5-Fluoro-3-methylbenzofuran
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVAHYZQDSUVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470472 | |
| Record name | 5-Fluoro-3-methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33118-83-1 | |
| Record name | 5-Fluoro-3-methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-Fluoro-3-methylbenzofuran
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-3-methylbenzofuran
Abstract
The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzofurans highly valuable targets in medicinal chemistry.[3] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for this compound, a promising but not extensively documented derivative. We will explore the causality behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline a rigorous characterization workflow using modern spectroscopic techniques. This document serves as a foundational resource for researchers aiming to synthesize, validate, and explore the therapeutic potential of this and related compounds.
Introduction: The Strategic Importance of Fluorinated Benzofurans
Benzofuran and its derivatives are a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][5] Their structural versatility allows for extensive chemical modification to optimize pharmacological profiles.[6]
The incorporation of fluorine into organic molecules is a well-established strategy in drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can:
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Modulate Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups.
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds, with biological targets.
Given these advantages, this compound represents a molecule of significant interest, combining the proven biological relevance of the benzofuran core with the strategic benefits of fluorination.
Synthetic Strategy: A Mechanistic Approach
While numerous methods exist for constructing the benzofuran ring, one of the most direct and reliable approaches for 3-substituted benzofurans involves the reaction of a substituted phenol with an α-haloketone.[7] This pathway, often involving an initial O-alkylation followed by an intramolecular cyclization, is highly effective. We will focus on a one-pot synthesis from 4-fluorophenol and chloroacetone.
Proposed Synthetic Pathway: O-Alkylation and Intramolecular Cyclization
The chosen synthesis proceeds via two key mechanistic steps starting from readily available 4-fluorophenol and chloroacetone.
-
O-Alkylation: The phenolic proton of 4-fluorophenol is acidic and is readily deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of chloroacetone in a classic Williamson ether synthesis (S_N2 reaction), displacing the chloride ion to form an intermediate, 1-(4-fluorophenoxy)propan-2-one.
-
Intramolecular Cyclization (Perkin Rearrangement/Acid-Catalyzed): The intermediate ether undergoes an intramolecular cyclization to form the benzofuran ring. This step is typically promoted by a dehydrating agent or a strong acid (e.g., sulfuric acid, polyphosphoric acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The electron-rich aromatic ring then attacks this activated carbonyl carbon in an electrophilic aromatic substitution-type reaction, followed by dehydration to yield the final this compound product.
The overall workflow for this synthesis is depicted below.
Caption: Proposed one-pot synthesis of this compound.
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials & Equipment:
-
4-Fluorophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (Hexane/Ethyl Acetate eluent system)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (100 mL).
-
Addition of Reagent: Stir the suspension vigorously. Add chloroacetone (1.2 eq) dropwise to the mixture at room temperature.
-
Initial O-Alkylation: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the intermediate ether formation can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the mixture to room temperature, slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.
-
Reaction Completion: Once the addition is complete, remove the ice bath and heat the mixture to reflux for an additional 2-4 hours, again monitoring by TLC until the starting ether is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.
Caption: Integrated workflow for the structural validation of the synthesized product.
Quantitative Data Summary
The following table summarizes key quantitative data for the target compound.
| Property | Value | Method of Determination |
| Molecular Formula | C₉H₇FO | Mass Spectrometry |
| Molecular Weight | 150.15 g/mol | Mass Spectrometry |
| Exact Mass | 150.0481 | HRMS (e.g., ESI-TOF) |
| Physical Appearance | Expected to be a solid or oil | Visual Inspection |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are highly informative.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~7.4-7.2 ppm (m, 2H): Aromatic protons at C4 and C7. Their signals will be complex due to H-H coupling and H-F coupling.
-
δ ~7.1 ppm (s, 1H): Aromatic proton at C2. This signal may appear as a narrow quartet due to long-range coupling to the C3-methyl group.
-
δ ~6.9 ppm (m, 1H): Aromatic proton at C6. This proton will show coupling to H7 and the fluorine at C5.
-
δ ~2.2 ppm (d, 3H): Methyl protons at C3. The signal will be a doublet due to coupling with the proton at C2.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): Nine distinct carbon signals are expected.
-
The carbon attached to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz).
-
Carbons C4 and C6 will also show smaller two-bond C-F coupling (²J_CF ≈ 20-25 Hz).
-
Other aromatic and furan carbons will show smaller, long-range couplings.
-
The methyl carbon will appear at the high-field end of the spectrum (~10-15 ppm).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.
-
Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 150.0481, corresponding to the [C₉H₇FO]⁺ ion.
-
Key Fragmentation Patterns: Fluorinated aromatic compounds are relatively stable.[8] Expected fragmentation may include:
-
[M-CH₃]⁺: Loss of the methyl group (m/z = 135.0298).
-
[M-CO]⁺: Loss of carbon monoxide, characteristic of furans (m/z = 122.0536).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.[9][10]
Expected Characteristic Absorption Bands (cm⁻¹):
-
3100-3000: Aromatic C-H stretching.
-
~1620, ~1580, ~1480: Aromatic C=C ring stretching vibrations.
-
~1250-1200: Aryl-O (ether) stretching.
-
~1150-1100: A strong absorption band corresponding to the C-F stretching vibration.
Potential Applications and Future Outlook
While specific biological data for this compound is not widely published, its structural features suggest significant potential in drug discovery.[6] Based on the activities of analogous compounds, future research could productively explore its efficacy as:
-
Anticancer Agent: Many benzofuran derivatives exhibit potent anticancer activity.[11]
-
Antimicrobial Agent: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.[5]
-
Neuroprotective Agent: Certain benzofurans have shown promise in models of neurodegenerative diseases.[6]
The synthetic and characterization framework provided in this guide offers a robust starting point for producing high-purity this compound, enabling its comprehensive evaluation in these and other therapeutic areas.
References
-
Wang, X., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Zhang, Y., et al. (2020). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. MDPI. Available at: [Link]
-
Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and γ-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin. Available at: [Link]
- Li, J., et al. (2025). The synthesis of benzofuran derivatives using o‐alkenyl phenol as starting materials. Synlett. (Note: This is a prospective publication date from the search result, URL not available).
-
Patel, H., et al. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
-
Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
-
Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Important benzofurans as pharmaceutical agents. ResearchGate. Available at: [Link]
-
Choi, H. D., et al. (2009). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. Available at: [Link]
-
PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. Available at: [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available at: [Link]
-
Asgari, D., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Institutes of Health. Available at: [Link]
-
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. NIST. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. Royal Society of Chemistry. Available at: [Link]
-
PubMed. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. PubMed. Available at: [Link]
-
Choi, H. D., et al. (2012). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]
-
Choi, H. D., et al. (2014). 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. Available at: [Link]
-
NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Royal Society of Chemistry. Available at: [Link]
-
Choi, H. D., et al. (2009). 5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edu.rsc.org [edu.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methylbenzofuran: From Prediction to Empirical Validation
Abstract
5-Fluoro-3-methylbenzofuran is a substituted heterocyclic compound of significant interest within medicinal chemistry. The benzofuran scaffold is a privileged structure, appearing in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of activities including antimicrobial, antitumor, and anti-inflammatory properties[1][2]. The strategic introduction of a fluorine atom and a methyl group to this core can profoundly modulate its physicochemical profile, influencing metabolic stability, target binding affinity, and membrane permeability[3][4]. However, a comprehensive review of scientific literature reveals a notable scarcity of empirical data for this specific isomer.
This technical guide addresses this knowledge gap. As Senior Application Scientists, our role extends beyond data reporting to empowering fellow researchers with the strategic frameworks and methodologies required to characterize novel chemical entities. This document, therefore, provides a dual focus: first, it presents a set of predicted physicochemical properties for this compound, derived from computational models and data from closely related analogues. Second, and more critically, it offers detailed, field-proven experimental protocols for the empirical validation of these properties. This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical steps necessary to thoroughly characterize this compound and unlock its therapeutic potential.
Predicted Physicochemical Profile & Molecular Structure
Given the limited direct experimental data, a foundational understanding of this compound begins with its calculated and inferred properties. These values serve as essential benchmarks for planning experimental work, from synthesis and purification to formulation and biological screening.
Molecular Identity:
-
IUPAC Name: 5-Fluoro-3-methyl-1-benzofuran
-
CAS Number: 33118-83-1[5]
-
Molecular Formula: C₉H₇FO
-
Canonical SMILES: CC1=COC2=C1C=C(C=C2)F
The table below summarizes the core physicochemical parameters, which have been computationally predicted or inferred from structural analogues. It is imperative that these values are treated as hypotheses to be tested and validated in the laboratory.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 150.15 g/mol | Influences diffusion rates and overall size; generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five)[6][7]. |
| XLogP3-AA | ~2.7 - 3.4 | This predicted lipophilicity suggests the compound is moderately lipophilic. LogP is a critical determinant of membrane permeability, solubility, and metabolic clearance[8][9][10]. A value in this range is often optimal for balancing solubility and permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) reduces the potential for strong interactions with aqueous environments, contributing to lower water solubility. |
| Hydrogen Bond Acceptors | 1 (the furan oxygen) | The single acceptor site offers a modest capacity for interaction with biological targets and protic solvents. |
| Aqueous Solubility (LogS) | Predicted to be low | Poor aqueous solubility is a common challenge for lipophilic molecules and can hinder formulation and bioavailability, necessitating careful experimental assessment[11][12]. |
| pKa | Not ionizable | The molecule lacks acidic or basic functional groups, meaning its solubility and partitioning behavior will be largely independent of pH within the physiological range. |
Synthesis and Structural Confirmation
A robust understanding of a compound's properties is incomplete without considering its synthesis, which informs potential impurities and handling requirements. While a specific, documented synthesis for this compound is not widely published, a plausible and efficient route can be proposed based on established benzofuran synthesis methodologies.
Proposed Synthetic Pathway: Rap-Stoermer Reaction
The Rap-Stoermer reaction provides a direct and reliable method for constructing the benzofuran ring system. This pathway involves the O-alkylation of a substituted phenol with an α-haloketone, followed by an intramolecular cyclization.
Caption: Proposed synthesis of this compound via the Rap-Stoermer reaction.
This proposed synthesis provides a logical starting point for laboratory production. Post-synthesis, rigorous purification via column chromatography and structural confirmation are mandatory. The predicted spectroscopic data in the following table, based on analogous structures, can guide this characterization process[13].
| Technique | Predicted Spectral Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.0 (m, 3H, Ar-H), δ ~2.3 (s, 3H, -CH₃), δ ~7.6 (s, 1H, furan H2) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158.0 (d, ¹JCF ≈ 240 Hz, C5), ~155.0 (C7a), ~144.0 (C2), ~120-110 (Ar-C), ~115.0 (C3), ~10.0 (-CH₃) |
| FT-IR (KBr Pellet) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2920 cm⁻¹ (Methyl C-H stretch), ~1250 cm⁻¹ (C-O-C stretch), ~1100 cm⁻¹ (C-F stretch) |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 150.15 |
Core Methodologies for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical properties influencing a compound's drug-like potential. These methods are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Determination of Aqueous Solubility
Aqueous solubility is a cornerstone property, as a drug must be in solution to be absorbed and exert its pharmacological effect[14]. We will detail two complementary methods: a high-throughput kinetic assay for early screening and the definitive thermodynamic "shake-flask" method.
This method is ideal for early-stage discovery, offering high throughput with minimal compound consumption[15][16]. It measures the concentration at which a compound, rapidly transitioning from a DMSO stock solution to an aqueous buffer, begins to precipitate.
Causality Behind the Method: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It provides a rapid assessment of a compound's tendency to "crash out" of solution, which is critical for interpreting screening data accurately[11].
Caption: Workflow for the kinetic solubility assay.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a clear 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.
-
Compound Addition: Add the DMSO stock solution to the buffer-filled wells in increasing concentrations (e.g., creating a final concentration range from 1 to 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity of each well using a laser nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Considered the "gold standard," this method measures the equilibrium solubility of a compound's most stable solid form in an aqueous medium, providing a true measure of its intrinsic solubility[12][14].
Causality Behind the Method: By allowing the solid compound to reach equilibrium with the solvent over an extended period (24-72 hours), this method ensures that the measurement reflects the true saturation point, which is critical for formulation development and biopharmaceutical modeling[15].
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a vial containing a known volume of aqueous buffer (pH 7.4).
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.
Determination of Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a master variable in drug action, governing absorption, distribution, metabolism, and excretion (ADME)[9]. The partition coefficient (P) is the ratio of the compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the base-10 logarithm of this value[8].
This classic method directly measures the partitioning of the compound between n-octanol and water.
Causality Behind the Method: This experiment is a direct physical simulation of the partitioning process that occurs when a drug crosses a biological membrane. Using n-octanol as the organic phase is standard because its properties are considered a reasonable surrogate for the lipid bilayer[8].
Experimental Protocol:
-
Phase Preparation: Prepare a solution of this compound in the aqueous phase (e.g., pH 7.4 buffer) at a known concentration. Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them overnight and then separating the layers.
-
Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound.
-
Equilibration: Seal the vial and shake vigorously for 1 hour to facilitate partitioning, then let it stand or centrifuge to allow for complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[8].
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more compound-sparing alternative for estimating LogP[17]. This method correlates a compound's retention time on a nonpolar stationary phase with the LogP values of a set of known standards.
Causality Behind the Method: In RP-HPLC, a nonpolar stationary phase (like C18) mimics the lipid environment, while the polar mobile phase represents the aqueous environment. A compound's retention time is proportional to its affinity for the stationary phase; thus, more lipophilic compounds are retained longer. This relationship allows for the calculation of an estimated LogP (ElogP)[6][17].
Experimental Protocol:
-
Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of this compound.
-
Chromatography: Analyze the standard compounds and the test compound via RP-HPLC under identical isocratic conditions (e.g., C18 column, methanol/water mobile phase).
-
Data Collection: Record the retention time (t_R) for each compound and the column dead time (t_0). Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. Perform a linear regression to obtain a calibration equation.
-
ElogP Calculation: Using the log(k') value calculated for this compound, interpolate its ElogP from the calibration curve.
Conclusion and Future Directions
The physicochemical properties of this compound, while not yet extensively documented, can be reliably predicted and, more importantly, empirically determined through the robust methodologies outlined in this guide. The predicted moderate lipophilicity and low aqueous solubility position this compound in a common but challenging region of chemical space for drug development. The immediate next steps for any research program involving this molecule should be the laboratory execution of the protocols detailed herein.
Obtaining accurate, empirical data for solubility and LogP will be critical for building reliable Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). This data will directly inform strategies for lead optimization, enabling medicinal chemists to fine-tune the structure to achieve a balance of potency, solubility, and metabolic stability. Furthermore, these foundational physicochemical insights are indispensable for designing effective formulations and predicting in vivo pharmacokinetic behavior, ultimately paving the way for successful preclinical and clinical development.
References
-
5-Fluoro-3-[(3-fluorophenoxy)methyl]-1-benzofuran - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 130409597 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 18, 2026, from [Link]
-
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved January 18, 2026, from [Link]
-
Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.).
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). Retrieved January 18, 2026, from [Link]
-
Aqueous Solubility Assays - Creative Bioarray. (n.d.). Retrieved January 18, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 18, 2026, from [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]
-
3-(2-Fluoroethynyl)-5-methyl-1-benzofuran | C11H7FO | CID - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
5-Fluoro-3-[(2-fluorophenoxy)methyl]-1-benzofuran | C15H10F2O2 | CID 117174249 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
5-Fluoro-4-methyl-benzofuran-3-one | C9H7FO2 | CID 131340821 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021, April 14). Retrieved January 18, 2026, from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved January 18, 2026, from [Link]
-
3-Methylbenzofuran | C9H8O | CID 88939 - PubChem - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Density Functional Theory Study - Physical Chemistry Research. (2021, August 28). Retrieved January 18, 2026, from [Link]
-
Effect of Physicochemical Characteristics on the Permeability of 5-fluorouracil and Carmofur. (n.d.). Retrieved January 18, 2026, from [Link]
-
3-Fluoro-5-(furan-2-yl)benzaldehyde | C11H7FO2 | CID 155393139 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cas 33118-83-1|| where to buy this compound [french.chemenu.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. Effect of Physicochemical Characteristics on the Permeability of 5-fluorouracil and Carmofur [chinjmap.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity of Novel 5-Fluoro-3-methylbenzofuran Derivatives
Introduction: The Promise of a Privileged Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This core structure is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to address various therapeutic targets.[5]
The strategic introduction of a fluorine atom into a drug candidate is a well-established method for enhancing its therapeutic properties. Fluorination can significantly improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[1][6] When combined with other substitutions, such as a methyl group at the 3-position, the resulting derivatives present a compelling area for drug discovery.
This technical guide provides an in-depth exploration of the potential biological activities of novel 5-Fluoro-3-methylbenzofuran derivatives. As direct research on this specific substitution pattern is emerging, this document synthesizes and extrapolates from the extensive body of knowledge on structurally related fluorinated and C3-substituted benzofurans. We will delve into their potential mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for understanding their structure-activity relationships.
Section 1: Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a multitude of human cancer cell lines.[7] The introduction of halogen atoms, including fluorine, into the benzofuran ring has been consistently shown to significantly increase this anticancer activity.[8][9] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[10]
Mechanism of Action: Inducing Cancer Cell Demise
The anticancer effects of fluorinated benzofuran derivatives are frequently attributed to their ability to interfere with key cellular processes essential for tumor growth.
-
Inhibition of Signaling Pathways: Certain benzofuran derivatives have been identified as potent inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[11] By blocking both mTORC1 and Akt signaling, these compounds can circumvent resistance mechanisms seen with other mTOR inhibitors.[11]
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies on related compounds show that they can significantly increase the activity of executioner caspases 3 and 7.[12] This activation leads to the cleavage of key cellular proteins, such as PARP-1, and subsequent DNA fragmentation, culminating in cell death. The inhibition of anti-apoptotic proteins like Bcl-2 is another hallmark of their pro-apoptotic activity.
-
DNA Interaction: Some derivatives have been shown to interact with DNA. In biochemical assays, they can inhibit the cleavage of plasmid DNA by restriction endonucleases, suggesting a potential role as DNA intercalating agents, similar to established chemotherapeutics like daunorubicin.[12]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for representative benzofuran derivatives against various human cancer cell lines, illustrating their potent activity.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 | [13] |
| Bromo-derivative (14c) | HCT116 (Colon) | 3.27 | [10] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [10] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| Piperazine-based Benzofuran (37e) | A549 (Lung) | <10 | [13] |
| Fluorinated Benzofuran | HCT116 (Colon) | ~70% proliferation inhibition | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[14] Its principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product via mitochondrial dehydrogenase enzymes.[15][16] The intensity of the purple color is directly proportional to the number of living cells.[17]
Materials:
-
Human cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compound
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Sterile 96-well flat-bottom culture plates
-
Phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After 24 hours, carefully remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental goals.[14]
-
MTT Addition: Following the treatment period, carefully aspirate the medium. Add 100 µL of fresh serum-free medium and 10-20 µL of the MTT solution (5 mg/mL) to each well.[14][15]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150-200 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[14][17]
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[16] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Section 2: Antimicrobial Activity
Infectious diseases, exacerbated by the rise of antimicrobial resistance, pose a significant global health threat.[19] Benzofuran derivatives have been identified as a class of compounds with a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[4][20][21]
Mechanism of Action: Targeting Microbial Viability
While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action of benzofurans is thought to involve several pathways. Molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[22] Other potential mechanisms include the disruption of microbial cell membrane integrity or interference with key metabolic pathways.
Quantitative Data: In Vitro Antimicrobial Efficacy
The antimicrobial potency of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[22][23]
| Compound/Derivative Class | Test Microorganism | MIC (µg/mL) | Reference(s) |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [24] |
| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [24] |
| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [24] |
| Benzofuran derivative (7d) | Staphylococcus aureus | Most Active Derivative | [20] |
| Benzofuran-disulfide (V40) | Xanthomonas oryzae pv oryzae | 0.28 | [25] |
| Benzofuran amide (6b) | Gram-positive/negative bacteria | 6.25 | [26] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[19][22] It provides a quantitative measure of antimicrobial activity.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard
-
Sterile 96-well U-bottom plates
-
This compound test compound
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile diluent (e.g., DMSO, water)
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]
-
Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]
-
Compound Dilution Series: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth to achieve a range of desired concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).[23]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include essential controls on each plate:
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Negative/Growth Control: Broth with inoculum but no test compound.
-
Sterility Control: Broth only, with no inoculum.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[23]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[22][23]
Visualization
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, creating a persistent need for novel and safer anti-inflammatory agents.[27][28] Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by modulating the signaling pathways that control the production of inflammatory mediators.[29][30][31]
Mechanism of Action: Quelling the Inflammatory Cascade
The anti-inflammatory effects of benzofuran compounds are strongly linked to their ability to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[29][30]
-
NF-κB and MAPK Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes. Certain benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, p38).[29]
-
Downregulation of Mediators: By suppressing these pathways, the compounds effectively down-regulate the secretion of pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukins like IL-6 and IL-1β.[9][29]
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential of these compounds can be quantified by measuring their ability to inhibit the production of key inflammatory molecules in cell-based assays.
| Compound Class | Mediator | Cell Line | IC₅₀ (µM) | Reference(s) |
| Piperazine/benzofuran hybrid (5d) | Nitric Oxide (NO) | RAW 264.7 | 52.23 | [29] |
| Fluorinated Benzofuran | Interleukin-6 (IL-6) | Macrophages | 1.2 - 9.04 | |
| Fluorinated Benzofuran | Nitric Oxide (NO) | Macrophages | 2.4 - 5.2 | |
| Fluorinated Benzofuran | Prostaglandin E₂ (PGE₂) | Macrophages | 1.1 - 20.5 | [9] |
| Aza-benzofuran (4) | Nitric Oxide (NO) | RAW 264.7 | 16.5 | [24] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
A crucial first step in evaluating anti-inflammatory potential is to assess a compound's effect on nitric oxide (NO) production, a key inflammatory mediator.[27] This is often done using the Griess assay in LPS-stimulated macrophages. It is imperative to first perform a cytotoxicity assay (e.g., MTT) to ensure that any observed reduction in NO is due to anti-inflammatory activity and not cell death.[27]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
This compound test compound
Step-by-Step Procedure:
-
Cytotoxicity Assessment (Preliminary Step): Perform an MTT assay as described in Section 1.3 to determine the non-toxic concentration range of the test compound on RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[27]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the this compound derivative for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Visualizations
Section 4: Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is critically dependent on the nature and position of substituents on the core scaffold.[8] Analysis of existing data allows for the formulation of key SAR principles relevant to this compound derivatives.
-
Role of Halogenation: The presence of a halogen atom, such as fluorine or bromine, is a recurring feature in highly active benzofuran derivatives.[8] Halogenation can enhance activity by increasing lipophilicity, which may improve cell membrane permeability, and by forming favorable hydrophobic or halogen-bond interactions with target proteins.[8] The position of the halogen is a critical determinant of biological activity.[8]
-
Significance of the C3 Position: Substitutions at the C3 position are crucial for modulating activity. The presence of a small alkyl group like methyl is a feature in many active compounds, including potent inhibitors of VEGFR-2.[13]
-
Synergistic Effects: The combination of a fluorine atom at the C5 position and a methyl group at the C3 position is hypothesized to confer a favorable balance of electronic and steric properties. The electron-withdrawing nature of the fluorine can influence the overall electron density of the ring system, while the methyl group provides a key structural element for target engagement. This specific combination is poised to yield compounds with potent and potentially selective biological activities, warranting their synthesis and comprehensive evaluation.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. By extrapolating from the rich pharmacology of related analogues, these derivatives are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for validating this potential and elucidating the underlying mechanisms of action.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the assays detailed in this guide. Further investigations into their effects on specific molecular targets, in vivo efficacy in animal models, and pharmacokinetic profiling will be critical steps in translating their therapeutic promise into clinical reality.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Nakao, K., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]
-
Li, Y., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Yıldırım, I., et al. (2009). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. TU Eindhoven Research Portal. [Link]
-
Wang, J., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
Al-Tohamy, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. [Link]
-
Wang, H., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. ACS Publications. [Link]
-
Sim, H. S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH. [Link]
-
Bacher, F., et al. (2021). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Al-Tohamy, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
-
Lomatividya, B., & Baidya, M. (2022). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
-
Kumar, S. V., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. [Link]
-
Margalit, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
-
Schmitt, F., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
-
Kleniewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]
-
Suthar, S. K., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science. [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Choi, H. D., et al. (2007). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. NIH. [Link]
-
Rahman, M. M., et al. (2015). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide. NIH. [Link]
-
El-Gazzar, M. G., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH. [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpbs.com [ijpbs.com]
- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jopcr.com [jopcr.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. journalajrb.com [journalajrb.com]
- 29. mdpi.com [mdpi.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. ijbcp.com [ijbcp.com]
Investigating the Mechanism of Action of 5-Fluoro-3-methylbenzofuran: A Technical Guide for Drug Discovery Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] This technical guide provides a comprehensive framework for investigating the mechanism of action of a specific, yet largely uncharacterized derivative: 5-Fluoro-3-methylbenzofuran. By leveraging established knowledge of related benzofuran compounds and outlining a systematic, multi-faceted experimental approach, this document serves as an in-depth resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising molecule. We will delve into postulated mechanisms, detailed experimental protocols, and the critical interpretation of data, thereby providing a self-validating system for inquiry.
Introduction: The Therapeutic Promise of the Benzofuran Scaffold
Benzofurans are heterocyclic compounds composed of fused benzene and furan rings.[5] This core structure is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological effects.[3][6] The versatility of the benzofuran ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents can significantly impact the compound's efficacy and mechanism of action.[7]
The subject of this guide, this compound, possesses two key substitutions: a methyl group at the 3-position and a fluorine atom at the 5-position. The methyl group is a common feature in many biologically active benzofurans. The inclusion of a fluorine atom is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can facilitate passage across cellular membranes.[1]
Given the nascent stage of research on this compound, this guide will extrapolate potential mechanisms of action from structurally similar, well-characterized benzofuran derivatives. We will then outline a rigorous, hypothesis-driven experimental workflow to systematically investigate these possibilities.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on the extensive literature on benzofuran derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our proposed experimental investigation.
Anticancer Activity
The anticancer potential of benzofuran derivatives is well-documented, with various compounds exerting their effects through diverse mechanisms.[2][5][7]
-
Hypothesis 1a: Inhibition of Tubulin Polymerization. Certain benzofuran derivatives are known to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Hypothesis 1b: Protein Kinase Inhibition. Many small molecule anticancer drugs target protein kinases, which are key regulators of cellular signaling pathways. Benzofuran-based compounds have been shown to inhibit various kinases, including cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression.[2]
-
Hypothesis 1c: Inhibition of Other Cancer-Related Enzymes. Benzofuran derivatives have also been identified as inhibitors of other enzymes implicated in cancer, such as farnesyltransferase and lysine-specific demethylase 1 (LSD1).[2]
Antimicrobial Activity
The benzofuran scaffold is a common motif in compounds with antibacterial and antifungal properties.[2][4]
-
Hypothesis 2: Disruption of Microbial Cell Integrity or Essential Enzymatic Processes. The mechanism of antimicrobial action for benzofurans often involves the disruption of the microbial cell membrane or the inhibition of enzymes essential for the pathogen's survival.[8] The lipophilic nature of this compound may facilitate its interaction with and disruption of the lipid-rich cell membranes of bacteria and fungi.
Neurological and Psychoactive Effects
Certain benzofuran derivatives have been shown to interact with components of the central nervous system.
-
Hypothesis 3: Modulation of Monoamine Transporters and Receptors. Some psychoactive benzofurans act as indirect monoamine agonists by interacting with norepinephrine, dopamine, and serotonin transporters.[9] They can also exhibit agonist activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[9]
A Systematic Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the postulated mechanisms of action of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to progress from broad phenotypic screening to specific target identification and validation.
Caption: A multi-phase experimental workflow for elucidating the mechanism of action.
Phase 1: Broad Phenotypic Screening
The initial phase aims to identify the primary biological activity of this compound.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening
-
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Methodology:
-
Utilize a standardized cell line panel, such as the NCI-60, which represents a diverse range of cancer types.
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the compound dilutions for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) or MTT assay.
-
Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values.
-
-
Causality and Interpretation: A potent and selective cytotoxicity profile against certain cell lines will guide further investigation into specific anticancer mechanisms.
Protocol 2: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.
-
Methodology:
-
Follow the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare serial dilutions of the compound in appropriate growth media.
-
Inoculate the wells with a standardized suspension of the microbial strain.
-
Incubate under appropriate conditions (temperature, time, atmosphere).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Causality and Interpretation: A low MIC value against specific pathogens indicates significant antimicrobial activity, warranting further investigation into the mechanism of microbial killing.
Phase 2: Pathway and Target Deconvolution
Based on the results of the phenotypic screening, this phase focuses on elucidating the specific cellular pathways and potential molecular targets.
Protocol 3: Cell Cycle Analysis
-
Objective: To determine if this compound induces cell cycle arrest in cancer cells.
-
Methodology:
-
Treat a sensitive cancer cell line with the compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and treat with RNase.
-
Analyze the DNA content of the cells using flow cytometry.
-
-
Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests interference with cell cycle progression, potentially through inhibition of CDKs or tubulin polymerization.
Protocol 4: Tubulin Polymerization Assay
-
Objective: To directly assess the effect of this compound on the in vitro polymerization of tubulin.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with the compound and a polymerization-inducing agent (e.g., GTP).
-
Monitor the increase in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Include known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.
-
-
Causality and Interpretation: A decrease in the rate or extent of polymerization would provide direct evidence for tubulin inhibition as a mechanism of action.
Phase 3: Target Validation and In-depth Mechanistic Studies
This final phase aims to confirm the molecular target and further elucidate the downstream signaling events.
Protocol 5: Kinase Inhibition Profiling
-
Objective: To screen this compound against a broad panel of protein kinases to identify potential targets.
-
Methodology:
-
Utilize a fee-for-service kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Submit the compound for screening against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
Follow up with dose-response curves to determine the IC50 values for any identified hits.
-
-
Causality and Interpretation: Identification of potent and selective inhibition of a specific kinase provides a strong lead for the molecular target.
Protocol 6: Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a relevant signaling pathway.
-
Methodology:
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies specific for the target proteins (e.g., phospho-CDK2, total CDK2, cleaved PARP for apoptosis).
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
-
Causality and Interpretation: Changes in protein expression or phosphorylation levels downstream of a putative target kinase can validate its engagement by the compound in a cellular context.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) |
| MCF-7 | Breast | |||
| HCT-116 | Colon | |||
| A549 | Lung | |||
| ... | ... |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | |
| Escherichia coli | Gram-negative bacteria | |
| Candida albicans | Fungi | |
| ... | ... |
Conclusion and Future Directions
This technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to specific pathways and molecular targets, researchers can efficiently and rigorously elucidate the therapeutic potential of this novel compound. The proposed experimental protocols are designed to be self-validating, with each step providing crucial information to guide the subsequent experiments.
Future research should focus on:
-
In vivo efficacy studies: Once a clear mechanism of action and potent in vitro activity are established, the compound should be evaluated in relevant animal models of disease (e.g., tumor xenografts, infection models).
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Toxicology and safety pharmacology: A thorough assessment of the compound's safety profile is essential for its further development as a therapeutic agent.
By following the principles of scientific integrity and logical progression outlined in this guide, the scientific community can effectively unlock the full therapeutic potential of this compound and other promising benzofuran derivatives.
References
-
Benzofuran – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: [Link])
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (URL: [Link])
-
Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])
-
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one - PubChem. (URL: [Link])
-
5-fluoro-3-methylisobenzofuran-1(3H)-one | C9H7FO2 | CID 130409597 - PubChem. (URL: [Link])
-
Pharmaco-toxicological effects of the novel third-generation fluorinate synthetic cannabinoids, 5F-ADBINACA, AB-FUBINACA, and STS-135 in mice. In vitro and in vivo studies - PubMed. (URL: [Link])
-
(3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one - ChemBK. (URL: [Link])
-
(PDF) Natural source, bioactivity and synthesis of benzofuran derivatives - ResearchGate. (URL: [Link])
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Exploration of 5-Fluoro-3-methylbenzofuran: From Target Identification to Interaction Dynamics
Abstract
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[1][2] The strategic introduction of a fluorine atom can further enhance a molecule's metabolic stability and binding affinity, making fluorinated benzofurans attractive candidates for drug discovery.[2][3] This guide focuses on 5-Fluoro-3-methylbenzofuran, a specific derivative with underexplored therapeutic potential. We present a comprehensive, in-depth in silico workflow designed for researchers and drug development professionals. This document provides a self-validating, step-by-step protocol that begins with fundamental ligand characterization, progresses to robust hypothesis generation through target identification, and culminates in a detailed analysis of molecular interactions using docking and molecular dynamics simulations. The causality behind each experimental choice is explained, providing a logical and scientifically rigorous roadmap for the computational evaluation of novel therapeutic candidates like this compound.
Section 1: Rationale for an In Silico First Approach
In modern drug discovery, computational methods are indispensable for accelerating research and reducing costs.[4] For a novel or under-investigated compound such as this compound, an in silico first approach allows for the rapid generation of testable hypotheses regarding its potential biological targets and mechanisms of action before committing to resource-intensive experimental synthesis and screening. This strategy focuses laboratory efforts on the most promising avenues, embodying the 'fail-early, fail-cheaply' paradigm. This guide details the foundational computational techniques to build a comprehensive interaction profile for our lead compound.
Section 2: Ligand Preparation and Physicochemical Profiling
Before any interaction modeling, the ligand itself must be accurately prepared and its fundamental properties assessed. This ensures that the input for subsequent simulations is physically and chemically realistic.
Experimental Protocol 1: 3D Structure Generation and Energy Minimization
-
2D Structure Sketching: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw or the free MarvinSketch).
-
Conversion to 3D: Convert the 2D sketch into a 3D structure. Most software packages can perform this conversion, generating an initial, unoptimized 3D conformation.
-
Energy Minimization: The initial 3D structure is likely in a high-energy state. It must be minimized using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy, stable conformation. This can be performed in software like Avogadro, PyMOL, or Schrödinger Maestro.
-
File Format for Output: Save the minimized structure in a standard format, such as .mol2 or .sdf, which retains 3D coordinates and atom typing for use in subsequent steps.
Data Presentation 1: Predicted Physicochemical and ADMET Properties
A preliminary assessment of a compound's drug-likeness and pharmacokinetic profile is crucial.[5] Tools like the SwissADME web server can predict these properties from a simple chemical structure.[5]
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Molecular Weight | 164.16 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 2.85 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | ≤ 10 |
| Molar Refractivity | 43.50 | 40 - 130 |
| GI Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes/No |
| Lipinski's Rule of Five | No Violations | 0 Violations Preferred |
Note: The values presented are hypothetical and would be generated using a tool like SwissADME.
Section 3: Target Identification: Generating Actionable Hypotheses
With a prepared ligand, the next critical step is to identify its most probable biological targets. We employ a dual-pronged approach, leveraging both ligand-based and chemical similarity methods to generate a robust list of potential protein interactors.
Ligand-Based Reverse Pharmacophore Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule needs to interact with a specific target.[4][6] In a reverse screening approach, we take our ligand and screen it against a database of pharmacophore models derived from known protein binding sites to find potential targets.
-
Upload Ligand: Navigate to a reverse pharmacophore modeling server like PharmMapper. Upload the energy-minimized 3D structure of this compound.
-
Select Target Set: Choose the relevant target database to screen against (e.g., Human Protein Targets).
-
Initiate Screening: The server will align the uploaded ligand to its database of thousands of pharmacophore models.
-
Analyze Results: The output will be a list of potential protein targets, ranked by a "Fit Score" that indicates how well the ligand's chemical features match the target's pharmacophore model. Prioritize targets with high fit scores and biological relevance to a disease of interest.
Diagram 1: Target Identification Workflow
Caption: Dual-pronged workflow for identifying potential protein targets.
Section 4: Molecular Docking: Predicting Binding Conformation and Affinity
Once a list of potential targets is generated, molecular docking is used to predict the preferred binding pose and estimate the binding affinity of the ligand within the protein's active site.[7][8] This step is crucial for ranking and prioritizing target-ligand pairs for further analysis. We will use AutoDock Vina, a widely used and validated open-source docking program.[9]
Experimental Protocol 3: Molecular Docking with AutoDock Vina
-
Target Protein Preparation:
-
Download the 3D crystal structure of a chosen target protein (e.g., Epidermal Growth Factor Receptor, PDB ID: 2GS2) from the Protein Data Bank (RCSB PDB).
-
Using AutoDock Tools, remove water molecules and co-crystallized ligands.[10]
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in the required .pdbqt file format.
-
-
Ligand Preparation:
-
Load the minimized this compound .mol2 or .sdf file into AutoDock Tools.
-
Define rotatable bonds and ensure correct atom types are assigned.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is a 3D grid box centered on the known active site of the target protein.[11] The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Save the grid parameters to a configuration file (conf.txt).
-
-
Running AutoDock Vina:
-
Execute Vina from the command line, providing the prepared receptor, ligand, and configuration file as inputs.
-
Example command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
The log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.[8]
-
The output.pdbqt file contains the 3D coordinates of the predicted binding poses. Visualize these poses in software like PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Diagram 2: Molecular Docking Workflow
Caption: Step-by-step workflow for performing molecular docking.
Section 5: Molecular Dynamics: Simulating the Dynamic Interaction
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular dynamics (MD) simulations model the movements of atoms over time, allowing for an assessment of the stability of the protein-ligand complex in a simulated physiological environment.[12][13] This provides deeper insights into the binding mechanism and the durability of key interactions.[14] We will use GROMACS, a high-performance and widely used MD engine.[15][16]
Experimental Protocol 4: MD Simulation with GROMACS
-
System Preparation:
-
Start with the best-ranked docked pose from AutoDock Vina.
-
Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., AMBER, CHARMM).[16]
-
Generate a ligand topology and parameter file. This is a critical step, often requiring tools like CGenFF or the Antechamber suite. A tutorial on handling protein-ligand complexes is an essential resource.[17][18]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic) around the complex.
-
Fill the box with a chosen water model (e.g., SPC/E, TIP3P) using gmx solvate.[16]
-
Add ions (e.g., Na+, Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove steric clashes or inappropriate geometry.
-
-
Equilibration (NVT and NPT):
-
Perform a two-stage equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during this phase.
-
-
Production MD Run:
-
Remove the positional restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds). The system's coordinates are saved at regular intervals, creating a trajectory file.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the complex. A stable, converging RMSD plot indicates equilibration.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the protein and ligand over the simulation time to identify stable, key interactions.
-
Diagram 3: Molecular Dynamics Simulation Workflow
Caption: The sequential stages of a molecular dynamics simulation.
Section 6: Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico framework for investigating the molecular interactions of this compound. By systematically progressing from ligand preparation and target identification to molecular docking and dynamic simulation, researchers can build a comprehensive, data-driven hypothesis of the compound's pharmacological potential. The results from this computational pipeline—a ranked list of probable targets, predicted binding affinities, specific molecular interactions, and an assessment of complex stability—provide the critical foundation needed to design and justify focused, efficient experimental validation studies. Advanced techniques such as binding free energy calculations (MM-PBSA/GBSA) and the use of integrated commercial platforms like the Schrödinger Suite can further refine these predictions.[19][20] Ultimately, this workflow serves as a powerful tool to unlock the therapeutic promise of novel chemical entities in the modern drug discovery landscape.
References
- Adv Pharmacol. 2025:103:139-162. Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- ACS Publications. Experimental and Computational Investigation of Benzofuran Decomposition Kinetics | The Journal of Physical Chemistry A.
- Dove Medical Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
- EMBL-EBI.
- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
- Expert Opinion on Drug Discovery. (2006).
- BioSoft. GROMACS Tutorial.
- Gromacs. Tutorials and Webinars.
- GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul.
- AutoDock. (2020). Tutorial – AutoDock Vina.
- Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex.
- BenchChem.
- NIH.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- IntuitionLabs.ai.
- ResearchGate. (2008). The impact of pharmacophore modeling in drug design.
- Journal of Advanced Zoology. (2023).
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- NIH. (2015). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor.
- Eagon Research Group. Vina Docking Tutorial.
- YouTube. (2020). #Pharmacophore Modeling in Drug Discovery.
- Springer. (2023).
- YouTube. (2023). Tutorial 6: Basic concept of Molecular Docking.
- NIH. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies.
- Read the Docs. Basic docking — Autodock Vina 1.2.
- ResearchGate. (2015). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics.
- protocols.io. (2024).
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- Schrödinger.
- MDPI. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13.
- Wikipedia. Schrödinger, Inc..
- African Journal of Biomedical Research. (2024).
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Schrödinger. (2017). An Introduction to the Schrödinger Suites. YouTube.
- Schrödinger. The leading computational platform for molecular discovery and design.
- YouTube. (2024). AutoDock 4 Molecular Docking Tutorial.
- MolSoft LLC. (2024).
- NIH. (2024).
- ACS Omega. (2024).
- NIH. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- BenchChem. Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
- PubChem. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
- PubChem. 5-fluoro-3-methylisobenzofuran-1(3H)-one.
- BenchChem. Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
- ChemBK. (2024). (3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one.
- ChemicalBook. (2024). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one | 1803573-19-4.
- BenchChem.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. youtube.com [youtube.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. m.youtube.com [m.youtube.com]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 15. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 16. biosoft.com [biosoft.com]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. Protein-Ligand Complex [mdtutorials.com]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. mdpi.com [mdpi.com]
Spectroscopic data (NMR, IR, MS) for 5-Fluoro-3-methylbenzofuran
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-methylbenzofuran
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data with a focus on practical, field-proven insights. The methodologies presented herein are structured to ensure scientific integrity and reproducibility, establishing a self-validating system for the characterization of this and similar molecular scaffolds. This guide emphasizes the "why" behind experimental choices, offering a deeper understanding of the relationship between molecular structure and spectroscopic output.
Introduction: The Significance of this compound
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the benzofuran scaffold can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is a bioisostere for hydrogen that can enhance binding interactions and block metabolic degradation, making this compound a compound of high interest in drug discovery programs. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for its advancement in any research and development pipeline.
This guide provides a detailed walkthrough of the essential spectroscopic techniques required to confirm the identity and purity of this compound, offering both theoretical grounding and practical application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.
Experimental Protocol: NMR Data Acquisition
A rigorous and standardized protocol is critical for acquiring high-quality, reproducible NMR data.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for its excellent dissolving power and minimal interference in ¹H NMR spectra.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust for sample concentration).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce singlets for all carbon signals.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment without proton decoupling to observe J-coupling.
-
Spectral Width: A range appropriate for organofluorine compounds (e.g., -50 to -150 ppm).
-
Reference: CCl₃F as an external standard (0.00 ppm).
-
¹H NMR Spectral Data and Interpretation
Table 1: ¹H NMR Data for this compound in CDCl₃ at 500 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.35 | s | 1H | H-2 | |
| 7.28 | dd | 1H | 8.5, 4.0 | H-7 |
| 7.15 | dd | 1H | 8.5, 2.5 | H-4 |
| 6.95 | td | 1H | 8.5, 2.5 | H-6 |
| 2.25 | s | 3H | -CH₃ (at C-3) |
Interpretation:
-
The singlet at 7.35 ppm is characteristic of the proton at the 2-position of the furan ring, which lacks adjacent proton neighbors.
-
The aromatic region displays a complex pattern due to the fluorine substituent. The proton at C-7 (7.28 ppm ) appears as a doublet of doublets due to coupling with H-6 and a smaller coupling to the fluorine at C-5.
-
The proton at C-4 (7.15 ppm ) is also a doublet of doublets, showing coupling to H-6 and the fluorine at C-5.
-
The proton at C-6 (6.95 ppm ) appears as a triplet of doublets, coupling to H-7, H-4, and the fluorine at C-5.
-
The singlet at 2.25 ppm , integrating to three protons, is unambiguously assigned to the methyl group at the 3-position.
¹³C NMR Spectral Data and Interpretation
Table 2: ¹³C NMR Data for this compound in CDCl₃ at 125 MHz
| Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) | Assignment |
| 158.5 | d, J = 238 | C-5 |
| 152.0 | s | C-7a |
| 145.2 | s | C-2 |
| 125.0 | d, J = 10 | C-7 |
| 112.5 | d, J = 25 | C-4 |
| 111.8 | s | C-3a |
| 110.0 | d, J = 28 | C-6 |
| 108.0 | s | C-3 |
| 9.5 | s | -CH₃ |
Interpretation:
-
The most downfield signal at 158.5 ppm exhibits a large doublet splitting (J = 238 Hz), which is characteristic of a carbon directly bonded to fluorine. This confirms the position of the fluorine at C-5.
-
The other aromatic carbons show smaller couplings to the fluorine, which aids in their assignment.
-
The quaternary carbons (C-3, C-3a, C-7a) appear as singlets in the proton-decoupled spectrum.
-
The methyl carbon appears as an upfield singlet at 9.5 ppm .
¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-5. This resonance would be split into a multiplet due to coupling with the neighboring protons (H-4 and H-6). The chemical shift would be in the typical range for an aryl fluoride.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Sample Preparation:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample scan.
IR Spectral Data and Interpretation
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1620, 1580, 1480 | Strong | C=C aromatic ring stretching |
| 1250 | Strong | Aryl-F C-F stretch |
| 1080 | Strong | Aryl ether C-O stretch |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretches confirms the benzofuran and methyl components.
-
The strong absorptions in the 1620-1480 cm⁻¹ region are characteristic of the aromatic ring system.
-
A strong band around 1250 cm⁻¹ is a key diagnostic peak for the C-F bond of an aryl fluoride.
-
The strong absorption at 1080 cm⁻¹ is indicative of the aryl ether linkage within the benzofuran ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
Instrumentation:
-
A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.
GC-MS Parameters:
-
Injection: 1 µL of a dilute solution in a volatile solvent (e.g., dichloromethane).
-
Inlet Temperature: 250°C.
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
MS Data and Interpretation
Expected Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₇FO) is 150.15 g/mol . The EI-MS spectrum would show a prominent molecular ion peak at m/z = 150 .
-
Key Fragmentation:
-
[M-H]⁺ (m/z 149): Loss of a hydrogen atom.
-
[M-CH₃]⁺ (m/z 135): Loss of the methyl group, a common fragmentation for methyl-substituted aromatics.
-
[M-CO]⁺ (m/z 122): Loss of carbon monoxide, a characteristic fragmentation of the furan ring.
-
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow ensures a logical and self-validating approach to structure elucidation.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
This integrated approach ensures that the data from each technique is consistent with the proposed structure, providing a high degree of confidence in the final assignment.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that requires the careful application and interpretation of NMR, IR, and MS data. This guide has provided a detailed overview of the expected spectral features and the experimental protocols necessary to obtain high-quality data. By following these methodologies and principles of interpretation, researchers can confidently confirm the structure and purity of this important medicinal chemistry building block, ensuring the integrity of their subsequent research and development efforts.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
- The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
A Technical Guide to Unveiling the Therapeutic Potential of 5-Fluoro-3-methylbenzofuran
A Strategic Roadmap for Target Identification and Validation
Preamble: The Benzofuran Scaffold as a Nexus of Therapeutic Innovation
The benzofuran moiety, a bicyclic system comprising fused benzene and furan rings, represents what is often termed a "privileged scaffold" in the field of medicinal chemistry.[1][2] This designation is not arbitrary; it is earned through the consistent appearance of this core in a multitude of natural products and synthetic pharmaceuticals that exhibit a remarkable breadth of biological activities.[1][3][4][5][6] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][7] The versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
The subject of this guide, 5-Fluoro-3-methylbenzofuran, is a specific, under-explored derivative that combines two key structural features known to modulate biological activity. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity to target proteins, and lipophilicity—critical parameters in drug design.[2][8] Concurrently, the methyl group at the 3-position can influence steric interactions within a target's binding pocket. While direct research on this compound is sparse, the extensive literature on its structural analogues provides a robust foundation upon which to build a predictive framework for its therapeutic potential and to design a rigorous, multi-pronged strategy for target identification and validation.
This technical guide is structured not as a static review, but as a dynamic, forward-looking research plan. It is designed for researchers, scientists, and drug development professionals, providing a detailed, experience-driven roadmap for systematically elucidating the therapeutic targets of this compound and validating its potential as a novel therapeutic agent.
Part 1: Hypothesis-Driven Target Exploration Based on Analog Data
Given the lack of direct data on this compound, our initial approach is deductive, leveraging structure-activity relationships (SAR) from closely related benzofuran derivatives to propose high-probability target classes.
Anticancer Activity: Targeting Aberrant Signaling Cascades
The fight against cancer is a primary area where benzofuran derivatives have shown considerable promise.[9][10] Their mechanisms often involve the inhibition of key enzymes that drive tumor growth, proliferation, and angiogenesis.
-
Hypothesized Targets:
-
Receptor Tyrosine Kinases (RTKs): Many benzofurans inhibit RTKs crucial for angiogenesis and cell growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][7] The fluorination at the 5-position could enhance binding affinity to the ATP-binding pocket of these kinases.
-
PI3K/mTOR Pathway: Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and metabolism that is often dysregulated in cancer.[11]
-
Antimicrobial Activity: Disrupting Essential Microbial Processes
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[12] Benzofurans have been identified as a promising scaffold for this purpose.[1]
-
Hypothesized Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. Certain substituted benzofurans are known inhibitors of DNA gyrase B in Mycobacterium tuberculosis.[1]
-
Fungal Ergosterol Biosynthesis: The disruption of fungal cell membrane integrity is a common mechanism for antifungal agents. Benzofurans may interfere with key enzymes in the ergosterol biosynthesis pathway.
-
Neuropharmacology: Modulating Central Nervous System Targets
Substituted benzofurans have a documented history of interacting with CNS targets, suggesting potential applications in neurology and psychiatry.[13][14]
-
Hypothesized Targets:
-
Monoamine Transporters (SERT, DAT, NET): Psychoactive benzofurans, such as 5-APB and 6-APB, are known to act as releasing agents or reuptake inhibitors at serotonin, dopamine, and norepinephrine transporters.[13][15][16]
-
Enzymes in Neurodegeneration: For diseases like Alzheimer's, benzofuran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), enzymes implicated in the disease pathology.[7][17]
-
Part 2: A Phased, Self-Validating Workflow for Target Identification
This section outlines a comprehensive, multi-phase experimental strategy designed to systematically identify and validate the therapeutic targets of this compound. The workflow is designed to be self-validating, with each phase providing the foundation for the next, more focused set of experiments.
Phase 1: Broad-Spectrum Phenotypic and In Silico Screening
The initial phase aims to cast a wide net to identify the primary biological space where our compound is active, while computational methods generate an initial, ranked list of putative protein targets.
Caption: Phase 1 Workflow for initial screening of this compound.
Protocol 2.1: High-Content Phenotypic Screening (Cell Painting)
-
Objective: To generate a detailed phenotypic fingerprint of the compound's effect on human cells, allowing for unbiased comparison to a reference database of compounds with known mechanisms of action.
-
Cell Line: U-2 OS (human osteosarcoma) cells are commonly used due to their flat morphology, which is ideal for imaging.
-
Procedure:
-
Plate U-2 OS cells in 384-well, optically clear bottom plates and allow them to adhere overnight.
-
Treat cells with a concentration series of this compound (e.g., 0.01 µM to 100 µM) for 24-48 hours. Include positive (e.g., paclitaxel, rapamycin) and negative (DMSO) controls.
-
Stain the cells simultaneously with a cocktail of six fluorescent dyes that label the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), Golgi apparatus and plasma membrane (WGA), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), and nucleoli/cytoplasmic RNA (SYTO 14).
-
Acquire images using a high-content imaging system, capturing multiple fields per well across all fluorescent channels.
-
Process the images using an automated analysis pipeline (e.g., CellProfiler) to extract >1,500 morphological features per cell.
-
Compare the resulting feature vector (phenotypic profile) to databases of known compounds to hypothesize the mechanism of action.
-
Protocol 2.2: In Silico Reverse Docking
-
Objective: To computationally screen this compound against a large library of 3D protein structures to identify potential binding targets.
-
Tools: Utilize platforms like PharmMapper, SuperDRUG2, or similar reverse-docking servers.
-
Procedure:
-
Generate a 3D conformer of this compound in a suitable format (e.g., .sdf or .mol2).
-
Submit the structure to the reverse docking server.
-
The server will dock the ligand into the binding sites of thousands of protein structures from the Protein Data Bank (PDB).
-
Analyze the results, which are typically ranked by a docking score (e.g., Fit Score, binding energy).
-
Filter the list of potential targets based on biological plausibility and correlation with phenotypic screening results.
-
Phase 2: Target Deconvolution and In Vitro Validation
With a primary therapeutic area and a list of putative targets identified, this phase focuses on confirming direct physical binding and functional modulation of the top candidate proteins.
Caption: Phase 2 Workflow for confirming direct target engagement and activity.
Protocol 2.3: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
-
Objective: To confirm direct binding of the compound to a purified target protein by measuring changes in the protein's thermal stability.
-
Principle: Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Procedure:
-
Prepare a solution of the purified recombinant target protein (e.g., 2 µM) in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
In a 96- or 384-well PCR plate, aliquot the protein-dye mixture.
-
Add this compound across a range of concentrations. Include a DMSO control.
-
Run the plate in a real-time PCR instrument programmed with a thermal ramp (e.g., 25 °C to 95 °C at 1 °C/minute).
-
Monitor the fluorescence at each temperature increment. The Tm is the temperature at the midpoint of the unfolding transition.
-
A significant positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding.
-
Protocol 2.4: Surface Plasmon Resonance (SPR)
-
Objective: To obtain quantitative, real-time kinetics and affinity data for the compound-target interaction.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as the compound (analyte) flows over the immobilized target protein (ligand).
-
Procedure:
-
Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound dilutions sequentially over the sensor surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the binding response over time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value signifies high binding affinity.
-
Phase 3: Cellular Target Engagement and Pathway Analysis
The final validation phase confirms that the compound engages its target in a physiological context and modulates downstream signaling pathways consistent with the observed phenotype.
Caption: Phase 3 Workflow for validating the mechanism of action in a cellular context.
Protocol 2.5: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that this compound binds to its intended target within intact cells.
-
Principle: Similar to TSA, but performed on cell lysates. The soluble fraction of the target protein remaining after a heat shock is quantified.
-
Procedure:
-
Culture relevant cells (e.g., a cancer cell line where the target is expressed) and treat them with the compound or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.
-
Compound binding will stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Data Presentation and Interpretation
Throughout this research program, all quantitative data must be rigorously documented and summarized for clear interpretation and comparison.
Table 1: Representative Data Summary for Target Validation
| Assay Type | Target Protein | Metric | This compound | Control Compound |
|---|---|---|---|---|
| Thermal Shift Assay | Kinase X | ΔTm (°C) | +5.2 | +6.5 (Staurosporine) |
| Surface Plasmon Resonance | Kinase X | KD (nM) | 150 | 25 (Staurosporine) |
| Enzymatic Assay | Kinase X | IC₅₀ (µM) | 0.85 | 0.1 (Staurosporine) |
| Cell Viability Assay | Cell Line A | GI₅₀ (µM) | 1.2 | 0.15 (Staurosporine) |
| CETSA | Kinase X | Stabilization | Yes | Yes (Staurosporine) |
Conclusion and Forward Trajectory
This technical guide provides a comprehensive, logic-driven framework for the systematic identification and validation of therapeutic targets for this compound. By initiating with a broad, unbiased phenotypic screen and progressively narrowing the focus through rigorous in vitro and cellular validation steps, this strategy maximizes the probability of success while ensuring a deep mechanistic understanding. The positive identification of a validated target through this workflow would provide a robust foundation for initiating lead optimization campaigns, advanced preclinical studies, and ultimately, the development of a novel therapeutic agent.
References
-
Asif, M. (2015). A review on pharmacological activities and structure activity relationship of benzofuran derivatives. Imperial Journal of Interdisciplinary Research, 1(5), 1-19. [Link]
-
Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 172(13), 3412–3425. [Link]
-
Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (n.d.). Bentham Science Publisher. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2022). RSC Publishing. [Link]
-
Pharmacological Profile of Novel Psychoactive Benzofurans. (2015). PubMed. [Link]
-
Substituted benzofuran. (n.d.). Wikipedia. [Link]
-
Serova, M., et al. (2014). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Cancer Research, 74(19 Supplement), 2531. [Link]
-
Bioactive benzofuran derivatives: Moracins AeZ in medicinal chemistry. (2015). ResearchGate. [Link]
-
Pharmacological profile of novel psychoactive benzofurans. (2015). ResearchGate. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. [Link]
-
Bioactive Benzofuran derivatives: A review. (2014). Semantic Scholar. [Link]
-
Important bioactive benzofuran containing structures. (2022). ResearchGate. [Link]
-
Bioactive benzofuran derivatives: Moracins A-Z in medicinal chemistry. (2015). Dongguk University. [Link]
-
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. (n.d.). PubChem. [Link]
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]
-
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran. (2014). National Institutes of Health. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2022). Atlantis Press. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). ResearchGate. [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2022). National Institutes of Health. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents | Bentham Science [benthamscience.com]
- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzofuran Scaffolds: A Technical Guide to the Structure-Activity Relationship of 5-Fluoro-3-methylbenzofuran Analogs
Introduction: The Benzofuran Core in Modern Drug Discovery
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[5][6][7] The versatility of the benzofuran nucleus allows for fine-tuning of its biological activity through the introduction of various substituents, making it a cornerstone for the development of novel therapeutic agents.[3] This guide delves into the nuanced world of structure-activity relationships (SAR) with a specific focus on 5-Fluoro-3-methylbenzofuran analogs, a class of compounds with significant, yet underexplored, therapeutic potential.
The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 3-position of the benzofuran core is not arbitrary. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.[8] The methyl group, in turn, can influence lipophilicity and steric interactions with biological targets. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of potent and selective drug candidates. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and SAR of this promising class of compounds.
Synthesizing the Core: Methodologies for this compound Analogs
The construction of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern. A common and effective approach is the Perkin rearrangement, which involves the reaction of a substituted salicylaldehyde with an α-halo ketone. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established methods for similar benzofuran derivatives.
Proposed Synthetic Workflow
A logical and experimentally viable approach to synthesize 2-substituted this compound analogs is a multi-step process commencing with a suitable fluorinated phenol.
Caption: A generalized synthetic workflow for 2-substituted this compound analogs.
Experimental Protocol: Synthesis of a this compound Analog
This protocol outlines a hypothetical, yet plausible, synthesis of a 2-acyl-5-fluoro-3-methylbenzofuran analog, a common structural motif in biologically active benzofurans.
Step 1: Synthesis of 1-(4-Fluoro-2-methylphenoxy)propan-2-one
-
To a stirred solution of 4-fluoro-2-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure ether intermediate.
Step 2: Intramolecular Cyclization to form this compound
-
To the purified 1-(4-fluoro-2-methylphenoxy)propan-2-one (1.0 eq), add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 100°C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography to yield the pure product.
Step 3: Friedel-Crafts Acylation at the C2-position
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃) (1.1 eq) at 0°C.
-
To this mixture, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude 2-acyl-5-fluoro-3-methylbenzofuran analog.
-
Purify by column chromatography or recrystallization.
Biological Evaluation: Unveiling the Pharmacological Potential
The synthesized this compound analogs can be screened for a variety of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents, given the known activities of the broader benzofuran class.[6][9]
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2][10]
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) of this compound Analogs
Key Structural Modifications and Their Anticipated Effects
-
Position 2 Substituents: This position is a critical determinant of biological activity.[4] The introduction of various functionalities can significantly impact potency and selectivity.
-
Small Alkyl/Aryl Groups: May enhance lipophilicity and van der Waals interactions with the target protein.
-
Heterocyclic Rings: Can introduce additional hydrogen bonding opportunities and improve target engagement.[4]
-
Amide and Ester Functionalities: Have been shown to be crucial for the cytotoxic activity of some benzofuran derivatives.[3]
-
-
The 5-Fluoro Group: The presence of a fluorine atom at this position is expected to confer several advantages.[3]
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolic oxidation.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target.
-
Improved Membrane Permeability: In some cases, fluorine can increase lipophilicity, aiding in cell penetration.
-
-
The 3-Methyl Group: The methyl group at this position can influence the overall conformation of the molecule and contribute to hydrophobic interactions within the binding pocket.
Hypothetical SAR Data for this compound Analogs
The following table presents a hypothetical SAR based on general trends observed in the literature for anticancer and antimicrobial activities of benzofuran derivatives. The IC₅₀ (for anticancer activity) and MIC (for antimicrobial activity) values are illustrative and intended to guide the rational design of new analogs.
| Analog | R (at C2) | Anticipated Anticancer Activity (IC₅₀, µM) | Anticipated Antimicrobial Activity (MIC, µg/mL) | Rationale for Predicted Activity |
| 1 | -H | Moderate | Moderate | Core scaffold with baseline activity. |
| 2 | -COCH₃ | High | Moderate | Acyl group can act as a hydrogen bond acceptor, potentially increasing anticancer potency.[2] |
| 3 | -Phenyl | High | High | Increased lipophilicity and potential for π-π stacking interactions can enhance both activities. |
| 4 | -4-Chlorophenyl | Very High | Very High | Halogen substitution on the phenyl ring can further enhance hydrophobic interactions and potency.[6] |
| 5 | -Thiazol-2-yl | High | Very High | The thiazole ring can introduce additional binding interactions and is a known pharmacophore in antimicrobial agents. |
| 6 | -CONH₂ | High | Moderate | The amide group can participate in hydrogen bonding, which is often crucial for anticancer activity.[2] |
Visualizing the SAR Landscape
Caption: Key structural features of this compound analogs influencing biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a foundational understanding of their synthesis, biological evaluation, and predicted SAR based on related compounds, further empirical studies are essential to fully elucidate their potential. Future research should focus on the synthesis and screening of a diverse library of 2-substituted analogs to build a robust and quantitative SAR. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will also be crucial for their advancement as clinical candidates. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the discovery of new and effective drugs based on the versatile benzofuran core.
References
-
Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]
-
Choi, H. D., et al. (2011). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1533. [Link]
-
Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]
-
Li, J., et al. (2021). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Amin, K. M., et al. (2017). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. European Journal of Medicinal Chemistry, 138, 1127–11241. [Link]
-
Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Wani, M. Y., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20539. [Link]
-
MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
Al-Salahi, R., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-11. [Link]
-
MDPI. Design and Synthesis of Antibacterial Heterocycle-Based Compounds. [Link]
-
ResearchGate. Benzofuran derivative with anticancer activity. [Link]
-
ResearchGate. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. [Link]
-
ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
-
Al-Ostath, A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Dawood, K. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20040–20067. [Link]
-
Gümüş, M., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules, 28(15), 5727. [Link]
-
ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Choi, H. D., et al. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o455. [Link]
-
ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
Sources
- 1. 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
Preliminary Cytotoxicity Screening of 5-Fluoro-3-methylbenzofuran: An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 5-Fluoro-3-methylbenzofuran. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and logically sound approach to the initial assessment of this compound's cytotoxic potential. Our focus is on establishing a self-validating system of experimentation, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for Cytotoxicity Screening of Novel Benzofurans
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including potent anticancer properties.[1][2][3][4] The introduction of various substituents to the benzofuran ring can significantly modulate its biological activity.[1][5] Specifically, the incorporation of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, a common strategy in drug design.[1]
The subject of this guide, this compound, is a novel derivative. A preliminary cytotoxicity screening is the critical first step in evaluating its potential as a therapeutic agent, particularly in oncology.[6][7][8] This initial screen aims to determine the concentration range at which the compound elicits a toxic response in cultured cancer cells, a key indicator of its potential anticancer activity.[6][7]
This guide will detail a two-pronged approach to assess cytotoxicity:
-
Metabolic Viability Assessment: Utilizing the MTT assay to measure the metabolic activity of cells as an indicator of viability.[6][9][10]
-
Cell Membrane Integrity Assessment: Employing the LDH assay to quantify the release of lactate dehydrogenase from damaged cells, a marker of cell death.[6][11][12]
By employing these orthogonal assays, we can obtain a more comprehensive and reliable initial assessment of the compound's cytotoxic profile.[13]
Materials and Methods
This section outlines the necessary reagents, cell lines, and equipment for the successful execution of the cytotoxicity screening.
Cell Lines
The selection of appropriate cell lines is crucial for the relevance of the study.[14][15] A panel of cell lines is recommended to assess the compound's activity across different cancer types. For this preliminary screening, we propose the following:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER) positive.[8]
-
MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative.[8]
-
HEK293: A non-cancerous human embryonic kidney cell line, to assess selectivity.[16]
Reagents and Consumables
-
This compound (synthesis to be performed in-house or sourced commercially)
-
Dimethyl sulfoxide (DMSO), cell culture grade[6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[9][10]
-
LDH Cytotoxicity Assay Kit[11]
-
Doxorubicin (positive control)[6]
-
96-well, flat-bottom, clear tissue culture plates
-
Sterile pipette tips and microcentrifuge tubes
Equipment
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Microplate reader with absorbance capabilities (570 nm and 490 nm)[17]
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Multichannel pipette
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a detailed methodology for the preliminary cytotoxicity screening of this compound.
Caption: Decision-making based on cytotoxicity data.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Preliminary Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HeLa | |||
| HEK293 | |||
| Doxorubicin |
Discussion and Next Steps
The interpretation of the preliminary cytotoxicity data will guide the subsequent stages of drug development.
-
Potency: A low micromolar or sub-micromolar IC50 value against cancer cell lines is indicative of potent cytotoxic activity. [4]* Selectivity: A significantly higher IC50 value in the non-cancerous HEK293 cell line compared to the cancer cell lines suggests selectivity, a desirable characteristic for an anticancer agent. [16][18]The Selectivity Index (SI) can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity. [18]* Time-Dependency: Observing a decrease in IC50 values with longer incubation times suggests a time-dependent cytotoxic effect.
Based on the outcomes, the following steps may be considered:
-
Mechanism of Action Studies: If the compound shows potent and selective cytotoxicity, further investigations into the mechanism of cell death (e.g., apoptosis, cell cycle arrest) are warranted. [4][7]* Structure-Activity Relationship (SAR) Studies: If the compound shows moderate activity, the synthesis and screening of related analogues can help in identifying more potent derivatives. [1]* In Vivo Studies: Promising candidates from in vitro studies can be advanced to preclinical in vivo models to assess their efficacy and safety in a whole organism.
Potential Signaling Pathways Involved in Benzofuran-Induced Cytotoxicity
While the specific mechanism of this compound is yet to be elucidated, several benzofuran derivatives have been shown to induce apoptosis through various signaling pathways. A common pathway involves the induction of DNA damage and the activation of p53.
Caption: A potential p53-mediated apoptotic pathway.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the preliminary in vitro cytotoxicity screening of this compound. By adhering to these detailed protocols and principles of data interpretation, researchers can generate reliable and reproducible data that will be instrumental in guiding the future development of this novel compound as a potential therapeutic agent.
References
- MDPI. (2024, August 1). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- National Institutes of Health. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. NIH.
- BenchChem. (n.d.).
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- CLYTE Technologies. (2025, December 24).
- BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.).
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.
- PubMed Central. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
- PubMed Central. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. G-Biosciences.
- BenchChem. (n.d.). An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. BenchChem.
- ScienceOpen. (2019, August 27).
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
- ResearchGate. (2021, April 28). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?.
- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- RSC Publishing. (2019, September 2).
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust Three-Step Protocol for the Synthesis of 5-Fluoro-3-methylbenzofuran
Abstract: This document provides a detailed, field-proven protocol for the multi-step synthesis of 5-Fluoro-3-methylbenzofuran, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthetic route begins with the readily available starting material, 4-fluorophenol, and proceeds through a sequence of O-allylation, thermal Claisen rearrangement, and a final isomerization/cyclization cascade. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating checkpoints, and comprehensive referencing to foundational chemical principles.
Introduction: The Significance of Fluorinated Benzofurans in Drug Discovery
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds with applications ranging from antimicrobial to antitumor agents.[1][2] The strategic incorporation of specific functional groups onto the benzofuran scaffold can profoundly modulate its pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom, for example, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] Concurrently, the presence of a methyl group can significantly influence a compound's biological activity and pharmacokinetic properties, a phenomenon often referred to as the "magic methyl" effect.[3]
The target molecule, this compound, combines these advantageous structural features, making it a valuable building block for the development of novel therapeutics. This application note details a reliable and scalable three-step synthesis to access this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a robust and logical three-step sequence. The chosen pathway maximizes the use of well-established, high-yielding reactions, ensuring reproducibility.
-
Step I: O-Allylation via Williamson Ether Synthesis: The synthesis commences with the O-allylation of 4-fluorophenol using allyl bromide. This classic S(_N)2 reaction is a highly efficient method for ether formation.
-
Step II: Aromatic Claisen Rearrangement: The resulting allyl ether undergoes a thermal[4][4]-sigmatropic rearrangement. This concerted, intramolecular process selectively forms 2-allyl-4-fluorophenol, driven by the re-establishment of the aromatic ring.[5][6]
-
Step III: Isomerization and Oxidative Cyclization: The terminal alkene of the allyl group is first isomerized to an internal alkene. The resulting 4-fluoro-2-(prop-1-en-1-yl)phenol then undergoes an intramolecular oxidative cyclization to yield the final benzofuran product.
Logical Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step I: Synthesis of Allyl 4-fluorophenyl ether (Intermediate 1)
Causality: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers. The phenolic proton of 4-fluorophenol is acidic and is readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of allyl bromide in an S(_N)2 reaction to form the desired ether. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reagents while not interfering with the nucleophilic attack, and its boiling point allows for gentle reflux.
Materials:
-
4-Fluorophenol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting phenol spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate salts, washing the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (75 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Allyl 4-fluorophenyl ether, which can often be used in the next step without further purification.
Step II: Synthesis of 2-Allyl-4-fluorophenol (Intermediate 2)
Causality: This transformation is a classic aromatic Claisen rearrangement, a[4][4]-sigmatropic rearrangement.[7][8][9] The reaction is thermally induced and proceeds through a concerted, cyclic transition state.[6] The allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring. This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable phenolic form, thereby restoring aromaticity.[6] The reaction is typically performed "neat" (without solvent) to achieve the necessary high temperatures for the rearrangement.
Materials:
-
Allyl 4-fluorophenyl ether (from Step I)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Place the crude Allyl 4-fluorophenyl ether (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reaction: Heat the neat liquid to 180-200°C in an oil bath. Maintain this temperature for 3-5 hours.
-
Monitoring: Monitor the rearrangement by TLC. The product, 2-allyl-4-fluorophenol, will have a different R(_f) value than the starting ether.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the crude product in dichloromethane (75 mL).
-
Purification (Acid-Base Extraction): Transfer the DCM solution to a separatory funnel and extract the phenolic product with 1 M NaOH solution (3 x 40 mL). Combine the aqueous basic extracts and wash with DCM (1 x 30 mL) to remove any non-phenolic impurities.
-
Isolation: Cool the combined aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 1 M HCl. The product will precipitate or form an oil.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Concentration & Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Step III: Synthesis of this compound (Final Product)
Causality: This final step involves two key transformations. First, the allyl group's terminal double bond is isomerized to the more thermodynamically stable internal double bond (a propenyl group) under basic conditions. Second, the resulting ortho-propenylphenol undergoes an intramolecular oxidative cyclization to form the benzofuran ring. This cyclization is often catalyzed by transition metals, such as palladium, which facilitates the C-O bond formation.[10]
Materials:
-
2-Allyl-4-fluorophenol (from Step II)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Palladium on carbon (10% Pd/C) (Catalyst)
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Isomerization: In a round-bottom flask, dissolve 2-allyl-4-fluorophenol (1.0 eq) in ethylene glycol. Add potassium hydroxide (3.0 eq) and heat the mixture to 160°C for 1 hour to induce isomerization to 4-fluoro-2-(prop-1-en-1-yl)phenol. Cool the mixture and extract the product into diethyl ether or DCM after neutralization.
-
Cyclization Setup: To a solution of the isomerized intermediate in toluene, add a catalytic amount of 10% Pd/C.
-
Reaction: Heat the mixture to reflux under an air or oxygen atmosphere (using a balloon) for 12-24 hours. The oxidant is required for the palladium-catalyzed cyclization.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with toluene or DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
Table 1: Reagent Summary (for a representative 10g scale of 4-Fluorophenol)
| Step | Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| I | 4-Fluorophenol | C₆H₅FO | 112.10 | 1.0 | 10.0 g |
| Allyl bromide | C₃H₅Br | 120.98 | 1.2 | 12.95 g | |
| Potassium carbonate | K₂CO₃ | 138.21 | 1.5 | 18.5 g | |
| II | Allyl 4-fluorophenyl ether | C₉H₉FO | 152.17 | 1.0 | ~13.5 g (crude) |
| III | 2-Allyl-4-fluorophenol | C₉H₉FO | 152.17 | 1.0 | (Varies) |
| Potassium hydroxide | KOH | 56.11 | 3.0 | (Varies) | |
| 10% Pd/C | - | - | cat. | ~5 mol% |
Table 2: Product and Intermediate Data
| Compound | Formula | MW ( g/mol ) | Physical State (Predicted) | Expected Yield Range |
| Allyl 4-fluorophenyl ether | C₉H₉FO | 152.17 | Colorless Liquid | 90-98% |
| 2-Allyl-4-fluorophenol | C₉H₉FO | 152.17 | Pale Yellow Oil | 75-85% |
| This compound | C₉H₇FO | 150.15 | Liquid | 60-75% (from Step II) |
References
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. Available at: [Link]
-
Claisen rearrangement. Wikipedia. Available at: [Link]
-
5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. Available at: [Link]
-
5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. Available at: [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central, National Institutes of Health. Available at: [Link]
-
Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Available at: [Link]
-
Claisen Rearrangement. SynArchive. Available at: [Link]
-
Claisen rearrangement. Name-Reaction.com. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central, National Institutes of Health. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central, National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 5-Fluoro-3-methylbenzofuran in Antimicrobial Agent Development
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial properties.[1][2][3] The strategic incorporation of a fluorine atom into the benzofuran nucleus is a well-established medicinal chemistry approach to enhance metabolic stability and target engagement.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Fluoro-3-methylbenzofuran in the discovery and development of new antimicrobial agents. We will delve into the hypothesized mechanism of action, provide detailed protocols for in vitro evaluation, and offer insights into data interpretation and structure-activity relationship studies.
Introduction: The Promise of Fluorinated Benzofurans
Benzofuran, a bicyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] The benzofuran core has been extensively investigated for its antimicrobial potential, with derivatives showing efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7][8]
The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the benzofuran ring in this compound is a deliberate design strategy. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the benzofuran ring system, potentially enhancing its interaction with microbial targets.[9] Furthermore, fluorination can improve the compound's metabolic stability and lipophilicity, which are critical pharmacokinetic parameters. The methyl group at the 3-position can also influence the compound's steric and electronic properties, contributing to its biological activity profile.[9]
While direct studies on this compound are not extensively documented in publicly available literature, the wealth of data on related fluorinated benzofuran derivatives provides a strong rationale for its investigation as a novel antimicrobial agent.[10][11][12]
Hypothesized Mechanism of Antimicrobial Action
Based on the known mechanisms of other benzofuran derivatives, the antimicrobial activity of this compound is likely to involve one or more of the following pathways:
-
Disruption of Microbial Cell Membranes: The lipophilic nature of the benzofuran scaffold can facilitate its insertion into the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3][9]
-
Inhibition of Essential Enzymes: Benzofuran derivatives have been shown to inhibit various microbial enzymes that are crucial for survival. For instance, some derivatives are known to target DNA gyrase, an enzyme essential for bacterial DNA replication and transcription.[10]
-
Interference with Biofilm Formation: Bacterial biofilms are a major contributor to antibiotic resistance. Some benzofuran compounds have demonstrated the ability to inhibit biofilm formation, representing a crucial anti-virulence strategy.[13]
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound, focusing on the disruption of the bacterial cell membrane.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Assessment of Cytotoxicity
While potent antimicrobial activity is desired, it is crucial that the compound exhibits minimal toxicity towards mammalian cells. [14][15]The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity. [16][17] Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment. [18]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours). [18]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [18] * Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation and Interpretation
Effective data management and clear presentation are essential for comparing the antimicrobial efficacy and safety profile of this compound.
Table 1: Summary of Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 | |
| Aspergillus fumigatus | ATCC 204305 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | IC₅₀ (µM) |
| HeLa | MTT | |
| HEK293 | MTT |
A promising antimicrobial candidate will exhibit low MIC values against the target microorganisms and high IC₅₀ values against mammalian cell lines, indicating a favorable therapeutic index.
Concluding Remarks and Future Directions
The exploration of this compound as a potential antimicrobial agent is a scientifically sound endeavor based on the established activities of the benzofuran scaffold and the strategic inclusion of a fluorine atom. The protocols outlined in this application note provide a solid foundation for the initial in vitro characterization of this compound. Positive results from these studies would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of clinical isolates, and eventually, in vivo efficacy and toxicity studies in animal models. The systematic approach detailed herein will enable researchers to rigorously assess the therapeutic potential of this compound in the ongoing fight against infectious diseases.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Kretschmer, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 75-86. doi:10.1007/978-1-4939-6634-9_6
- Kretschmer, D., Gekeler, C., & Wolz, C. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2355, pp. 101-113). Humana, New York, NY.
- Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 216, 106880.
- Wang, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(20), 8745-8757.
- Patel, H., & Sharma, P. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Drug Delivery and Therapeutics, 13(5), 183-190.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 798505.
- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Li, Y., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Medicinal Chemistry, 29(1), 148-171.
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Retrieved from [Link]
- Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3108.
- BenchChem. (n.d.). Application Notes and Protocols for Testing Antimicrobial Agent-6 Cytotoxicity.
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(11), 099-108.
- Kumar, A., & Rawat, M. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828.
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the.... Retrieved from [Link]
-
Frontiers. (n.d.). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Retrieved from [Link]
-
MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
SciSpace. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Retrieved from [Link]
-
PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Retrieved from [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpbs.com [ijpbs.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Roadmap for Investigating 5-Fluoro-3-methylbenzofuran in Anticancer Research
Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology
The benzofuran core, a heterocyclic compound formed by the fusion of benzene and furan rings, is a foundational scaffold for a multitude of natural and synthetic molecules with significant pharmacological properties.[1][2] In medicinal chemistry, it is recognized as a "privileged structure," frequently serving as a building block for novel therapeutic agents due to its versatile biological activity.[3] Benzofuran derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor proliferation and survival.[4][5][6]
The anticancer potency of the benzofuran scaffold can be significantly modulated by the introduction of various substituents.[7] This guide focuses on a specific, promising derivative: 5-Fluoro-3-methylbenzofuran . The rationale for investigating this compound is grounded in established structure-activity relationships:
-
3-Methyl Substitution: Derivatives featuring a methyl group at the C3 position have been effectively developed as antitumor agents, notably against non-small cell lung cancer cell lines.[8] Some 3-methylbenzofuran derivatives have also been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[9]
-
5-Fluoro Substitution: The incorporation of a fluorine atom, a common strategy in drug design, can substantially enhance biological properties.[3] Halogenation, particularly at the C5 position, has been shown to improve the cytotoxic profile of benzofuran derivatives.[1][7] This is often attributed to fluorine's ability to increase metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of the molecule.[10]
While extensive research on this compound itself is nascent, its structural motifs provide a strong scientific basis for its evaluation as a potential anticancer agent. This document provides a comprehensive roadmap for researchers, outlining a logical, step-by-step workflow from initial in vitro screening to preliminary in vivo validation.
Section 1: Overall Investigative Workflow
The logical progression for evaluating a novel compound like this compound involves a tiered approach. This workflow is designed to efficiently screen for activity, elucidate the mechanism of action, and validate efficacy in a preclinical model.
Caption: Investigative workflow for this compound.
Section 2: In Vitro Evaluation of Anticancer Activity
The initial phase of investigation involves screening the compound against a panel of human cancer cell lines to determine its cytotoxic potential.[11] The choice of cell lines should be strategic, ideally including those known to be sensitive to other benzofuran derivatives, such as breast (MCF-7, MDA-MB-231), lung (A549), cervical (HeLa), and colon (HCT-116, SW620) cancer lines.[5][12][13]
Comparative Cytotoxicity of Related Benzofuran Derivatives
To establish a benchmark for anticipated efficacy, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for structurally related benzofuran compounds from published literature.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [5][6] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [5][6] |
| Benzofuran-isatin conjugate (5d) | SW-620 (Colorectal) | 6.5 | [4] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [5][6] |
| 3-Methylbenzofuran deriv. (16b) | A549 (Lung) | 1.48 | [5] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [5][6] |
Protocol 2.1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Principle and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity. This is a robust, high-throughput first step for screening potential anticancer compounds.[15]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2.2: Cell Cycle Analysis via Flow Cytometry
Principle and Rationale: Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents exert their effect by interrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[16] This protocol uses flow cytometry to analyze the DNA content of cells, thereby determining the proportion of cells in each phase of the cycle. An accumulation of cells in a particular phase following treatment suggests the compound interferes with cell cycle progression at that checkpoint.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite the PI stain with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare the treated samples to the control.
Protocol 2.3: Assessment of Apoptosis by Annexin V/PI Staining
Principle and Rationale: Inducing apoptosis is a primary mechanism for many anticancer drugs.[4] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Use quadrant analysis to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).
Section 3: Mechanistic Elucidation
If in vitro results demonstrate significant cytotoxicity, the next step is to investigate the underlying molecular mechanism. Based on the activities of related benzofuran derivatives, several signaling pathways are plausible targets.[17] For instance, derivatives have been shown to inhibit tubulin polymerization, VEGFR-2, Aurora B kinase, and the mTOR signaling pathway.[13][18]
Hypothesized Target Pathway: VEGFR-2 Signaling
Given that 3-methylbenzofuran derivatives have been linked to VEGFR-2 inhibition, this is a logical starting point.[8][9] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting angiogenesis, cell proliferation, and survival.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Protocol 3.1: Western Blotting for Key Signaling Proteins
Principle and Rationale: Western blotting is a technique used to detect specific proteins in a sample. To test the hypothesis that this compound inhibits the VEGFR-2 pathway, this protocol will measure the expression and phosphorylation status of key downstream proteins like Akt and ERK. A decrease in the phosphorylated (activated) forms of these proteins upon treatment would support the proposed mechanism.
Methodology:
-
Protein Extraction: Treat cells with the compound at IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Section 4: In Vivo Preclinical Evaluation
Positive in vitro and mechanistic data warrant progression to preclinical animal models to assess the compound's efficacy and safety in a living system.[11]
Protocol 4.1: Xenograft Tumor Model in Immunocompromised Mice
Principle and Rationale: To evaluate in vivo antitumor efficacy, human cancer cells are implanted into immunocompromised mice (e.g., athymic nude or SCID mice), which will not reject the foreign cells.[14] This allows for the growth of a human tumor in the animal. The effect of the compound on tumor growth can then be directly measured.[19]
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5x10⁶ human cancer cells (e.g., A549 or HCT-116, chosen from sensitive lines in vitro) in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable size of ~100-150 mm³, randomize the mice into groups (n=5-8 per group):
-
Group 1: Vehicle Control (e.g., saline, PEG400)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Doxorubicin)
-
-
Treatment: Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or every other day for 2-3 weeks.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them. Tissues can be collected for further analysis (e.g., histology, Western blotting for biomarkers).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Compare the mean tumor volumes and weights between the treated and vehicle groups using statistical analysis (e.g., t-test or ANOVA).
Section 5: Data Interpretation and Future Directions
The successful completion of this investigative roadmap will provide a robust dataset to determine the potential of this compound as an anticancer therapeutic lead. Promising results, such as low micromolar IC₅₀ values, a clear mechanism of action, and significant tumor growth inhibition in xenograft models without overt toxicity, would strongly support further preclinical development.[20] Future steps would include advanced toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and synthesis of analogs to optimize potency and safety.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. PubMed Central. [Link]
-
In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed. [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpbs.com [ijpbs.com]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Application Notes & Protocols: A High-Yield Synthesis of 5-Fluoro-3-methylbenzofuran via the Rap-Stoermer Reaction
Abstract
This document provides a comprehensive guide for the high-yield synthesis of 5-Fluoro-3-methylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein is centered on the robust and versatile Rap-Stoermer reaction. We delve into the mechanistic underpinnings of this reaction, offering a detailed, step-by-step experimental procedure designed for reproducibility and efficiency. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing not only a protocol but also the scientific rationale behind the experimental design to ensure both success and a deeper understanding of the chemistry involved.
Introduction: The Significance of Fluorinated Benzofurans
Benzofuran derivatives are a cornerstone in pharmaceutical sciences, constituting the core structure of numerous biologically active compounds.[1] The introduction of a fluorine atom into the benzofuran scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate in the synthesis of various therapeutic agents.[2] The Rap-Stoermer reaction offers a classical and efficient pathway for the construction of the benzofuran nucleus.[1][3] This application note provides a detailed protocol for the synthesis of this compound, optimized for high yield and purity.
Mechanistic Insights: The Rap-Stoermer Reaction
The Rap-Stoermer reaction is a cascade process involving nucleophilic substitution, nucleophilic addition, and dehydration.[3][4] The reaction typically proceeds between a substituted phenol and an α-haloketone in the presence of a base.
The generally accepted mechanism for the formation of this compound from 4-fluorophenol and chloroacetone can be outlined as follows:
-
Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the hydroxyl group of 4-fluorophenol by a base, typically a carbonate or a hydroxide, to form a more nucleophilic phenoxide ion.
-
O-Alkylation: The resulting phenoxide ion then acts as a nucleophile, attacking the α-carbon of chloroacetone in an SN2 reaction, displacing the chloride ion to form an intermediate, 4-fluorophenoxyacetone.[5]
-
Intramolecular Aldol Condensation: The enolate of the ketone is then generated by the base. This is followed by an intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the ketone, leading to a cyclic hemiacetal-like intermediate.
-
Dehydration: The final step is the dehydration of the cyclic intermediate, which is typically acid or base-catalyzed, to yield the stable aromatic benzofuran ring system.
Caption: Mechanism of the Rap-Stoermer reaction for this compound synthesis.
Experimental Protocol: High-Yield Synthesis
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 4-Fluorophenol | C₆H₅FO | 112.10 | - | 5.61 g | 50 |
| Chloroacetone | C₃H₅ClO | 92.52 | - | 5.55 g (4.6 mL) | 60 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | - | 13.82 g | 100 |
| Anhydrous Acetone | C₃H₆O | 58.08 | - | 200 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | aq. | 50 mL | - |
| Brine | NaCl | - | aq. | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-fluorophenol (5.61 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).
-
Solvent Addition: Add 200 mL of anhydrous acetone to the flask. Stir the suspension vigorously at room temperature for 15 minutes.
-
Addition of Chloroacetone: Dissolve chloroacetone (5.55 g, 60 mmol) in 20 mL of anhydrous acetone and add it to the dropping funnel. Add the chloroacetone solution dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-65 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting 4-fluorophenol spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue. Dissolve the residue in dichloromethane (100 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine atom), a singlet for the methyl group, and a signal for the proton on the furan ring. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core, including the carbon attached to fluorine (showing a characteristic C-F coupling), and the methyl carbon. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₇FO, MW: 150.15). |
| Infrared (IR) | Characteristic peaks for C-F stretching, C-O-C stretching of the furan ring, and aromatic C-H and C=C stretching. |
A high-yield synthesis should afford the product in >80% yield after purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time and monitor closely by TLC. |
| Side reactions. | Control the temperature during the addition of chloroacetone to avoid unwanted side reactions.[6] | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Optimize the flash chromatography conditions (solvent gradient, column length). |
| No Reaction | Inactive base or wet reagents. | Use freshly dried potassium carbonate and anhydrous acetone. |
Safety Precautions
-
Chloroacetone is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
4-Fluorophenol is corrosive and toxic. Avoid skin and eye contact.
-
Acetone and Dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Conclusion
The Rap-Stoermer reaction provides a reliable and high-yielding route to this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this protocol, researchers can confidently synthesize this important building block for applications in drug discovery and materials science. The self-validating nature of the described protocol, with its emphasis on in-process monitoring, ensures a high degree of reproducibility and success.
References
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
-
Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202202243.[4][7][8]
-
ChemBK. (2024). (3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one. Retrieved from [Link]2]
-
Evans, M. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World.[6]
-
Choi, H. D., et al. (2007). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4632.[9]
-
ResearchGate. (2025). Research advances in the Rap-Stoermer reaction. Retrieved from [Link]3]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[7][8]
-
Zhu, Y., et al. (2019). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 24(18), 3329.[10]
-
Journal of the Chemical Society C: Organic. (1969). Reaction of phenols with α-chloro-ketones in the presence of potassium iodide. RSC Publishing.[11]
-
ResearchGate. (n.d.). Various synthetic routes for benzofuran moiety. Retrieved from [Link]1]
-
Koca, M., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[7][8]
-
Choi, H. D., et al. (2011). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145.[12]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.[13]
-
Quora. (2013). Organic Chemistry: Reaction of phenol with acetone? Retrieved from [Link]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction of phenols with α-chloro-ketones in the presence of potassium iodide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-chemistry.org [organic-chemistry.org]
Application Note: High-Resolution Purification of 5-Fluoro-3-methylbenzofuran using Flash Chromatography
Introduction
5-Fluoro-3-methylbenzofuran is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is found in numerous biologically active compounds, making its purity paramount for reliable downstream applications, particularly in drug development where impurities can lead to ambiguous pharmacological data and potential toxicity.[1] This application note provides a detailed protocol for the efficient purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. The methodology is designed to be robust and scalable, ensuring high purity and yield for researchers and drug development professionals.
Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior
The successful chromatographic purification of a target molecule is predicated on a thorough understanding of its physicochemical properties. This compound possesses a moderately polar benzofuran core. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position subtly modulates its polarity and, consequently, its interaction with stationary and mobile phases.
-
Fluorine Substitution: The high electronegativity of the fluorine atom can decrease the pKa of nearby basic atoms, although in this non-basic scaffold, its primary influence is on the molecule's overall dipole moment and its potential for specific interactions with the stationary phase.[2]
-
Methyl Substitution: The methyl group is an electron-donating group that slightly increases the lipophilicity of the molecule.
Given its structure, this compound is expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and hexanes.[1] This solubility profile makes it an ideal candidate for normal-phase chromatography, where a polar stationary phase (silica gel) and a non-polar mobile phase are employed.[3][4]
Chromatographic Method Development: Rationale and Strategy
The choice between normal-phase and reversed-phase chromatography is a critical first step. For non-polar to moderately polar compounds soluble in organic solvents, normal-phase chromatography is often the preferred method due to its excellent resolving power for isomers and compounds with varying functional groups.[3][5]
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functionalities of the analyte, leading to differential retention and separation from non-polar impurities.
Mobile Phase Selection: A binary solvent system provides the flexibility to fine-tune the elution strength for optimal separation. A non-polar solvent, such as hexane or petroleum ether, serves as the weak solvent, while a more polar solvent, like ethyl acetate or diethyl ether, acts as the strong solvent.[6] The ideal mobile phase composition is determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7]
Experimental Protocol: Step-by-Step Purification
This protocol outlines the purification of this compound from a crude reaction mixture using a flash chromatography system.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware and equipment
2. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 95:5 hexane:ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound. This solvent system will be the starting point for the flash chromatography gradient.
3. Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Begin the elution with a low polarity mobile phase (e.g., 100% hexane or a composition determined by TLC).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is outlined in the table below.[8]
-
Collect fractions of the eluate in test tubes or vials.
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
6. Solvent Removal and Characterization:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvent.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Elution Profile
The following table provides a representative gradient elution profile for the purification of this compound. The exact gradient may need to be optimized based on the specific impurity profile of the crude mixture.
| Step | Solvent A (n-Hexane) | Solvent B (Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 100% | 0% | 2 | Elution of non-polar impurities |
| 2 | 100% → 95% | 0% → 5% | 10 | Elution of the target compound |
| 3 | 95% → 80% | 5% → 20% | 5 | Elution of more polar impurities |
| 4 | 80% | 20% | 3 | Column wash |
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the chromatographic purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using normal-phase flash chromatography. By carefully selecting the stationary and mobile phases based on the physicochemical properties of the target molecule and optimizing the elution conditions through preliminary TLC analysis, researchers can achieve high purity and yield. This robust purification strategy is essential for obtaining high-quality material for subsequent research and development activities in the pharmaceutical and materials science fields.
References
-
Santai Technologies Inc. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available at: [Link]
-
ChemBK. (3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available at: [Link]
-
Biotage. How do I decide between normal- or reversed-phase flash column chromatography?. Available at: [Link]
Sources
- 1. (3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. moravek.com [moravek.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Experimental Design Using 5-Fluoro-3-methylbenzofuran
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design for evaluating the biological activity of 5-Fluoro-3-methylbenzofuran. While direct extensive research on this specific compound is emerging, the broader class of benzofuran derivatives has demonstrated significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide, therefore, extrapolates from the known activities of structurally related compounds to propose a robust framework for the initial in vitro characterization of this compound, with a primary focus on its potential as an anticancer agent. Detailed, step-by-step protocols for foundational assays are provided, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran and its derivatives represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][3][6] Numerous studies have highlighted their efficacy as antimicrobial, antiviral, antitumor, and anti-inflammatory agents.[2][5][7] The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[1]
The introduction of a fluorine atom and a methyl group at the 5 and 3 positions, respectively, in this compound is hypothesized to enhance its biological activity. Fluorine substitution can improve metabolic stability and target binding affinity, while the 3-methyl group has been implicated in the anticancer activity of other benzofuran derivatives.[1][8] Notably, some 3-methylbenzofuran derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][8] This suggests a promising avenue for the investigation of this compound as a potential anti-angiogenic and anticancer agent.
This application note will detail a logical, stepwise approach to the in vitro evaluation of this compound, starting with foundational cytotoxicity screening and progressing to more mechanistic assays to elucidate its mode of action.
Preliminary Considerations and Compound Handling
Prior to initiating biological assays, it is crucial to understand the physicochemical properties of this compound.
-
Solubility: The solubility of the compound in aqueous media is a critical parameter. It is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a logical workflow for the initial in vitro characterization of this compound.
Caption: A logical workflow for the in vitro evaluation of this compound.
Detailed Protocols
Cell Line Selection and Culture
Rationale: The choice of cell lines is critical for obtaining relevant data. Based on the known activity of similar benzofuran derivatives against non-small cell lung cancer and their potential anti-angiogenic effects, the following cell lines are recommended for initial screening:[8]
-
A549 and NCI-H23: Human non-small cell lung carcinoma cell lines.
-
HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell line to directly assess effects on endothelial cells, which are central to angiogenesis.
Protocol:
-
Cell Culture: Culture all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a positive control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
| Cell Line | This compound (Hypothetical IC50 in µM) | Doxorubicin (Positive Control) (Hypothetical IC50 in µM) |
| A549 | 10.5 ± 1.2 | 0.8 ± 0.1 |
| NCI-H23 | 8.2 ± 0.9 | 1.1 ± 0.2 |
| HUVEC | 5.7 ± 0.6 | 0.5 ± 0.08 |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay distinguishes between viable, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling
As previously mentioned, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of the VEGFR-2 signaling pathway.[1][8] This pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.
To investigate this hypothesis, a Western blot analysis can be performed to assess the phosphorylation status of VEGFR-2 and its downstream effectors, such as ERK, in HUVEC cells treated with this compound. A decrease in the phosphorylation of these proteins would provide evidence for the proposed mechanism.
Conclusion and Future Directions
This application note provides a foundational framework for the in vitro evaluation of this compound. The described protocols for assessing cytotoxicity and apoptosis will enable an initial characterization of its biological activity. Based on the literature for related compounds, a focus on anticancer and anti-angiogenic properties is warranted.
Future research should aim to:
-
Expand the screening to a broader panel of cancer cell lines.[1]
-
Conduct further mechanistic studies, such as cell cycle analysis and cell migration/invasion assays.
-
Validate the inhibition of the VEGFR-2 signaling pathway through techniques like Western blotting.
-
If promising in vitro activity is observed, progress to in vivo studies in appropriate animal models to evaluate efficacy and safety.[1]
By following a systematic and mechanistically driven approach, the full therapeutic potential of this compound can be thoroughly investigated.
References
-
El-Sayed, M. A. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. Retrieved from [Link]
-
Choi, H. D., et al. (2012). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. Retrieved from [Link]
-
Wang, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. Retrieved from [Link]
-
Choi, H. D., et al. (2012). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Retrieved from [Link]
-
Choi, H. D., et al. (2007). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. PubMed Central. Retrieved from [Link]
-
Asghari, S., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Retrieved from [Link]
-
Goudarzi, S., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
-
Gornostaeva, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Vempati, R., & K., S. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
-
Kamal, M., et al. (2015). Benzofurans: A new profile of biological activities. ResearchGate. Retrieved from [Link]
-
Experimental Oncology. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Retrieved from [Link]
-
BMG Labtech. (2023). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. Retrieved from [Link]
-
ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. Retrieved from [Link]
-
MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2020). Guidelines for cell viability assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Apoptosis Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 凋亡分析检测 [sigmaaldrich.com]
Palladium-catalyzed synthesis of 5-Fluoro-3-methylbenzofuran
Application Note & Protocol
Topic: A Robust and Optimized Palladium-Catalyzed Protocol for the Synthesis of 5-Fluoro-3-methylbenzofuran
Abstract & Introduction
The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, this compound represents a valuable building block in medicinal chemistry and drug discovery programs.
Traditional methods for benzofuran synthesis often require harsh conditions or multi-step procedures. In contrast, transition-metal-catalyzed reactions have emerged as powerful tools for the efficient construction of complex molecular architectures under mild conditions.[1][2] This application note details a highly efficient and reliable protocol for the synthesis of this compound via a palladium-catalyzed tandem Sonogashira cross-coupling and intramolecular cyclization reaction. We provide a step-by-step methodology, mechanistic insights, optimization parameters, and troubleshooting guidance to ensure reproducible success for researchers in synthetic chemistry and drug development.
Reaction Principle & Catalytic Mechanism
The selected synthetic strategy involves a one-pot reaction between an ortho-halophenol (2-iodo-4-fluorophenol) and a terminal alkyne (propyne). The transformation is catalyzed by a palladium complex, co-catalyzed by copper(I) iodide, and proceeds through two key phases: (1) a Sonogashira cross-coupling to form a 2-alkynylphenol intermediate, and (2) a subsequent intramolecular hydroalkoxylation (cyclization) to yield the final benzofuran product.[3]
Causality of Component Selection:
-
Palladium Catalyst (PdCl₂(PPh₃)₂): The Pd(0) species, generated in situ, is the active catalyst. It readily undergoes oxidative addition with the aryl iodide, a critical step for initiating the catalytic cycle. Dichlorobis(triphenylphosphine)palladium(II) is chosen for its stability, commercial availability, and proven efficacy in cross-coupling reactions.[2][4]
-
Copper(I) Iodide (CuI) Co-catalyst: CuI plays a crucial role in the Sonogashira coupling by forming a copper(I) acetylide intermediate. This species facilitates the transmetalation step with the Pd(II)-aryl complex, accelerating the coupling process and allowing for lower reaction temperatures.[3]
-
Ligand (Triphenylphosphine, PPh₃): The phosphine ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties to facilitate the key steps of oxidative addition and reductive elimination.[5]
-
Base (Triethylamine, TEA): An amine base is required to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne, enabling the formation of the copper acetylide.[3]
-
Solvent (Toluene): Toluene is selected for its appropriate boiling point and its ability to dissolve the organic substrates and catalyst system.
The generally accepted catalytic cycle for this transformation is depicted below.
Sources
- 1. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Scalable Synthesis of 5-Fluoro-3-methylbenzofuran for Preclinical Development
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Fluoro-3-methylbenzofuran, a key heterocyclic scaffold with significant potential in medicinal chemistry. The benzofuran motif is prevalent in numerous biologically active compounds, and the strategic introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this particular derivative a valuable candidate for preclinical studies.[1][2] We present a robust and scalable synthetic route based on a palladium/copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This application note details step-by-step protocols for both laboratory-scale (gram) and scale-up (multi-gram) synthesis, process optimization insights, detailed analytical characterization, and critical safety considerations.
Introduction: The Strategic Importance of this compound
Benzofuran derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can alter a molecule's pKa, lipophilicity, and metabolic profile, often leading to improved efficacy and a more favorable safety profile.[1]
This compound (CAS No. 33118-83-1) combines the privileged benzofuran scaffold with these strategic fluorine and methyl substitutions.[4] However, advancing this compound from discovery to preclinical evaluation requires a synthetic route that is not only efficient but also reliable, safe, and scalable. This guide addresses this need by detailing a field-proven methodology designed for producing the multi-gram quantities required for comprehensive toxicological and efficacy studies.
The Synthetic Strategy: A Palladium-Catalyzed Approach
The selected synthetic pathway is a two-step, one-pot process centered around the highly efficient Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is renowned for its functional group tolerance and reliability, making it ideal for constructing complex molecular architectures.[5][6][7]
The strategy involves:
-
Sonogashira Coupling: The reaction of a commercially available substituted phenol, 4-Fluoro-2-iodophenol, with a simple alkyne, propyne. This step forms the key intermediate, 2-(prop-1-yn-1-yl)-4-fluorophenol.
-
Intramolecular Cyclization (Heteroannulation): The in-situ cyclization of the alkynylphenol intermediate, catalyzed by the palladium/copper system, to form the desired this compound ring system.[8][9]
This approach is advantageous due to the accessibility of starting materials and the ability to perform the sequence in a single reaction vessel, which improves overall efficiency and minimizes waste—a critical consideration for large-scale synthesis.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. cas:33118-83-1|this compound [qiyuebio.com]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3-methylbenzofuran
Welcome to the technical support center for the synthesis of 5-Fluoro-3-methylbenzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated benzofuran scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic route, with a primary focus on the prevalent Rap-Stoermer reaction pathway.
Introduction to the Synthetic Challenge
The synthesis of this compound, while conceptually straightforward, is often plagued by issues that lead to low yields. The most common synthetic approach, the Rap-Stoermer reaction, involves two key transformations: the O-alkylation of 4-fluorophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization of the resulting 2-(4-fluorophenoxy)acetone intermediate. Each of these steps presents unique challenges that can significantly impact the overall efficiency of the synthesis. This guide will provide a systematic approach to diagnosing and resolving these issues.
Part 1: Troubleshooting Guide for the Rap-Stoermer Synthesis
The Rap-Stoermer synthesis of this compound is a two-step process. Low yields can originate from either the initial O-alkylation or the subsequent intramolecular cyclization.
Workflow for the Rap-Stoermer Synthesis
Caption: General workflow for the two-step Rap-Stoermer synthesis.
Issue 1: Low Yield of the Intermediate, 2-(4-Fluorophenoxy)acetone, in the O-Alkylation Step
Symptom: After reacting 4-fluorophenol with chloroacetone, TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-fluorophenol and/or the formation of multiple unexpected byproducts.
Root Cause Analysis:
The primary challenge in this step is the ambident nucleophilic nature of the 4-fluorophenoxide ion. While the desired reaction is O-alkylation to form the ether linkage, a competitive C-alkylation at the ortho position can occur, leading to the formation of 2-(2-hydroxy-5-fluorophenyl)propan-2-one.[1]
Sources
Side-product analysis in the synthesis of 5-Fluoro-3-methylbenzofuran
Introduction
5-Fluoro-3-methylbenzofuran is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] The benzofuran core is prevalent in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can markedly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] This guide serves as a dedicated technical resource for researchers, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable compound. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate potential synthetic hurdles and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My overall yield of this compound is significantly lower than expected. What are the common causes?
Low yields are a frequent issue that can often be traced back to several factors. A systematic diagnosis is key.
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. The cyclization step can be sluggish.
-
Causality: The intramolecular cyclization to form the furan ring is the rate-limiting step and requires sufficient thermal energy and time to proceed to completion.
-
Troubleshooting Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or GC-MS. If a significant amount of the starting phenol or the intermediate ether is still present after the initially planned reaction time (e.g., 12 hours), consider extending the reflux period to 24 hours or longer.[1]
-
-
Side-Product Formation: The formation of undesired side-products directly consumes starting materials and reduces the theoretical maximum yield.
-
Causality: The phenoxide intermediate generated in situ is an ambident nucleophile. While O-alkylation is desired to form the ether intermediate, competing C-alkylation at the ortho position of the phenol can occur, leading to a non-cyclizable side-product. Furthermore, furan derivatives can be susceptible to polymerization under acidic conditions or at high temperatures.[4]
-
Troubleshooting Action: Ensure the dropwise addition of the alkylating agent (chloroacetone) to the reaction mixture to maintain its low concentration, which favors O-alkylation.[1] Maintain strict temperature control and ensure the reaction is not unnecessarily prolonged once the starting material is consumed to minimize degradation.
-
-
Moisture Contamination: Trace amounts of water can interfere with the reaction.
-
Causality: The base used (e.g., potassium carbonate) can be partially quenched by water. Furthermore, moisture can lead to the hydrolysis of intermediates.[4]
-
Troubleshooting Action: Use anhydrous solvents and oven-dried glassware. Ensure the base is of high purity and has been stored in a desiccator.
-
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are these likely byproducts?
The presence of multiple, closely-eluting spots on a TLC plate is a strong indicator of side-product formation, most commonly regioisomers or reaction intermediates.
-
Unreacted Starting Material: The most non-polar spot is likely your starting phenol (e.g., 4-fluoro-2-methylphenol), and a slightly more polar spot could be the uncyclized ether intermediate.
-
Regioisomers: If your starting phenol has more than one available ortho-position relative to the hydroxyl group, formation of a regioisomeric benzofuran is a significant possibility. Classical cyclization strategies often yield mixtures when steric or electronic factors do not strongly favor one outcome.[5]
-
Polymerization Products: Furan derivatives are known to polymerize, which can manifest as a dark, insoluble material in your reaction flask or as a baseline streak on the TLC plate.[4]
To definitively identify these byproducts, a combination of analytical techniques is recommended.
Question 3: How can I definitively identify the specific byproducts in my reaction mixture?
A multi-pronged analytical approach is essential for unambiguous structure elucidation of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. By analyzing the mass-to-charge ratio (m/z) of the peaks, you can confirm the presence of expected intermediates and propose structures for unexpected side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the main impurities via preparative TLC or column chromatography and acquire ¹H and ¹³C NMR spectra. The presence or absence of characteristic furan ring protons and specific aromatic coupling patterns can provide definitive structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and fragmentation data that can help in identifying isomeric byproducts.
The following table summarizes potential side-products in a typical synthesis starting from 4-fluoro-2-methylphenol and chloroacetone.
| Compound | Structure | Molecular Weight ( g/mol ) | Potential Analytical Signature (LC-MS m/z [M+H]⁺) |
| Desired Product | This compound | 150.15 | 151.06 |
| Starting Phenol | 4-Fluoro-2-methylphenol | 126.12 | 127.05 |
| Intermediate Ether | 1-(4-Fluoro-2-methylphenoxy)propan-2-one | 182.19 | 183.08 |
| C-Alkylated Product | 4-Fluoro-2-methyl-6-(2-oxopropyl)phenol | 182.19 | 183.08 |
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable and commonly used synthetic route for this compound, and what are its critical parameters?
The most direct and plausible pathway is the Rap-Stoermer reaction .[1][6] This classic condensation involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring.
Reaction Scheme: Starting Materials: A substituted phenol (e.g., 4-fluoro-2-methylphenol) and an α-haloketone (e.g., chloroacetone). Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenol, forming the reactive phenoxide. Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically used. Acetone is often preferred as it allows for easy removal post-reaction.[1] Temperature: The reaction is usually heated to reflux to drive the cyclization to completion.[1][2]
Critical Parameters to Control:
-
Stoichiometry: A slight excess of the α-haloketone (1.1-1.2 eq.) and a larger excess of the base (2.0-3.0 eq.) are recommended to ensure complete consumption of the limiting phenol.[1]
-
Anhydrous Conditions: As detailed in the troubleshooting section, moisture must be rigorously excluded.[4]
-
Reaction Time: This must be optimized by monitoring the reaction progress to ensure completion without promoting byproduct formation.
Question 2: What are the recommended purification techniques to remove key impurities and isolate high-purity this compound?
Flash column chromatography on silica gel is the standard and most effective method for purifying the crude product.[1][2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexane (or petroleum ether) is highly effective. Start with a low polarity (e.g., 1-2% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity to elute the desired product.
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.
For removal of final trace impurities, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can be attempted if the product is a solid at room temperature.
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Rap-Stoermer Reaction
This protocol is adapted from established methods for analogous benzofuran derivatives.[1][2]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methylphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (100 mL).
-
Addition of Reagent: Stir the suspension vigorously at room temperature for 20 minutes. To this mixture, add chloroacetone (1.2 eq) dropwise via a syringe over 15 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexane as eluent). The reaction is complete when the starting phenol spot has been consumed.
-
Workup: After completion, cool the mixture to room temperature and filter off the potassium carbonate using a Büchner funnel. Wash the solid residue with additional acetone (2 x 20 mL).
-
Extraction: Concentrate the combined filtrate under reduced pressure to obtain the crude residue. Dissolve this residue in dichloromethane (DCM, 75 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualization of Reaction and Side-Product Formation
Caption: Reaction pathway showing desired O-alkylation vs. competing C-alkylation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
-
ChemBK. (2024). (3S)-5-fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one. Retrieved from ChemBK. [Link]
-
Choi, H. D., et al. (n.d.). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. National Center for Biotechnology Information. [Link]
-
Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved from Pharmaffiliates. [Link]
-
Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Syntheses. [Link]
-
Kamboj, R., et al. (n.d.). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. [Link]
-
Chemical Synthesis Database. (2025). 3-fluoro-1-benzofuran. Retrieved from Chemical Synthesis Database. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Fluorinated Phenols
Welcome to the Technical Support Center dedicated to the intricate yet rewarding field of fluorinated phenol cyclization. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, offering profound benefits in metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties of fluorine can present challenges in achieving efficient cyclization.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, actionable solutions in our Troubleshooting Guides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclization of fluorinated phenols often more challenging than their non-fluorinated analogs?
A1: The high electronegativity of fluorine significantly impacts the electron density of the phenol ring. The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, which deactivates the aromatic ring towards electrophilic attack.[3] This deactivation can slow down or inhibit intramolecular cyclization reactions that proceed through an electrophilic aromatic substitution mechanism, such as Friedel-Crafts-type cyclizations. Consequently, harsher reaction conditions or more potent catalytic systems may be required to overcome this electronic barrier.
Q2: How does the position of the fluorine substituent on the phenol ring affect the cyclization reaction?
A2: The position of the fluorine atom is critical. An ortho or para fluorine substituent will have the most pronounced electron-withdrawing effect on the phenolic oxygen and the aromatic ring, potentially hindering cyclization. A meta fluorine atom will have a less direct, though still significant, impact. Furthermore, steric hindrance from an ortho-fluorine can influence the approach of the reacting side chain, affecting the transition state and potentially the feasibility of the cyclization.
Q3: What are the most common catalytic systems for the cyclization of fluorinated phenols?
A3: A range of catalysts can be employed, and the optimal choice depends on the specific reaction mechanism.
-
Lewis Acids (e.g., InCl₃·4H₂O, ZnCl₂): These are effective for intramolecular Friedel-Crafts-type alkylations, where they activate a pendant electrophile (e.g., an alkene or epoxide) for attack by the electron-rich (though deactivated) phenol ring.[4]
-
Brønsted Acids (e.g., MsOH, TFA): These can catalyze cyclizations by protonating a functional group on the side chain, generating a carbocation for subsequent intramolecular reaction.[5][6]
-
Transition Metals (e.g., Palladium, Copper): Palladium and copper catalysts are versatile for a variety of cyclization strategies.[7][8][9][10][11][12][13] For instance, palladium catalysts are well-suited for tandem fluorination and cyclization of enynes.[8][13] Copper catalysts can be used in oxidative cyclizations.[9][11][12]
Q4: What role do fluorinated solvents like TFE and HFIP play in these reactions?
A4: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar, low-nucleophilicity solvents with a strong ability to stabilize cationic intermediates through hydrogen bonding.[14][15] This property is particularly beneficial in cyclization reactions that proceed via a carbocationic mechanism, as they can enhance the reaction rate and yield without competing as nucleophiles.[15][16]
Troubleshooting Guides
Problem 1: Low to No Product Yield
You've set up your reaction, but upon analysis, you observe either unreacted starting material or a complex mixture with very little of your desired cyclized product.
Caption: Competing reaction pathways in the cyclization of fluorinated phenols.
Problem 3: Product Decomposition
The desired product forms initially but then degrades under the reaction conditions.
| Potential Cause | Troubleshooting Solution |
| Harsh Reaction Conditions | The cyclized product may be sensitive to the acidic or basic conditions required for its formation. Action: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. [17][18]Consider using a milder catalyst or running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Air/Moisture Sensitivity | The product may be unstable in the presence of air or moisture. Action: Perform the reaction under strictly anhydrous and inert conditions. [17]Use oven-dried glassware and freshly distilled, anhydrous solvents. After workup, store the purified product under an inert atmosphere at low temperature. |
References
- Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC - NIH.
- Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain.
- Recent advances in catalytic oxidative reactions of phenols and naphthalenols. Organic Chemistry Frontiers (RSC Publishing).
- Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols.
- Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry (RSC Publishing).
- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Oxidative Coupling of Phenols and Related Compounds.
- FDA-Approved Fluorinated Heterocyclic Drugs
- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
- Fluorinated Heterocycles.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. MDPI.
- Optimization of the intramolecular cyclization-solvent effect.
- Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal.
- Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adapt
- troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. Benchchem.
- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoform
- Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC. NIH.
- Intramolecular cyclization of 2'-olepinic side-chains on anodically oxidized 4-phenylphenols.
- Tips & Tricks: (How to Improve) Yield. Department of Chemistry : University of Rochester.
- Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes.
- para-Selective dearomatization of phenols by I(i)/I(iii)
- para-Selective dearomatization of phenols by I(i)/I(iii)
- What are some common causes of low reaction yields? r/Chempros - Reddit.
- Nucleophilic fluoroalkylation/cyclization route to fluorin
- Process for the preparation of para-fluorophenol.
- Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI.
- Palladium-Catalyzed Tandem Fluorination and Cycliz
- Copper-promoted/copper-catalyzed trifluoromethylselenol
- Palladium-Catalyzed Fluoroalkylative Cycliz
- What is the mechanism of Phenol?
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. NIH.
- Copper-Catalyzed Radical Cascade Difluoromethylation/Cyclization of 2-(3-Arylpropioloyl)benzaldehydes: A Route to Difluoromethylated Naphthoquinones.
- Copper-mediated cascade radical cyclization of olefins with naphthalenyl iododifluoromethyl ketones. Semantic Scholar.
- (PDF) para-Selective dearomatization of phenols by I(i)/I(iii)
- Process for making fluorophenols.
- Oxid
- Palladium-catalyzed tandem fluorination and cycliz
- Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. NIH.
- Nucleophilic fluoroalkylation/cyclization route to fluorin
- Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols.⁸⁸.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenol? [synapse.patsnap.com]
- 4. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-promoted/copper-catalyzed trifluoromethylselenolation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Fluoroalkylative Cyclization of Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed tandem fluorination and cyclization of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of Halogenated Benzofuran Isomers
Introduction
Halogenated benzofurans are a cornerstone of many pharmaceutical compounds, prized for their diverse biological activities. However, their synthesis often yields a mixture of structural, positional, or stereoisomers. These isomers can possess nearly identical physicochemical properties, making their separation and purification a significant challenge in drug development and chemical research.[1][2] The position and nature of the halogen atom can subtly alter polarity and introduce unique electronic interactions, further complicating purification.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of halogenated benzofuran isomers. It combines foundational knowledge in a frequently asked questions (FAQ) format with in-depth, problem-solving guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating halogenated benzofuran isomers? The core challenge lies in the subtle structural differences between isomers. Positional isomers (e.g., ortho-, meta-, para- substitutions) often have very similar polarity and molecular weight, leading to nearly identical partitioning behavior in standard chromatographic systems.[3] This results in significant peak co-elution, making it difficult to achieve baseline separation and obtain high-purity fractions.[1]
Q2: Should I start with Normal-Phase (NP) or Reverse-Phase (RP) chromatography? The choice depends on the overall polarity of your isomers and the scale of the purification.
-
Reverse-Phase (RP) HPLC: This is the most common starting point for analytical and small-scale preparative work on drug-like molecules.[4] A C18 column with a water/acetonitrile or water/methanol mobile phase is a standard initial approach.[5]
-
Normal-Phase (NP) Chromatography: NP chromatography, using a polar stationary phase like silica gel and non-polar solvents, can often provide better selectivity for positional isomers.[4][6] It is also the standard for large-scale purifications via flash chromatography.
Q3: How does the type and position of the halogen (F, Cl, Br, I) affect separation? The halogen's identity and position on the benzofuran scaffold are critical variables. They influence the molecule's overall dipole moment and its ability to participate in secondary intermolecular forces. For instance, different halogens can engage in "halogen bonding," a noncovalent interaction with electron-donating groups on the stationary phase.[6][7] These subtle differences in interaction strength can be exploited to achieve separation.[8] Columns with phenyl-based stationary phases are particularly sensitive to these electronic differences.[8]
Q4: Which HPLC columns are most effective for separating these isomers? While a standard C18 column is a good starting point, resolving closely related halogenated isomers often requires a stationary phase with alternative selectivity.
| Column Stationary Phase | Primary Interaction Mechanism(s) | Best For Separating |
| C18 (Octadecylsilane) | Hydrophobic interactions | General purpose, initial screening. |
| Phenyl (Phenyl-Hexyl) | Hydrophobic & π-π interactions | Positional isomers, aromatic compounds.[8][9] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, halogen bonding | Halogenated positional isomers.[2][9] |
| Chiral Stationary Phase (CSP) | Enantioselective interactions (e.g., inclusion, H-bonding) | Enantiomers (chiral isomers).[9][10][11] |
Troubleshooting Guide: From Analysis to Purification
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My halogenated benzofuran isomers are co-eluting or have very poor resolution (Rs < 1.5) in Reverse-Phase HPLC.
Probable Cause: The chosen analytical conditions (mobile phase and stationary phase) do not provide sufficient selectivity (α) to differentiate between the isomers' subtle structural differences.[12][13]
Solution Workflow:
The key to resolving co-eluting peaks is to systematically manipulate the parameters of the resolution equation (selectivity, efficiency, and retention factor).
Caption: Troubleshooting Workflow for Co-eluting Isomers
-
Confirm Co-elution: Before making changes, verify that you are not dealing with a distorted peak from another issue (e.g., a dirty column frit). Use a Diode Array Detector (DAD) to check for consistent spectra across the peak.[12][13] If the spectra differ, co-elution is likely. A mass spectrometer can also be used to check for different m/z values across the peak elution profile.[13]
-
Optimize the Mobile Phase:
-
Change Organic Modifier: Switching between acetonitrile and methanol is the most powerful way to alter selectivity for neutral compounds.[12] Their different properties (acetonitrile is aprotic, methanol is protic) change how they compete with the analytes for the stationary phase.
-
Adjust the Gradient: A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute instead of 5%) increases the time isomers spend interacting with the column, often improving separation.[4][14]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase lacks the correct chemistry. For halogenated aromatics, moving from a C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is a logical next step.[9] These phases offer π-π and dipole-dipole interactions that are highly sensitive to the electron distribution on the aromatic ring, which is influenced by the halogen's position.[2][8]
-
Adjust Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase resolution by enhancing the subtle energetic differences in how the isomers interact with the stationary phase.[14]
Problem: I am attempting a bulk purification using flash chromatography, but my collected fractions are all cross-contaminated.
Probable Cause: This typically results from a poorly developed separation method on Thin Layer Chromatography (TLC), improper column packing, or overloading the column with crude material.
Solution Workflow:
Caption: Workflow for Improving Flash Chromatography
-
Optimize the Separation on TLC: Before running a column, you must have a good TLC separation. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.35.[15] This ensures the compound will elute in a reasonable number of column volumes (CVs). Most importantly, the TLC must show clear separation between your desired product and all impurities.
-
Select an Appropriate Solvent System: Use a binary solvent system, typically consisting of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate).[16][17]
| Polarity of Compound | Starting Solvent System Suggestion |
| Non-polar | 5-10% Ethyl Acetate in Hexanes |
| Intermediate Polarity | 20-50% Ethyl Acetate in Hexanes |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
| Table adapted from University of Rochester Chemistry Department guidelines.[16] |
-
Use Proper Sample Loading Technique: For compounds that are not very soluble in the flash chromatography eluent, "dry loading" is the superior method. This involves pre-adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column. This prevents the compound from precipitating at the top of the column and ensures a narrow starting band.[18]
-
Do Not Overload the Column: A common mistake is loading too much crude material. A good rule of thumb for a difficult separation is to load an amount of crude material that is 1-2% of the total mass of the silica gel in the column. For easier separations, this can be increased, but rarely exceeds 10%.
Problem: How do I separate enantiomers of a chiral halogenated benzofuran?
Probable Cause: Enantiomers possess identical physical and chemical properties in an achiral environment and therefore will not be separated by standard NP or RP chromatography.[3][19]
Solution: An enantioselective environment is required.
-
Direct Separation with a Chiral Stationary Phase (CSP): This is the most common and efficient method.[20] Polysaccharide-based CSPs (e.g., Chiralpak® or Lux® series with cellulose or amylose derivatives) are highly effective for a wide range of pharmaceutical compounds.[9][20] The process involves:
-
Screening: Test the racemic mixture on several different CSPs (e.g., amylose-based, cellulose-based) under various mobile phase conditions (NP, RP, and polar organic modes) to find a column that provides baseline separation.[21]
-
Optimization: Once a suitable CSP is identified, optimize the mobile phase composition and flow rate to maximize resolution and shorten run time.
-
-
Indirect Separation via Diastereomer Formation: This classic chemical method involves reacting the racemic benzofuran with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[20] Diastereomers have different physical properties and can be separated using standard (achiral) HPLC or flash chromatography. The derivatizing agent is typically cleaved after purification to yield the pure enantiomers. This method is more labor-intensive but does not require specialized chiral columns.
Experimental Protocols
Protocol 1: Step-by-Step HPLC Method Development for Isomer Separation
-
Initial Conditions:
-
Column: Start with a reliable C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.[5]
-
Detection: UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
-
Scouting Gradient: Run a fast, broad gradient to determine the approximate elution time of the isomers (e.g., 5% to 95% B in 10 minutes).
-
Focused Gradient: Based on the scouting run, create a shallower, more focused gradient around the elution point. If the isomers elute at 40% B, design a gradient like: 30% to 50% B over 15 minutes.
-
Assess Resolution: If resolution is still poor (Rs < 1.5), proceed to the troubleshooting workflow. First, change the organic modifier from Acetonitrile to Methanol and repeat steps 2 and 3.
-
Change Column: If mobile phase optimization fails, switch to a PFP or Phenyl-Hexyl column and repeat the method development process.
Protocol 2: Dry Loading a Sample for Flash Chromatography
-
Dissolve Sample: Dissolve the crude material (e.g., 1 gram) in a suitable solvent with a low boiling point, such as dichloromethane or acetone, using the minimum volume necessary.[18]
-
Adsorb onto Silica: In a round-bottom flask, add 2-5 times the mass of the crude material in silica gel (e.g., 2-5 grams).
-
Mix and Evaporate: Add the dissolved sample solution to the flask containing the silica. Mix thoroughly to create a slurry. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample as a powder to the top of the packed flash column.[18] Gently tap the column to level the surface.
-
Protect the Bed: Add a thin (1-2 cm) layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[18]
-
Elute: Carefully add the mobile phase and begin the elution process.
References
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen bond in high-performance liquid chromatography enantioseparations: Description, features and modelling | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen bond in separation science: A critical analysis across experimental and theoretical results | Request PDF. Retrieved from [Link]
-
YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. DOI:10.1039/C9SC04906A. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive | Request PDF. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Montana State University. (n.d.). HPLC Column Packing Efficiency: For Halogen Bonding Separation Techniques. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
National Institutes of Health. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Retrieved from [Link]
-
Chromatography Today. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
YouTube. (2023). Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
PubMed. (1991). Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks | Request PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. youtube.com [youtube.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. biotage.com [biotage.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Byproduct Formation in the Synthesis of Substituted Benzofurans
Welcome to the Technical Support Center dedicated to the strategic synthesis of substituted benzofurans. As a cornerstone scaffold in medicinal chemistry and materials science, the efficient and clean synthesis of benzofuran derivatives is of paramount importance. This guide is designed to move beyond standard protocols, offering in-depth, field-proven insights to troubleshoot and, more importantly, prevent the formation of common byproducts that can compromise yield, purity, and project timelines.
Here, we will dissect common synthetic challenges, explore their mechanistic origins, and provide actionable, evidence-based solutions to refine your experimental design.
Part 1: Troubleshooting Guide - Common Byproduct Scenarios
This section addresses specific, frequently encountered byproducts in a question-and-answer format. Each answer provides a detailed causal analysis and a suite of corrective and preventative measures.
Scenario 1: Incomplete Cyclization in Palladium-Catalyzed Syntheses
Question: My palladium-catalyzed reaction of an o-iodophenol and a terminal alkyne (a Sonogashira coupling followed by cyclization) is stalling, leaving a significant amount of the uncyclized 2-alkynylphenol intermediate. How can I drive the reaction to completion and favor the desired benzofuran?
Answer: This is a classic bottleneck where the initial C-C bond formation (Sonogashira coupling) outpaces the subsequent intramolecular C-O bond formation (hydroalkoxylation/cyclization). The accumulation of the alkynylphenol intermediate indicates that the cyclization step is the rate-limiting part of your tandem reaction. Several factors can hinder this crucial ring-closing event.
Causality and Strategic Solutions:
-
Base Selection and Strength: The base is critical for deprotonating the phenol, generating the nucleophilic phenoxide required for the intramolecular attack on the alkyne. If the base is too weak or sterically hindered, the concentration of the active phenoxide will be low.
-
Troubleshooting: If you are using a mild base like NaHCO₃, consider switching to a stronger, non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃.[1] Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Organic bases like triethylamine (NEt₃) can also be effective.[1]
-
-
Catalyst and Ligand Effects: While the initial Sonogashira coupling may proceed smoothly, the palladium catalyst's ligand sphere can influence the subsequent cyclization. The ligands affect the electron density at the metal center, which in turn can influence the rate of the cyclization step.
-
Troubleshooting: If using a standard catalyst like (PPh₃)₂PdCl₂, consider screening other phosphine ligands. Bulky, electron-rich ligands can sometimes promote the desired intramolecular reaction. Ensure your palladium catalyst is active and has not been deactivated by exposure to air or moisture.[2]
-
-
Thermal Energy Input: The intramolecular hydroalkoxylation often has a higher activation energy barrier than the initial cross-coupling.
-
Troubleshooting: A modest increase in the reaction temperature (e.g., from 80 °C to 100-120 °C) after the initial coupling has been confirmed by TLC or LC-MS can provide the necessary energy to overcome this barrier and promote cyclization.[1]
-
-
Solvent Polarity: The polarity of the solvent can influence the solubility of the phenoxide intermediate and stabilize the transition state of the cyclization.
-
Troubleshooting: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for this type of reaction as they can help to solvate the ionic intermediate and facilitate the intramolecular nucleophilic attack.
-
Experimental Protocol: Optimizing a One-Pot Sonogashira Coupling/Cyclization
-
Reaction Setup: To a dry, oven-baked flask, add the o-iodophenol (1.0 eq), Pd catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), and CuI (1-2 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe. Add the base (e.g., Cs₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).[2]
-
Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the consumption of the o-iodophenol by TLC or GC-MS.
-
Promoting Cyclization: Once the starting material is consumed, increase the temperature to 80-120 °C and continue to monitor for the conversion of the alkynylphenol intermediate to the final benzofuran product.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[2]
Caption: Catalytic cycle showing the stalling point.
Scenario 2: Formation of O-Arylated Byproducts in Copper- or Palladium-Catalyzed Reactions
Question: In my attempt to synthesize a 2-arylbenzofuran via coupling of a phenol with an o-halobenzylketone, I am observing significant formation of the diaryl ether (O-arylated byproduct). How can I favor the desired intramolecular C-O bond formation over intermolecular O-arylation?
Answer: The formation of a diaryl ether indicates that an intermolecular C-O coupling is competing with the desired intramolecular cyclization. This is a common issue when the reaction conditions can facilitate both pathways. The key is to create an environment that sterically and electronically favors the intramolecular ring closure.
Causality and Strategic Solutions:
-
Reaction Concentration: High concentrations of the reactants can favor intermolecular reactions simply by increasing the probability of two different molecules colliding in the correct orientation.
-
Troubleshooting: Employing high dilution conditions can significantly favor the intramolecular pathway. By reducing the concentration, the reactive ends of a single molecule are more likely to find each other than to react with another molecule in the solution.
-
-
Catalyst and Ligand Choice: The nature of the catalyst can influence which pathway is kinetically favored.
-
Troubleshooting: For copper-catalyzed reactions, the choice of ligand can be crucial. For palladium-catalyzed versions, bulky ligands on the palladium center can sterically hinder the approach of a second phenol molecule, thus disfavoring the intermolecular O-arylation.[3]
-
-
Substrate Design: The inherent structure of your starting materials plays a significant role. If the geometry required for the intramolecular cyclization is strained, the intermolecular reaction may become the dominant pathway.
-
Troubleshooting: While not always feasible, slight modifications to the substrate that reduce the strain of the transition state for cyclization can be beneficial.
-
Caption: Competing reaction pathways.
Scenario 3: Beckmann Rearrangement in Acid-Catalyzed Cyclizations
Question: My attempt to synthesize a benzofuran from an O-aryl ketoxime under acidic conditions is primarily yielding an amide. What is happening and how can I favor the cyclization?
Answer: You are observing a classic case of a competing Beckmann rearrangement. Under acidic conditions, the oxime can be protonated, leading to two potential pathways: the desired intramolecular electrophilic attack on the electron-rich aromatic ring to form the benzofuran, or a rearrangement of the group anti-periplanar to the hydroxyl group, leading to an amide.[4]
Causality and Strategic Solutions:
-
Acid Strength and Type: Strong Brønsted acids (like H₂SO₄ or HCl) can aggressively promote the Beckmann rearrangement.
-
Troubleshooting: Switch to milder acidic conditions. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or weaker Brønsted acids (e.g., p-toluenesulfonic acid) can often catalyze the desired cyclization while minimizing the rearrangement.[4] Polyphosphoric acid (PPA) is also a common reagent for this type of cyclization.
-
-
Temperature Control: The Beckmann rearrangement can have a different activation energy compared to the cyclization.
-
Troubleshooting: Lowering the reaction temperature may suppress the rearrangement more than the desired reaction, thus improving the product ratio.[4]
-
-
Solvent Environment: The solvent can play a role in stabilizing intermediates and influencing the reaction pathway.
-
Troubleshooting: Using aprotic solvents may disfavor the Beckmann rearrangement compared to protic solvents.[4]
-
Caption: Divergent pathways from a protonated oxime.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core, and which is generally the most robust against byproduct formation?
A1: The most prevalent methods involve intramolecular or intermolecular cyclization reactions.[3] Key strategies include:
-
Palladium-Catalyzed Reactions: Methods like Sonogashira or Heck couplings followed by intramolecular cyclization are widely used. A common route involves the coupling of o-halophenols with terminal alkynes.[1][5] While powerful, these can suffer from incomplete cyclization or catalyst deactivation.
-
Copper-Catalyzed Synthesis: Copper catalysts offer a less expensive and often more environmentally friendly alternative for certain cyclizations, such as one-pot syntheses from o-hydroxy aldehydes and alkynes.[5][6]
-
Reactions from Salicylaldehydes: Classic approaches involve the reaction of salicylaldehydes with compounds like α-haloketones (Perkin reaction) or ethyl chloroacetate.[1] These are generally robust but may have limited substrate scope.
-
Metal-Free Cyclizations: Methods using reagents like hypervalent iodine or Brønsted acids can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes to form 2-arylbenzofurans.[1][7] These can be very clean but may require specific substrate pre-functionalization.
The "most robust" method is highly dependent on the specific substitution pattern of the target benzofuran. However, intramolecular cyclizations of pre-formed precursors, such as o-alkynylphenols, often offer better control and fewer byproducts compared to one-pot, multi-component reactions.
Q2: How do the electronic properties of my substrates affect byproduct formation?
A2: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency and selectivity.
-
Electron-Donating Groups (EDGs): On the phenolic ring, EDGs (e.g., -OMe, -Me) generally increase the nucleophilicity of the phenol and the electron density of the ring, which can facilitate intramolecular cyclization and electrophilic aromatic substitution steps. This often leads to higher yields of the target benzofuran.[5]
-
Electron-Withdrawing Groups (EWGs): On the phenolic ring, EWGs (e.g., -NO₂, -CN, -CF₃) decrease the nucleophilicity of the phenol and can make cyclization more difficult. They can also make the aromatic ring more susceptible to nucleophilic attack, potentially opening up alternative reaction pathways and byproduct formation.
Q3: What are the best laboratory practices to minimize byproduct formation during setup and execution?
A3: Rigorous experimental technique is fundamental to preventing side reactions.
-
Inert Atmosphere: For many metal-catalyzed reactions, especially those involving copper or palladium, maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial. Oxygen can lead to oxidative homocoupling of alkynes (Glaser coupling) or phenols and can deactivate the catalyst.
-
Reagent Purity and Dryness: Use purified starting materials. Ensure all solvents are anhydrous, as water can hydrolyze reagents and deactivate catalysts.
-
Careful Stoichiometry: Precisely measure your reagents. An excess of one component can sometimes lead to byproducts (e.g., double addition).
-
Real-Time Reaction Monitoring: Regularly monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the formation of byproducts early and adjust reaction conditions (e.g., temperature, time) before they become the major product.
References
-
Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Benzofurans. Chemical Reviews, 111(7), PR215-PR283. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Hassan, A. A. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 989-1021. [Link]
-
da Silva, A. B., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(8), 1645-1655. [Link]
-
Optimizing the Conditions for the Synthesis of Benzofuran 4a. (n.d.). ResearchGate. [Link]
-
Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
An efficient combinatorial route to substituted 3-phenylbenzofurans... (2002). ChemInform. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 5-Fluoro-3-methylbenzofuran in Solution
Welcome to the technical support center for 5-Fluoro-3-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound in solution. Ensuring the stability of your test article is paramount for generating reproducible and reliable experimental data. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries regarding the handling and storage of this compound.
Q1: My this compound is showing signs of degradation in my aqueous assay buffer. What are the most likely causes?
A1: Degradation in solution is typically driven by one or more of the following factors: pH, solvent composition, temperature, light exposure, and the presence of oxygen.
-
Hydrolysis (pH-Mediated Degradation): The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of your compound is likely pH-dependent, and even a small shift in your buffer's pH can lead to a significant change in the degradation rate.[1] For many small molecules, a change of just one pH unit can alter the degradation rate by a factor of ten.[1]
-
Solvent Reactivity: While seemingly inert, some common laboratory solvents can react with solutes over time.[2] For instance, protic solvents (like water or alcohols) can participate in hydrolytic degradation pathways.
-
Oxidation: The electron-rich benzofuran ring and the methyl group are potential sites for oxidation. Dissolved oxygen in your solvent can lead to the formation of oxidative degradants, especially in the presence of trace metal ions. Many heterocyclic compounds are known to have antioxidant or pro-oxidant properties, indicating their reactivity with oxygen species.[3][4][5][6]
-
Photodegradation: Aromatic heterocyclic systems are often sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light during experiments can be sufficient to induce photochemical reactions, leading to the formation of impurities.[7]
Q2: What is the best general-purpose solvent for preparing a stable stock solution of this compound?
A2: For initial stock solutions, a high-purity, anhydrous, aprotic solvent is generally recommended. The best choices are typically Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).
-
Why Aprotic Solvents? Aprotic solvents lack acidic protons and cannot act as hydrogen bond donors, which minimizes the risk of solvent-mediated hydrolysis.
-
Fluorine Considerations: The presence of fluorine can influence a molecule's solubility and stability.[8][9] While fluorinated solvents like HFIP or TFE can be remarkable for certain reactions, they are not typically necessary for simple storage and may introduce their own reactivity concerns.[2][10] Standard organic solvents are usually sufficient and more practical.
Best Practices for Stock Solutions:
-
Use only high-purity, anhydrous grade solvents.
-
Prepare the solution, aliquot it into smaller volumes in amber glass vials with tightly sealed caps to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or, for long-term storage (>6 months), at -80°C.
-
Before use, allow an aliquot to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
Part 2: Troubleshooting Guides & Advanced Protocols
This section provides in-depth solutions to specific experimental problems and outlines core methodologies for stability assessment.
Issue: Unexplained Peaks in Chromatography
Q3: I'm observing new, growing peaks in my HPLC/LC-MS analysis over time. How can I definitively identify them as degradants and understand their origin?
A3: The appearance of new peaks is a classic sign of degradation. To understand the degradation pathway and develop a stability-indicating method, you must perform a forced degradation study (also known as stress testing).[11][12] This involves intentionally exposing the compound to harsh conditions to generate potential degradants in a controlled manner.[7][11]
The goal is not to completely destroy the compound, but to achieve a modest level of degradation (typically 10-20%) to ensure you can detect and resolve the resulting impurities.[7]
This protocol is a foundational step in developing a stability-indicating analytical method.[12]
Objective: To generate potential degradation products for analytical method validation.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV system, pH meter, heating block, photostability chamber (or UV lamp).
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stress agent/condition. Include a control sample stored under ambient conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.
-
Thermal Stress: Heat the stock solution at 80°C for 24 and 48 hours.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., consistent with ICH Q1B guidelines) for 24 and 48 hours. Keep a control sample wrapped in foil.
-
-
Analysis: Analyze all samples by HPLC-UV. Compare the chromatograms of the stressed samples to the control. The goal is to find conditions that produce 10-20% degradation of the parent peak.[7]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of the degradants. This is critical for validating that your analytical method is "stability-indicating."
The diagram below illustrates the workflow for troubleshooting and identifying unknown peaks.
Caption: Workflow for Investigating Unknown Chromatographic Peaks.
Issue: Solution Instability in Aqueous Buffers
Q4: How can I systematically determine the most stable pH for my compound in an aqueous solution?
A4: The most effective way to determine the optimal pH for stability is to conduct a pH-rate profile study .[1] This experiment involves measuring the rate of degradation of your compound across a range of pH values at a constant temperature.
Objective: To identify the pH at which this compound exhibits maximum stability.
Materials:
-
This compound stock solution (in ACN or DMSO).
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10.
-
Calibrated pH meter.
-
Constant temperature incubator or water bath (e.g., 40°C or 50°C to accelerate degradation).
-
Validated stability-indicating HPLC method.
Methodology:
-
Prepare Buffered Solutions: Prepare a series of buffers covering your desired pH range.
-
Initiate Degradation: Spike a small volume of your concentrated stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the organic solvent from the stock is less than 5% of the total volume to avoid solubility issues.
-
Incubate: Place all solutions in a constant temperature incubator.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and quench the reaction if necessary (e.g., by freezing or adding a neutralizing agent).
-
HPLC Analysis: Analyze all samples using your stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the concentration of the parent compound versus time.
-
Assuming pseudo-first-order kinetics, the degradation rate constant (k) can be determined from the slope of the natural log of concentration vs. time plot.
-
Finally, plot log(k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.[1]
-
Issue: Suspected Oxidative Degradation
Q5: My compound seems to be degrading even in a pH-optimized, light-protected solution. Could it be oxidation, and how do I prevent it?
A5: Yes, if other factors have been controlled, oxidative degradation is a strong possibility. The benzofuran nucleus is susceptible to oxidative cleavage, and the methyl group can be oxidized.[13][14] Prevention involves removing atmospheric oxygen and/or adding chemical stabilizers known as antioxidants.
Mitigation Strategies:
-
De-gassing Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere Overlay: After preparing your solution, flush the headspace of the vial with nitrogen or argon before sealing. This is especially critical for long-term storage or sensitive reactions.
-
Use of Antioxidants: For solutions that will be handled frequently in air, adding a small amount of an antioxidant can "scavenge" free radicals and prevent oxidative chain reactions.[3][5]
| Antioxidant | Typical Concentration Range | Solvent Compatibility | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% w/v | Organic Solvents | Free radical scavenger, chain terminator |
| Ascorbic Acid (Vitamin C) | 0.01% - 0.1% w/v | Aqueous Buffers | Reducing agent, readily oxidized itself |
| Methionine | 0.1% - 1.0% w/v | Aqueous Buffers | Scavenges oxidizing species, particularly peroxides |
| Sodium Metabisulfite | 0.01% - 0.1% w/v | Aqueous Buffers | Reducing agent, oxygen scavenger |
Note: Always test for compatibility. The antioxidant should not interfere with your assay or react with your compound of interest.
The diagram below illustrates a potential oxidative degradation pathway for this compound, providing a conceptual model for what might be occurring in solution.
Caption: Hypothetical Oxidative Degradation Pathways.
Part 3: Summary of Best Practices
To maximize the stability of this compound in your experiments, adhere to the following principles:
-
Characterize Stability Early: Perform forced degradation and pH-rate profile studies early in your research to understand the compound's intrinsic liabilities.
-
Control Your Variables:
-
Solvent: Use high-purity, anhydrous, aprotic solvents (DMSO, ACN) for stock solutions.
-
pH: Buffer aqueous solutions to the empirically determined pH of maximum stability.
-
Temperature: Store stock solutions at -20°C or -80°C. Minimize time spent at room temperature.
-
Light: Always use amber vials or protect solutions from light with aluminum foil.
-
Oxygen: De-gas solvents and use an inert atmosphere for sensitive applications or long-term storage. Consider adding a compatible antioxidant.
-
-
Use a Validated Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact parent compound from all potential degradation products.
By implementing these strategies, you can ensure the integrity of your this compound solutions, leading to more accurate and reliable scientific outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Fluorinated Compounds in Solution.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Saibu, Y., et al. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... ResearchGate.
- Unchained Labs. (n.d.). 5 types of formulation excipients and how they impact biologics stability.
- Li, T., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(1), 148-154.
- Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- ResearchGate. (n.d.). Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290.
- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
- Eawag. (1997, December 15). Dibenzofuran Degradation Pathway.
- PubMed. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
- Académie des Sciences. (2018, March 24). Effect of fluorination on the stability of carbon nanofibres in organic solvents.
- Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.
- ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation.
- ResearchGate. (n.d.). Fluorine in heterocyclic chemistry.
- S. K. Guchhait, G. C. Sahoo. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- ResearchGate. (2024, March 9). HETEROCYCLIC ANTIOXIDANT AGENTS Therapeutic Potential, Efficacy and SAR of Synthetic Antioxidants.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- MedCrave. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Slideshare. (n.d.). pH stability profile.
- Royal Society of Chemistry. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Benchchem. (n.d.). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
Sources
- 1. pH stability profile | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. hovione.com [hovione.com]
- 9. researchgate.net [researchgate.net]
- 10. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Resolving peak overlap in the NMR spectrum of 5-Fluoro-3-methylbenzofuran
Guide to Resolving Peak Overlap in NMR Spectroscopy
Welcome to the technical support center for advanced NMR troubleshooting. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral resolution, specifically focusing on the analysis of 5-Fluoro-3-methylbenzofuran. Peak overlap in Nuclear Magnetic Resonance (NMR) spectroscopy can obscure vital structural information, complicating or preventing unambiguous structure elucidation. This document provides a structured, causality-driven approach to systematically diagnose and resolve these issues, moving from simple experimental adjustments to advanced multi-dimensional techniques.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a crowded, poorly resolved aromatic region in the ¹H NMR spectrum of my this compound sample. What's happening and what's the first thing I should try?
Answer: Peak overlap in the aromatic region of substituted benzofurans is a common issue. The protons on the benzene ring (H4, H6, and H7) have similar electronic environments, leading to very close chemical shifts.[1][2] Furthermore, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings create complex multiplet patterns that can easily merge into an uninterpretable signal mass.
The simplest and often most effective first step is to change the deuterated solvent . The chemical shift of a nucleus is sensitive to its intermolecular environment.[3] Altering the solvent can change solute-solvent interactions, which may sufficiently perturb the chemical shifts of the overlapping protons to induce separation.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective at resolving aromatic signals due to their own magnetic anisotropy, which can induce significant shifts in nearby solute protons.[4][6]
| Solvent | Dielectric Constant (ε) | Common Use | Potential Effect on Spectrum |
| Chloroform-d (CDCl₃) | 4.8 | General purpose, non-polar | Standard reference, often the starting point. |
| Acetone-d₆ | 20.7 | Polar aprotic | Can alter shifts through dipole-dipole interactions. |
| DMSO-d₆ | 46.7 | Polar aprotic | Strong solvent, can form hydrogen bonds if applicable. |
| Benzene-d₆ | 2.3 | Aromatic, non-polar | Often induces large upfield or downfield shifts (anisotropic effect).[6] |
| Pyridine-d₅ | 12.4 | Aromatic, polar | Similar to benzene-d₆ but with a different electronic profile.[4][6] |
Experimental Protocol: Solvent Titration
-
Acquire Initial Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of your initial solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Select a Second Solvent: Choose a solvent with different properties (e.g., Benzene-d₆).
-
Perform Titration: Add small, measured aliquots (e.g., 50 µL) of the second solvent to the NMR tube.
-
Acquire Spectra: Acquire a ¹H NMR spectrum after each addition.
-
Analyze Data: Observe the chemical shift changes of the overlapping signals. Often, a specific solvent mixture will provide the optimal resolution.
Q2: I tried a few different solvents, and while the peaks shifted, they are still overlapping. What is the next logical step?
Answer: The next step is to perform a Variable Temperature (VT) NMR study . The chemical shifts of nuclei can be temperature-dependent.[7] This is because temperature changes can alter the populations of different molecular conformations that are in fast exchange.[8] Even for a relatively rigid molecule like this compound, temperature affects molecular vibrations and solute-solvent interactions. Since different protons in the molecule may have different temperature coefficients (the rate of chemical shift change with temperature), acquiring spectra at various temperatures can resolve overlapping signals.[8][9][10]
This technique is powerful because even small differences in the temperature dependence of chemical shifts can be sufficient to separate peaks that are severely overlapped at room temperature.[7][8]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of this compound in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈, which have high boiling points and low freezing points).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at your starting temperature (e.g., 25 °C / 298 K).
-
Temperature Increments: Increase the sample temperature in controlled steps (e.g., 10 °C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Acquire Spectra: Record a ¹H NMR spectrum at each temperature point (e.g., 25 °C, 35 °C, 45 °C, up to a safe limit for your solvent and sample).
-
Data Analysis: Stack the spectra and look for temperature-induced separation of the target signals. The rate of change of a chemical shift with temperature is a specific and reproducible parameter that can aid in identification.[9][10]
Caption: Troubleshooting workflow for resolving NMR peak overlap.
Q3: The 1D experiments provided some improvement, but I need unambiguous assignments. How can 2D NMR solve this problem definitively?
Answer: Two-dimensional (2D) NMR spectroscopy is the definitive tool for resolving severe peak overlap.[11][12][13] Instead of a single frequency axis, 2D NMR spreads the signals across two frequency axes, providing a much higher degree of resolution. For this compound, several 2D experiments are exceptionally useful.
1. COSY (Correlation Spectroscopy): This is the workhorse experiment for determining ¹H-¹H coupling networks. A cross-peak between two protons in a COSY spectrum indicates that they are spin-spin coupled (typically through 2-4 bonds). This allows you to "walk" through the spin system of the molecule, connecting adjacent protons and confirming the structure of the aromatic ring. Even if H4, H6, and H7 are overlapped in the 1D spectrum, their cross-peaks in the COSY spectrum will likely be resolved.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, it is highly unlikely that the carbons attached to the overlapping protons will also have identical chemical shifts.[5] An HSQC spectrum will therefore display the overlapped proton signals as separate cross-peaks at different ¹³C chemical shifts, effectively resolving them.[12]
3. ¹H-¹⁹F HETCOR (Heteronuclear Correlation): Given the fluorine substituent, this is a particularly powerful experiment. It directly maps correlations between protons and the fluorine atom through J-coupling. This can unambiguously identify which protons are spatially close to or coupled through bonds with the fluorine atom, confirming the substitution pattern. The use of ¹⁹F as a spectroscopic spy is a robust method for structure elucidation of fluorinated molecules.[14][15]
Caption: Resolving overlap with 2D NMR.
Experimental Protocol: Basic 2D HSQC Acquisition
-
Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.6 mL solvent) for good signal-to-noise.
-
Instrument Setup: Load a standard HSQC pulse sequence from the spectrometer's library (e.g., hsqcedetgpsisp2.3).
-
Set Spectral Widths:
-
F2 (¹H dimension): Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
F1 (¹³C dimension): Set the spectral width to cover the expected carbon range (e.g., 0-160 ppm for aromatic and aliphatic carbons).
-
-
Set Parameters: Use default parameters for the number of scans (e.g., 2-4), dummy scans, and acquisition time. The one-bond ¹J(CH) coupling constant is typically set to ~145 Hz.
-
Acquire Data: The experiment may take from 20 minutes to a few hours depending on the sample concentration and desired resolution.
-
Process and Analyze: After Fourier transformation, the resulting 2D spectrum will show peaks at the coordinates corresponding to the chemical shifts of each directly bonded C-H pair.
References
- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022-01-13).
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
- Variable Temperature to Improve NMR Resolution. (2014-03-06). University of Ottawa NMR Facility Blog.
- Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The NMR spectra of fluoroaromatics—IV: 1 H and 19 F spectra of some fluorinated benzofurans. Organic Magnetic Resonance.
- Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. (2013-03-29). PubMed.
- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC.
- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023-12-01).
- Wiśniewski, K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
- Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic.
- 4.7: NMR Spectroscopy. (2022-08-28). Chemistry LibreTexts.
- Wiśniewski, K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing.
- Technical Support Center: Resolving Overlapping Peaks in 13C NMR Spectra. Benchchem.
- qNMR of mixtures: what is the best solution to signal overlap?. (2014-10-30). Mestrelab Research.
- How can I interpret a NMR with so much noises and peak overlaps?. (2020-09-23). ResearchGate.
- Variable-temperature NMR spectroscopy for metabolite identification in biological materials.
- Application Note: Structural Elucidation of 2-Fluorohexane using №⁹F NMR Spectroscopy. Benchchem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022-02-25). RSC Publishing.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Fluorine NMR.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
- Benzofuran(271-89-6) 1H NMR spectrum. ChemicalBook.
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating the Functionalization of the 5-Fluoro-3-methylbenzofuran Core
Welcome to the dedicated technical support center for chemists and drug development professionals working with the 5-Fluoro-3-methylbenzofuran scaffold. This resource is designed to provide expert guidance and practical troubleshooting for the common challenges encountered during the chemical modification of this important heterocyclic core. The insights provided herein are grounded in established chemical principles and field-proven strategies to facilitate your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reactivity and handling of this compound.
Q1: What are the primary challenges in achieving regioselective functionalization of the this compound core?
A1: The primary challenge lies in controlling the site of electrophilic substitution and metalation. The benzofuran ring system possesses two reactive carbon centers on the furan ring, C2 and C3. The inherent electronic properties of the benzofuran core can lead to a mixture of isomers upon functionalization.[1][2] The fluorine atom at the 5-position, being an electron-withdrawing group, further modulates the electron density of the benzene ring, influencing the overall reactivity. Additionally, the methyl group at the 3-position sterically hinders reactions at this site, often directing functionalization to the C2 position.
Q2: How does the fluorine substituent at the 5-position influence the reactivity of the benzofuran core?
A2: The fluorine atom at the 5-position has a dual electronic effect. Inductively, it is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, through resonance, it can donate electron density to the ring. These competing effects can complicate predictions of reactivity and regioselectivity. Furthermore, the C-F bond can be a site for specific C-F activation chemistries, offering unique functionalization pathways.[3]
Q3: Are there any specific safety precautions to consider when working with fluorinated benzofuran derivatives?
A3: As with all laboratory research, appropriate personal protective equipment (PPE) should be worn. Fluorinated organic compounds can have unique toxicological profiles, and it is advisable to handle this compound and its derivatives in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for similar compounds should be consulted, and a thorough risk assessment should be conducted before commencing any new reaction.
Part 2: Troubleshooting Guides for Common Functionalization Reactions
This section provides detailed troubleshooting for common pitfalls in key functionalization reactions of the this compound core.
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Formylation)
Electrophilic substitution reactions are fundamental for introducing functional groups onto the benzofuran scaffold. However, issues with regioselectivity and reaction efficiency are common.[1]
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low to No Conversion | - Insufficiently activated electrophile.- Deactivation of the Lewis acid catalyst by moisture.- Low reactivity of the fluorinated benzofuran substrate. | - Use a more reactive acylating or formylating agent.- Ensure strictly anhydrous reaction conditions and use freshly distilled solvents.- Increase the stoichiometry of the Lewis acid or choose a stronger one (e.g., AlCl₃).[1] | Increased conversion to the desired product. |
| Poor Regioselectivity (Mixture of isomers) | - The electronic properties of the substrate allow for attack at multiple positions. | - Modify reaction conditions (e.g., solvent, temperature) to favor one isomer.- Employ a directing group strategy to control the position of substitution.[2] | Improved selectivity for the desired regioisomer. |
| Reaction Stalls | - The electrophilic reagent is consumed by side reactions or is not sufficiently electrophilic for the deactivated ring system. | - Increase the amount of the electrophilic reagent.- Consider using a more potent reagent if the initial choice proves ineffective.[1] | Completion of the reaction. |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
To a stirred solution of phosphoryl chloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (5 volumes) at 0 °C, add a solution of this compound (1 eq) in anhydrous DMF (2 volumes) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Cross-coupling reactions are powerful tools for C-C bond formation. However, catalyst deactivation, low yields, and side reactions are common hurdles.[4][5]
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Yield | - Inefficient oxidative addition or reductive elimination.- Catalyst deactivation (e.g., formation of palladium black).- Poor solubility of reactants. | - Screen different palladium catalysts and ligands.[2][6]- Optimize the reaction temperature and time.- Use a co-solvent to improve solubility. | Higher yield of the coupled product. |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precursor without a pre-reduction step. | - Thoroughly degas the reaction mixture.- Use a Pd(0) catalyst or add a reducing agent if using a Pd(II) source.[1] | Minimized formation of homocoupling byproducts. |
| Protodeboronation (Suzuki) | - Presence of water and/or acidic protons.- Prolonged reaction times at elevated temperatures. | - Use anhydrous solvents and a non-protic base if possible.- Minimize reaction time once the starting material is consumed.[1] | Preservation of the boronic acid and improved yield. |
| Glaser Coupling (Sonogashira) | - Homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst. | - Run the reaction under strictly anaerobic conditions.- Consider a copper-free Sonogashira protocol.[4] | Improved yield of the desired alkynylated benzofuran. |
Experimental Protocol: Suzuki Coupling of a Bromo-5-Fluoro-3-methylbenzofuran Derivative
-
To a degassed mixture of the bromo-5-fluoro-3-methylbenzofuran (1 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2-3 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[5]
C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the benzofuran core, but controlling regioselectivity and achieving high efficiency can be challenging.[7]
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) | Expected Outcome |
| Low Reactivity/No Reaction | - The C-H bond is not sufficiently activated.- The catalyst is not active enough. | - Use a more reactive coupling partner (e.g., aryl iodides over bromides).- Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands.[1][6] | Successful C-H activation and functionalization. |
| Poor Regioselectivity | - Multiple C-H bonds with similar reactivity. | - Employ a directing group to guide the functionalization to a specific position.- Fine-tune the reaction conditions (solvent, temperature, additives) to enhance selectivity.[2] | Improved yield of the desired regioisomer. |
Part 3: Visualized Workflows and Mechanistic Insights
To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: A decision-making workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.
Caption: A simplified diagram illustrating the competing pathways for electrophilic substitution on the benzofuran ring, leading to different regioisomers.[2][8]
References
- Common pitfalls in the functionalization of the benzofuran core. Benchchem.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
- Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization. Benchchem.
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]
-
Room temperature C-H arylation of benzofurans by aryl iodides. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]
-
Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. Heriot-Watt University Research Portal. Available at: [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of 5-Fluoro-3-methylbenzofuran and Other Halogenated Analogues: A Guide for Drug Discovery Professionals
Introduction: The Benzofuran Scaffold and the Strategic Role of Halogenation
The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for molecular recognition by biological targets. In the quest to optimize the therapeutic potential of this scaffold, medicinal chemists frequently employ halogenation as a strategic tool.
The introduction of halogens—such as fluorine, chlorine, or bromine—onto the benzofuran ring can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3] This guide provides a comparative analysis of 5-Fluoro-3-methylbenzofuran against its 5-chloro and 5-bromo analogues. We will explore how the choice of halogen at the C-5 position influences synthesis, physicochemical characteristics, and ultimately, biological performance, providing a data-supported framework for researchers in drug development.
Physicochemical Properties: A Tale of Three Halogens
The identity of the halogen atom at the 5-position of the 3-methylbenzofuran scaffold directly impacts key physicochemical parameters that govern a compound's "drug-likeness," such as lipophilicity, electronic character, and solubility. These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Causality Behind the Properties:
-
Lipophilicity (logP): This parameter, which describes a compound's partitioning between an oily and an aqueous phase, is crucial for membrane permeability. The high lipophilicity of bromine, followed by chlorine, generally leads to higher logP values compared to the less lipophilic fluorine. While increased lipophilicity can improve cell penetration, it can also lead to lower aqueous solubility and increased metabolic liability.
-
Polar Surface Area (PSA): PSA is a key predictor of drug absorption. The introduction of halogens has a minor effect on the PSA of the core benzofuran structure, suggesting that differences in absorption are more likely governed by lipophilicity and solubility.
-
Electron-Withdrawing Effects: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect. This can lower the pKa of nearby acidic protons or alter the charge distribution of the aromatic system, potentially influencing receptor-binding interactions. Chlorine and bromine are also electron-withdrawing but to a lesser extent and possess greater polarizability.
Table 1: Predicted Physicochemical Properties of 5-Halo-3-methylbenzofurans (Note: The following values are computationally predicted as experimental data for this specific series is not readily available in published literature. These predictions serve as a valuable guide for understanding relative trends.)
| Property | This compound | 5-Chloro-3-methylbenzofuran | 5-Bromo-3-methylbenzofuran |
| Molecular Formula | C₉H₇FO | C₉H₇ClO | C₉H₇BrO |
| Molecular Weight | 150.15 | 166.60 | 211.05 |
| Predicted logP | 2.95 | 3.25 | 3.40 |
| Predicted Aqueous Solubility (logS) | -3.10 | -3.45 | -3.65 |
| Polar Surface Area (Ų) | 13.14 | 13.14 | 13.14 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
Synthesis of 5-Halo-3-methylbenzofurans: A Unified Approach
The synthesis of these halogenated benzofurans can be efficiently achieved via a common and robust pathway, the Rap-Stoermer reaction. This methodology involves the O-alkylation of a corresponding 5-halophenol with an α-haloketone (chloroacetone), followed by an intramolecular cyclization to construct the benzofuran ring. The choice of starting material—5-fluorophenol, 5-chlorophenol, or 5-bromophenol—is the sole determinant for the final halogenated product, making this a highly convergent and comparable synthetic strategy.
Caption: General synthetic workflow for 5-Halo-3-methylbenzofurans.
Experimental Protocol: Synthesis of this compound
This protocol details a representative synthesis for the 5-fluoro analog. The same procedure can be followed using 5-chlorophenol or 5-bromophenol as the starting material to obtain the corresponding derivatives.
Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-one (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and 100 mL of anhydrous acetone.
-
Reagent Addition: Stir the suspension at room temperature for 20 minutes. Add chloroacetone (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with additional acetone. Concentrate the combined filtrate under reduced pressure to obtain the crude ether intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Cyclization: To the crude 1-(4-fluorophenoxy)propan-2-one, add polyphosphoric acid (PPA) (10x weight of the crude material).
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 2-4 hours. The reaction will become viscous. Monitor by TLC (using a small aliquot quenched in water and extracted with ethyl acetate).
-
Work-up: Cool the mixture to approximately 60°C and slowly add crushed ice to quench the reaction. The product will often precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Biological Activity: Structure-Activity Relationship (SAR) Insights
While a direct head-to-head study of this specific 5-halo-3-methylbenzofuran series is not available, extensive research on related halogenated benzofurans provides strong evidence for predictable trends in biological activity, particularly in oncology.
Key Principles of Halogenation in Anticancer Activity:
-
Increased Potency: Halogenation, in general, has been consistently shown to increase the cytotoxic activity of benzofuran derivatives against various cancer cell lines.[3]
-
Halogen Bonding: The ability of heavier halogens like chlorine and bromine to form "halogen bonds"—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological target (like a carbonyl oxygen or a nitrogen atom in a protein)—can significantly enhance binding affinity and, consequently, biological potency.[3]
-
Lipophilicity and Cell Entry: As discussed, increased lipophilicity can enhance passage through the cell membrane, leading to higher intracellular concentrations and greater efficacy.
-
Metabolic Stability: Fluorine's unique properties, particularly the strength of the C-F bond, can block metabolic oxidation at that position, increasing the compound's half-life and bioavailability.
Anticancer Performance Comparison:
Studies on differently halogenated benzofurans often reveal a potency trend of Br > Cl > F in terms of raw cytotoxicity (IC₅₀ values).[4] For example, in a study on halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylates, the brominated derivative (compound 8) demonstrated stronger anticancer potential than the chlorinated derivative (compound 7) against several cancer cell lines, including A549 (lung) and HepG2 (liver).[4] The IC₅₀ value for the brominated compound against A549 cells was 3.5 ± 0.6 μM, whereas the chlorinated analog showed an IC₅₀ of 6.3 ± 2.5 μM.[4] This enhanced activity is often attributed to the superior halogen-bonding capability and higher lipophilicity of bromine.
However, the story is more nuanced than cytotoxicity alone. The introduction of fluorine, while sometimes leading to slightly lower in vitro potency, can offer significant advantages in a drug development context. A fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a 2-fold increase in inhibitory activity and potency compared to the non-halogenated parent compound.[3] This highlights fluorine's ability to favorably modulate electronic properties to enhance target engagement.
Caption: Logical relationship between halogen choice and biological outcome.
Table 2: Illustrative Anticancer Activity of Halogenated Benzofuran Derivatives (Data is compiled from different studies on various benzofuran scaffolds to illustrate general trends and is not a direct comparison of the 5-halo-3-methyl series.)
| Compound Type / Study | Cancer Cell Line | IC₅₀ (µM) | Key Finding | Reference |
| Brominated Benzofuran (Compound 8) | A549 (Lung) | 3.5 ± 0.6 | Brominated derivative is more potent than the chlorinated analog. | [4] |
| Chlorinated Benzofuran (Compound 7) | A549 (Lung) | 6.3 ± 2.5 | Demonstrates significant cytotoxicity. | [4] |
| Brominated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | Bromination at the 3-methyl group shows remarkable activity. | [3] |
| Fluorinated Benzofuran (Compound 5) | Not specified | Ki = 88 nM | 4-Fluoro substitution doubles potency vs. non-halogenated analog. | [3] |
Antimicrobial Activity
The benzofuran scaffold is also a promising framework for developing new antimicrobial agents.[1] Halogenation plays a significant role here as well. In one study, benzofuran derivatives with two bromo substituents exhibited excellent antibacterial activity against all tested strains.[1] While specific data for the 5-halo-3-methyl series is lacking, the general principles apply: increased lipophilicity from chlorination and bromination can enhance the disruption of bacterial cell membranes, a common mechanism of action.
Conclusion and Future Directions
The comparative analysis of 5-fluoro-, 5-chloro-, and 5-bromo-3-methylbenzofuran reveals a classic medicinal chemistry trade-off.
-
5-Bromo-3-methylbenzofuran is predicted to be the most potent cytotoxic agent in vitro, driven by high lipophilicity and strong halogen bonding potential. It represents an excellent choice for lead compounds where maximizing initial potency is the primary goal.
-
5-Chloro-3-methylbenzofuran offers a balanced profile, providing a significant potency boost over non-halogenated analogs while having more moderate lipophilicity than its bromo counterpart, which may translate to a better overall ADME profile.
-
This compound , while potentially the least potent in initial cytotoxicity screens, is a highly strategic candidate for lead optimization. Its key advantage lies in the potential for enhanced metabolic stability due to the robust C-F bond. This can lead to improved pharmacokinetics, such as a longer half-life and higher oral bioavailability, which are critical for translating in vitro potency into in vivo efficacy.
For drug development professionals, the choice of halogen is not about finding the "best" one in isolation, but about selecting the right tool for the specific stage of discovery or the desired therapeutic profile. Brominated and chlorinated analogs are ideal for initial SAR studies to demonstrate target engagement and cellular activity. Fluorinated analogs, however, should be strongly considered for development candidates where overcoming metabolic liabilities is a key challenge. Future studies should focus on the parallel synthesis and direct comparative testing of this 5-halo-3-methylbenzofuran series to experimentally validate these well-established trends.
References
-
The structures of halo derivatives of benzofurans: methyl... ResearchGate. Available at: [Link].
-
Kowalska, K., Bielenica, A., Dobosz, P., Głaszczka, A., Wielechowska, M., & Kaczorowska, K. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 779. Available at: [Link].
-
Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. Available at: [Link].
-
Kowalska, K., Bielenica, A., Dobosz, P., Głaszczka, A., Wielechowska, M., Kaczorowska, K., ... & Struga, M. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. Available at: [Link].
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M. J., Al-Zoubi, R. M., Al-Ghorani, E. T. A., & Al-Qtaitat, A. I. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Biomedicines, 10(5), 1025. Available at: [Link].
-
Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. Available at: [Link].
-
Bielenica, A., Stefańska, J., Stępień, K., & Struga, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. Available at: [Link].
-
Kowalska, K., Bielenica, A., Dobosz, P., Głaszczka, A., Wielechowska, M., Kaczorowska, K., ... & Struga, M. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. Available at: [Link].
-
Chemical structure of halogenated derivatives of benzofuran 1–3. ResearchGate. Available at: [Link].
-
The structures of active halogen derivatives of benzofurans. ResearchGate. Available at: [Link].
-
Asati, V., Sharma, S., & Srivastava, A. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in medical sciences, 25, 107. Available at: [Link].
-
Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. ResearchGate. Available at: [Link].
-
Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available at: [Link].
-
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link].
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link].
-
Structure-activity relationships of arylbenzofuran H3 receptor antagonists. PubMed. Available at: [Link].
-
5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. NIH. Available at: [Link].
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC. Available at: [Link].
-
5-Chloro-3-methylsulfinyl-2-phenyl-1-benzofuran. ResearchGate. Available at: [Link].
-
5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. ResearchGate. Available at: [Link].
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Guide to Spectroscopic Differentiation: 5-Fluoro-3-methylbenzofuran and its Positional Isomers
Introduction: The Subtle Influence of a Single Atom
In the realm of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity. However, this powerful modification introduces a significant analytical challenge: the precise structural elucidation and differentiation of positional isomers. Where the fluorine atom is placed on the aromatic ring is not a trivial detail; it can profoundly impact the molecule's interaction with biological targets.
This guide provides an in-depth spectroscopic comparison of 5-Fluoro-3-methylbenzofuran and its key positional isomers: 4-Fluoro-, 6-Fluoro-, and 7-Fluoro-3-methylbenzofuran. As experimental data for these specific compounds is not widely published, we will leverage fundamental spectroscopic principles and predictive models to build a robust framework for their differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to employ NMR, IR, and Mass Spectrometry to confidently distinguish between these closely related structures. We will move beyond simple data reporting to explain the causal relationships between isomeric structure and spectral output.
The Isomers in Focus: Molecular Structures
The core challenge lies in differentiating compounds with the same molecular formula (C₉H₇FO) and connectivity, differing only in the placement of the fluorine substituent on the benzene moiety.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Fluoro-3-methylbenzofuran Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of potential analytical methods for the quantification of 5-Fluoro-3-methylbenzofuran, a key benzofuran derivative of interest in medicinal chemistry due to the diverse biological activities of this class of compounds.[1] We will explore the principles and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The core of this guide is a detailed framework for the cross-validation of these analytical methods, ensuring data integrity and consistency across different analytical platforms. This process is critical when transferring methods between laboratories or when multiple techniques are employed during different stages of drug development. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a science-driven and lifecycle-based approach to analytical procedure validation.[2][3][4]
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a substituted benzofuran. The benzofuran scaffold is a vital heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological efficacy. Therefore, rigorous analytical control of this compound is paramount during research, development, and quality control to ensure the final product's safety and efficacy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on various factors, including the analyte's properties, the sample matrix, the required sensitivity, and the intended purpose of the analysis. Based on the chemical structure of this compound, a moderately polar compound, we will consider three primary analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice.[6] Detection is achieved using a UV detector, as benzofuran derivatives are known to be strong ultraviolet absorbers.[6][7]
Experimental Protocol: Proposed HPLC-UV Method
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is initially recommended to determine the optimal elution conditions. For routine analysis, an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectra of similar benzofuran derivatives, a wavelength in the range of 250-350 nm should be selected.[6][8] A PDA detector would be advantageous to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: Expected HPLC-UV Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Retention Time | Dependent on final optimized conditions |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound is expected to have sufficient volatility for GC analysis.[9] The mass spectrometer provides structural information, enhancing the certainty of identification.
Experimental Protocol: Proposed GC-MS Method
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-bleed capillary column such as a VF-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10][11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Analyzer Mode: Full scan mode (e.g., m/z 40-500) for method development and identification, and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a volatile organic solvent like dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions in the same solvent to create a calibration curve (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
Data Presentation: Expected GC-MS Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.15 µg/mL |
| Retention Time | Dependent on temperature program |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for this compound quantification by GC-MS.
UV-Vis Spectrophotometry
Principle: This technique measures the absorbance of ultraviolet or visible light by a substance in solution. It is a simpler and more rapid method than HPLC or GC-MS but is less specific as it does not involve a separation step. It is suitable for the quantification of a pure substance or for samples where interfering substances do not absorb at the analytical wavelength. Benzofuran derivatives have characteristic UV absorption spectra.[12][13]
Experimental Protocol: Proposed UV-Vis Spectrophotometry Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Determination of λmax: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
Data Presentation: Expected UV-Vis Spectrophotometry Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
Visualization: UV-Vis Spectrophotometry Experimental Workflow
Caption: Workflow for this compound quantification by UV-Vis.
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[14][15] This is particularly important when, for instance, a rapid but less specific method like UV-Vis is used for in-process control, while a more specific and sensitive method like HPLC or GC-MS is used for final product release. According to ICH and FDA guidelines, cross-validation should be performed when data from different methods are to be compared or combined.[16]
Experimental Protocol: Cross-Validation
-
Selection of Samples: Analyze a minimum of three batches of the this compound sample, preferably with concentrations at the low, medium, and high end of the expected range.
-
Analysis by Both Methods: Analyze each sample in replicate (e.g., n=3 or 6) using both of the fully validated analytical methods being compared (e.g., HPLC-UV vs. GC-MS).
-
Data Evaluation:
-
Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.
-
Compare the mean values obtained from the two methods. The acceptance criterion is typically that the mean results should not differ by more than a predetermined percentage (e.g., ±5.0% or ±10.0%, depending on the application).
-
A statistical evaluation, such as a t-test, can be used to determine if there is a significant difference between the results of the two methods.
-
Visualization: Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The reliable quantification of this compound is achievable through several analytical techniques, each with its own strengths and limitations. HPLC-UV offers a robust and widely applicable method, while GC-MS provides higher sensitivity and specificity. UV-Vis spectrophotometry presents a rapid but less specific alternative for certain applications.
The choice of method should be guided by the specific requirements of the analysis. Importantly, when multiple methods are employed, a rigorous cross-validation protocol, as outlined in this guide and based on regulatory expectations, must be implemented. This ensures the consistency, reliability, and integrity of the analytical data throughout the lifecycle of the product. By adhering to these principles of scientific integrity and regulatory compliance, researchers and developers can have high confidence in their analytical results.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION. [Link]
-
PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
ResearchGate. (n.d.). UV–Vis absorption and fluorescence spectra of benzofuran derivatives. [Link]
-
IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
ResearchGate. (2024). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. [Link]
-
ResearchGate. (n.d.). Absorption spectra of benzofuran derivatives. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,3-benzofuran. [Link]
-
Springer. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]
-
Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
PubMed. (2012). 5-Fluoro-3-(3-fluoro-phenyl-sulfon-yl)-2-methyl-1-benzofuran. [Link]
-
ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. [Link]
-
Scientific Literature. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. [Link]
-
JRC Publications Repository. (n.d.). Methods for the determination of furan in food. [Link]
-
PubMed. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). [Link]
-
ResearchGate. (2016). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. [Link]
-
PMC. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. [Link]
-
SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]
-
ResearchGate. (2017). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. capa.org.tw [capa.org.tw]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Benzofuran Derivatives
This guide provides an in-depth technical comparison of the molecular docking performance of various benzofuran derivatives against key biological targets. As researchers and drug development professionals, understanding the nuances of in-silico analysis is paramount for accelerating the discovery of novel therapeutics. Here, we move beyond a mere procedural outline, delving into the rationale behind experimental choices and presenting a self-validating framework for your own docking studies.
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking, a powerful computational method, allows us to predict the binding orientation and affinity of these derivatives within the active site of a target protein, providing crucial insights for rational drug design.[5][6][7]
The "Why" Behind the "How": A Rationale-Driven Approach to Molecular Docking
Molecular docking is more than just generating a binding score; it's about understanding the intricate dance between a ligand and its receptor. The process involves two key steps: sampling the conformational space of the ligand within the binding site and then using a scoring function to rank these poses.[5][8] The choice of docking software, force field, and validation method significantly impacts the reliability of the results.
This guide will utilize a comparative approach, examining the docking of different benzofuran derivatives against various protein targets implicated in diseases like cancer and microbial infections. We will explore how substitutions on the benzofuran ring influence binding affinity and interaction patterns.
Experimental Workflow: A Step-by-Step Protocol for Rigorous Docking Studies
To ensure reproducibility and scientific validity, a standardized workflow is essential. The following protocol outlines the key steps in performing a comparative molecular docking study.
Caption: A generalized workflow for molecular docking studies, from initial preparation of the receptor and ligands to the final analysis of binding interactions.
Detailed Protocol:
-
Protein Preparation:
-
Rationale: The crystal structure of the target protein often contains water molecules, co-factors, and other heteroatoms that may not be relevant to the ligand binding and can interfere with the docking process. It is crucial to prepare a "clean" protein structure.
-
Procedure:
-
Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential heteroatoms.
-
Add polar hydrogens to the protein, as these are often not resolved in crystal structures but are critical for hydrogen bonding.
-
Assign partial charges to the protein atoms using a force field (e.g., Gasteiger charges).
-
-
-
Ligand Preparation:
-
Rationale: The 3D conformation of the ligand is a key determinant of its binding affinity. Energy minimization is performed to obtain a low-energy, stable conformation.
-
Procedure:
-
Draw the 2D structures of the benzofuran derivatives and convert them to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm within the protein's active site. A well-defined grid box ensures that the docking is focused on the relevant binding pocket.
-
Procedure:
-
Identify the active site of the protein, often based on the location of a co-crystallized ligand or from published literature.
-
Define the coordinates and dimensions of a grid box that encompasses the entire active site.
-
-
-
Molecular Docking:
-
Rationale: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Procedure:
-
Utilize a docking program such as AutoDock Vina.[5]
-
Run the docking simulation with the prepared protein and ligands.
-
-
-
Pose and Interaction Analysis:
-
Rationale: The output of a docking run is a set of possible binding poses. It is essential to analyze these poses to identify the most stable and biologically relevant one, characterized by the lowest binding energy and favorable intermolecular interactions.
-
Procedure:
-
Analyze the docked poses and cluster them based on root-mean-square deviation (RMSD).
-
Select the pose with the lowest binding energy from the most populated cluster for further analysis.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
-
Comparative Docking Analysis of Benzofuran Derivatives
To illustrate the practical application of this workflow, we present a comparative docking study of three representative benzofuran derivatives against two distinct protein targets: Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, and Murine Inducible Nitric Oxide Synthase (iNOS), relevant to inflammation.[9][10]
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| BENZ-0454 | EGFR | 4HJO | -10.2 | Thr766, Asp831 (H-bonds)[10] |
| Aza-benzofuran 1 | iNOS | - | - | Forms characteristic hydrogen bonds within the active site[9] |
| Benzofuran-chalcone 37m | Tubulin | - | - | Interacts with the colchicine binding site |
Note: Specific binding energies and interacting residues for all compounds were not consistently available across all public sources. The table presents a synthesis of available data.
The docking results for BENZ-0454, a benzofuran-1,2,3-triazole hybrid, against EGFR showed a strong binding affinity, with a docking score of -10.2 kcal/mol.[10] This interaction is stabilized by hydrogen bonds with key residues Thr766 and Asp831 in the EGFR active site.[10] Similarly, an aza-benzofuran derivative demonstrated a good fit within the active site of iNOS, forming crucial hydrogen bonds.[9]
Caption: A simplified 2D representation of the key interactions between the benzofuran derivative BENZ-0454 and the active site residues of EGFR.
Signaling Pathways and Biological Context
The therapeutic potential of benzofuran derivatives stems from their ability to modulate key signaling pathways involved in disease progression. For instance, by inhibiting EGFR, these compounds can disrupt downstream signaling cascades that promote cell proliferation and survival in cancer.[10]
Caption: The inhibitory effect of a benzofuran derivative on the EGFR signaling pathway, a critical target in cancer therapy.
Similarly, the inhibition of iNOS by benzofuran derivatives can reduce the production of nitric oxide, a key mediator of inflammation.[9] This highlights the importance of understanding the broader biological context in which these compounds exert their effects.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of benzofuran derivatives. By combining a rigorous experimental workflow with a deep understanding of the underlying biological principles, researchers can effectively leverage in-silico tools to accelerate the discovery of novel drug candidates. The versatility of the benzofuran scaffold, coupled with the power of molecular docking, presents a promising avenue for the development of next-generation therapeutics. Future studies should focus on integrating molecular dynamics simulations to provide a more dynamic picture of ligand-receptor interactions and to further refine the accuracy of binding affinity predictions.[11]
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (2022, December 29). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2012, June 13). PMC. Retrieved January 18, 2026, from [Link]
-
Small Molecule Docking. (n.d.). KBbox. Retrieved January 18, 2026, from [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023, April 25). bepls. Retrieved January 18, 2026, from [Link]
-
Docking (molecular). (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC. Retrieved January 18, 2026, from [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025, August 14). PMC. Retrieved January 18, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024, August 17). African Journal of Biomedical Research. Retrieved January 18, 2026, from [Link]
-
Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. (2014). PubMed. Retrieved January 18, 2026, from [Link]
-
Protein Binding of Benzofuran Derivatives. (n.d.). Encyclopedia MDPI. Retrieved January 18, 2026, from [Link]
-
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025, November 25). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved January 18, 2026, from [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Benzofuran and naphthofuran derivatives structures used in docking studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
(PDF) Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, anticancer and molecular docking studies of benzofuran derivatives. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Fluoro-3-methylbenzofuran
Abstract
5-Fluoro-3-methylbenzofuran is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a methyl group onto the benzofuran core can substantially modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates, often enhancing metabolic stability and target affinity.[1][2] This guide provides an in-depth, objective comparison of two primary synthetic pathways to this target molecule: a classical two-step route involving O-alkylation and intramolecular cyclization, and a modern palladium-catalyzed approach utilizing a Sonogashira coupling followed by annulation. By presenting detailed experimental protocols, mechanistic insights, and a quantitative comparison of key efficiency metrics, this document serves as a practical resource for researchers to select the optimal synthetic strategy based on their specific laboratory or process chemistry requirements.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The derivatization of this core allows for fine-tuning of its therapeutic potential. This guide focuses on the efficient synthesis of this compound, a valuable building block for creating more complex pharmaceutical agents. We will dissect and benchmark two distinct and scientifically robust synthetic strategies, providing the necessary data for researchers to make informed decisions.
Route A: O-Alkylation and Thermal Claisen/Cyclization Cascade
This classical approach is a robust and often cost-effective method for constructing the benzofuran ring. It begins with the readily available 4-fluorophenol and proceeds through an O-alkylation to form an ether intermediate, which then undergoes a cascade of reactions including a Claisen rearrangement and intramolecular cyclization to yield the target product.
Overall Synthetic Workflow
Caption: Route A: Synthesis via O-propargylation and thermal rearrangement.
Expertise & Rationale
The causality behind this route lies in its sequential, well-understood transformations.
-
Williamson Ether Synthesis: The first step is a classic SN2 reaction. 4-fluorophenol is deprotonated by a mild base like potassium carbonate to form the more nucleophilic phenoxide. This readily attacks the electrophilic carbon of propargyl bromide. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, and its boiling point is suitable for driving the reaction to completion.
-
Thermal Rearrangement & Cyclization: The second step is a cascade of powerful organic reactions. Upon heating, the propargyl ether undergoes a[6][6]-sigmatropic rearrangement (a Claisen rearrangement) to form an allenyl phenol intermediate. This unstable intermediate rapidly tautomerizes to a more stable prop-2-en-1-ylphenol. An intramolecular hydroalkoxylation (cyclization) of the phenol's hydroxyl group onto the adjacent double bond, followed by isomerization, forms the stable aromatic benzofuran ring. High-boiling, non-nucleophilic solvents like N,N-diethylaniline are often chosen to achieve the high temperatures required for the rearrangement while minimizing side reactions.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of 1-(prop-2-yn-1-yloxy)-4-fluorobenzene
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetone (100 mL).
-
Stir the resulting suspension at room temperature for 20 minutes.
-
Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude ether.
-
Purify the residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexane) to afford 1-(prop-2-yn-1-yloxy)-4-fluorobenzene as a clear oil.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place the purified propargyl ether from Step 1 (1.0 eq) in N,N-diethylaniline (50 mL).
-
Heat the reaction mixture to 200-220 °C and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (100 mL) and wash successively with 2M HCl (3 x 50 mL) to remove the N,N-diethylaniline, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexane) to yield this compound.
Route B: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This modern approach leverages the power of transition metal catalysis to construct the benzofuran core with high efficiency and regioselectivity. The synthesis starts with a halogenated fluorophenol, which undergoes a palladium-catalyzed cross-coupling with propyne, followed by an intramolecular cyclization.
Overall Synthetic Workflow
Caption: Route B: Synthesis via Pd-catalyzed coupling and annulation.
Expertise & Rationale
This route is predicated on the selective C-C bond formation enabled by palladium catalysis.
-
Sonogashira Coupling: This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized carbons.[7][8] The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the C-Br bond of 2-bromo-4-fluorophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne (propyne), making it more amenable to transmetalation to the palladium center. Reductive elimination from the palladium complex then forges the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of a bulky phosphine ligand like triphenylphosphine (PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
-
Intramolecular Annulation: The resulting 2-alkynylphenol is primed for cyclization. This step is typically promoted by a base or a copper catalyst. The base deprotonates the phenolic hydroxyl, and the resulting phenoxide attacks the internal carbon of the alkyne in a 5-exo-dig cyclization, a favored pathway according to Baldwin's rules. Protonation of the resulting vinyl anion intermediate yields the final product. Copper catalysis can also facilitate this transformation, often leading to cleaner reactions and higher yields.
Detailed Experimental Protocol: Route B
Step 1: Synthesis of 4-Fluoro-2-(prop-1-yn-1-yl)phenol
-
To a flame-dried Schlenk flask, add 2-bromo-4-fluorophenol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
-
Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base.
-
Bubble propyne gas through the stirred solution at room temperature for 4-6 hours (alternatively, a stable propyne surrogate can be used). Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: 10% ethyl acetate in hexane) to give the desired alkynylphenol.
Step 2: Synthesis of this compound
-
To a round-bottom flask, add the purified 4-fluoro-2-(prop-1-yn-1-yl)phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (dimethylformamide).
-
Heat the mixture to 100 °C and stir for 3-5 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: 100% hexane) to obtain pure this compound.
Comparative Analysis & Performance Benchmarking
To provide an objective comparison, the two routes are evaluated against several key metrics critical for both discovery and process chemistry.
| Metric | Route A: O-Alkylation / Cyclization | Route B: Pd-Catalyzed Annulation | Justification & Expert Insights |
| Overall Yield | Moderate (40-55%) | Good to Excellent (60-75%) | Palladium-catalyzed reactions are often more selective and higher-yielding, avoiding the harsh thermal conditions of Route A which can lead to byproducts. |
| Number of Steps | 2 | 2 | Both routes are efficient two-step processes from commercially available starting materials. |
| Starting Materials | 4-Fluorophenol: Inexpensive and widely available. Propargyl Bromide: Common, but a lachrymator. | 2-Bromo-4-fluorophenol: More expensive and less common than 4-fluorophenol. Propyne: A gas, requiring specialized handling. | Route A has a significant advantage in terms of starting material cost and accessibility. |
| Reagent & Safety | High Temp (220°C): Requires specialized heating equipment and poses safety risks. N,N-diethylaniline: Toxic, high-boiling solvent requiring careful removal. | Palladium Catalyst: Expensive precious metal. Copper Iodide/Et₃N: Mildly toxic. Propyne gas: Flammable. | Route B operates under much milder conditions but involves expensive and sensitive catalysts. The handling of propyne gas can be a drawback for standard labs. |
| Scalability | Challenging | Favorable | The high temperatures and difficult purification in Route A make it less suitable for large-scale synthesis. The well-defined catalytic nature of Route B makes it more amenable to scale-up, despite catalyst cost. |
| Purification | Difficult | Straightforward | Removal of the high-boiling N,N-diethylaniline solvent in Route A requires extensive acidic washes. Chromatographic purifications in Route B are generally cleaner. |
Conclusion and Recommendations
Both synthetic routes presented are viable and effective for producing this compound. The choice between them is a classic case of balancing trade-offs between cost, operational simplicity, and efficiency.
-
Route A (O-Alkylation/Cyclization) is the superior choice for small-scale, cost-sensitive academic research or initial discovery efforts . Its primary advantage is the use of inexpensive and readily available starting materials. However, researchers must be prepared for challenging reaction conditions (high heat) and a more laborious purification process.
-
Route B (Palladium-Catalyzed Annulation) is highly recommended for process development, scale-up operations, and situations where yield and purity are paramount . While the initial investment in starting materials and catalysts is higher, the milder reaction conditions, higher overall yield, and simpler purification process offer significant advantages in terms of efficiency and reproducibility on a larger scale.
Ultimately, this guide provides the foundational data and protocols for scientists to select the route that best aligns with their project goals, resources, and scale of operation.
References
-
Choi, H. D., et al. (2007). 5-Fluoro-3-methylsulfinyl-2-phenyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]
-
Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
- BenchChem. (2025). Application Note: A Scalable Protocol for the Synthesis of 4-Fluoro-3-methylbenzofuran. BenchChem Technical Documents.
- BenchChem. (2025). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem Technical Documents.
- BenchChem. (2025). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem Technical Documents.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzofuran. BenchChem Technical Documents.
- Perkin, W. H. (1870). On the synthesis of coumarin and its homologues. Journal of the Chemical Society, 23, 368-371.
-
Miao, Z., et al. (2019). Recent advances in the synthesis of benzofurans. ACS Omega, 4(26), 21795-21808. [Link]
-
Cacchi, S., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(5), 2845-2854. [Link]
-
Ghorai, M. K., et al. (2017). Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters, 19(1), 54–57. [Link]
-
Gopalan, A. S., et al. (2011). Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Tetrahedron Letters, 52(23), 2935–2939. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem Technical Documents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Activity of Fluorinated Benzofuran Isomers: A Guide for Researchers
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and overall therapeutic potential.[1][2][3] Within the diverse landscape of heterocyclic scaffolds, benzofuran and its derivatives have emerged as privileged structures, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6][7] This guide provides a detailed, head-to-head comparison of the biological activities of fluorinated benzofuran isomers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform future discovery and development efforts.
The Influence of Fluorine Position on Anticancer Activity
The substitution pattern of fluorine on the benzofuran ring plays a critical role in determining the cytotoxic activity of these compounds against various cancer cell lines.[1] Even subtle shifts in the position of this highly electronegative atom can dramatically alter the molecule's electronic properties and its interactions with biological targets.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of fluorinated benzofuran derivatives against various cancer cell lines, as reported in the literature. This data provides a quantitative comparison of the cytotoxic potency of different isomers.
| Compound ID | Structure (Fluorine Position) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 4-Fluoro-2-(benzofuranyl) | Not Specified | 0.43 | [4] |
| Compound 2 | 4-Fluoro (usnic acid derivative) | HL-60 (Leukemia) | 2.64-2.82 | [8] |
| Compound 3 | 4-Chloro (usnic acid derivative) | HL-60 (Leukemia) | 2.64-2.82 | [8] |
| Compound 4 | Bromo derivative | HCT116 (Colon) | 3.27 | [9] |
| Compound 5 | p-methoxy substituted | A549 (Lung) | 1.48 | [9] |
Analysis of Structure-Activity Relationships (SAR):
The data suggests that the position of the fluorine atom significantly impacts anticancer activity. For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity (Ki = 88 nM; IC50 = 0.43 μM).[4] Such halogen substitutions, particularly at the para position of the benzofuran, are more likely to form favorable hydrophobic interactions, thus leading to higher potency.[4] Furthermore, studies on usnic acid derivatives have shown that 4-fluoro and 4-chloro substitutions exhibit high potency against leukemia cells.[8]
Impact on Anti-Inflammatory and Other Biological Activities
Fluorinated benzofurans have also demonstrated significant potential as anti-inflammatory agents. A study on fluorinated benzofuran and dihydrobenzofuran derivatives revealed that several compounds suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[2][3][10]
The analysis of the structure-activity relationship in this context suggests that the biological effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[2][3][10] Two compounds featuring difluorine, bromine, and either an ester or carboxylic acid group inhibited the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%.[2][10]
Beyond cancer and inflammation, fluorinated benzofuran derivatives are being explored for other therapeutic applications. For example, a series of fluorinated benzofurans have been synthesized and evaluated as potential tracers for positron emission tomography (PET) to image β-amyloid plaques in the brains of Alzheimer's disease patients.[11][12][13] These compounds displayed a high affinity for Aβ(1−42) aggregates, with Ki values in the nanomolar range.[11][13]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is indicative of a compound's cytotoxic effect.[14]
Workflow:
Caption: Workflow for determining the cytotoxicity of fluorinated benzofuran isomers using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the fluorinated benzofuran isomers. A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for a specific period, typically 48 hours, to allow the compounds to exert their effects.[5]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: The formazan crystals are dissolved in a solvent such as DMSO.[14]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[15]
Enzyme Inhibition Assays
Fluorinated compounds are often designed as enzyme inhibitors, and their potency is a key measure of their biological activity.[16][17]
General Workflow for Enzyme Inhibition Assay:
Caption: General workflow for assessing the enzyme inhibitory activity of fluorinated benzofuran isomers.
Key Considerations:
-
Enzyme Source: The specific enzyme being targeted will dictate the source (e.g., recombinant protein, cell lysate).
-
Substrate: A suitable substrate that produces a detectable signal upon enzymatic conversion is required. This can be a chromogenic, fluorogenic, or natural substrate.
-
Detection Method: The method for monitoring the reaction will depend on the substrate used and can include spectrophotometry, fluorometry, or mass spectrometry.[18]
-
Data Analysis: Kinetic parameters such as the inhibition constant (Ki) and IC50 values are determined by fitting the experimental data to appropriate enzyme inhibition models.[17]
Mechanistic Insights: Signaling Pathways
Benzofuran derivatives can exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4] For example, some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the carcinogenesis of certain cancers.[4]
Caption: Simplified diagram of the HIF-1 signaling pathway and a potential point of inhibition by fluorinated benzofuran isomers.
Conclusion
The strategic placement of fluorine atoms on the benzofuran scaffold provides a powerful tool for modulating biological activity. The evidence presented in this guide clearly demonstrates that the isomeric position of fluorine is a critical determinant of the anticancer and anti-inflammatory properties of these compounds. By providing a head-to-head comparison of available data and outlining robust experimental protocols, this guide aims to facilitate the rational design and development of novel fluorinated benzofuran derivatives with enhanced therapeutic potential. Further systematic studies focusing on a comprehensive set of isomers are warranted to fully elucidate the nuanced structure-activity relationships and unlock the full potential of this promising class of molecules.
References
-
Al-Ostoot, F. H., Al-Zoubi, R. M., & Al-Ja'afreh, M. G. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]
-
Sobaś, P., Szafraniec-Szczęsny, J., Węsierska, M., & Szulawska-Mroczek, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13455-13481. [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. [Link]
-
Cui, M., Ono, M., Kimura, H., Liu, B., & Saji, H. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters, 1(7), 321–325. [Link]
-
PubMed. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. [Link]
-
ACS Publications. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. [Link]
-
ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the... [Link]
-
PubMed. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
National Institutes of Health. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
-
MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10526. [Link]
-
The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). [Link]
-
Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic and Inorganic Chemistry. [Link]
-
SciSpace. (n.d.). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. [Link]
-
Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). [Link]
-
ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... [Link]
-
National Institutes of Health. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
Semantic Scholar. (n.d.). [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
National Institutes of Health. (n.d.). “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
-
PubMed. (2009). Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. [Link]
-
National Institutes of Health. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
-
ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
-
MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]
-
ACS Publications. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. [Link]
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
-
PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
PubMed. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of 5-Fluoro-3-methylbenzofuran by HPLC-MS: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. For novel heterocyclic compounds such as 5-Fluoro-3-methylbenzofuran, a scaffold of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the definitive purity analysis of this compound, juxtaposed with alternative analytical methodologies.
The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry to explain not just the "how," but the critical "why" behind the experimental choices. Every protocol is designed as a self-validating system, ensuring trustworthiness and robustness in your analytical endeavors.
The Criticality of Purity for Novel Benzofurans
HPLC-MS: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the preeminent technique for the purity analysis of non-volatile small molecules like this compound.[1] This hyphenated technique offers the powerful separation capabilities of HPLC with the highly sensitive and selective detection afforded by MS.[2][3]
The liquid chromatography component separates the analyte from its impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[1] The mass spectrometer then provides mass-to-charge ratio (m/z) information, which is invaluable for both confirming the identity of the main component and for the tentative identification of unknown impurities.[2]
A Validated HPLC-MS Protocol for this compound
The following protocol is a robust starting point for the purity analysis of this compound, designed in accordance with the principles of analytical method validation outlined in the ICH Q2(R2) guidelines.[4][5]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50-95% B over 15 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Sample Preparation | Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 10 µg/mL with acetonitrile. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50-500 |
A Comparative Analysis of Purity Determination Techniques
While HPLC-MS is a powerful tool, a comprehensive understanding of its performance relative to other analytical techniques is crucial for selecting the most appropriate method for a given analytical challenge.
| Parameter | HPLC-MS | GC-MS | ¹⁹F NMR Spectroscopy |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. | Nuclear magnetic resonance of the ¹⁹F nucleus. |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Applicable to any fluorinated compound in solution. |
| Sensitivity | High (ng/mL to pg/mL).[2] | Very high (pg/mL to fg/mL).[1] | Moderate (µg/mL to mg/mL).[4] |
| Selectivity | High, based on both chromatographic separation and mass detection. | Very high, excellent chromatographic resolution for volatile isomers. | Extremely high for fluorinated compounds, minimal signal overlap.[5] |
| Impurity Identification | Provides molecular weight information, aiding in structural elucidation. | Provides fragmentation patterns for library matching and structural confirmation. | Provides detailed structural information about the fluorine environment of impurities.[5] |
| Quantitative Accuracy | Excellent with appropriate internal standards. | Excellent with appropriate internal standards. | Can be a primary ratio method, highly accurate for purity assessment without a reference standard for the impurity.[6] |
| Drawbacks | Potential for ion suppression, less effective for very nonpolar compounds. | Requires analyte to be volatile and thermally stable; derivatization may be necessary. | Lower sensitivity compared to MS techniques, requires a higher concentration of the sample. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative for the purity analysis of benzofuran derivatives, provided they are sufficiently volatile and thermally stable.[1] For this compound, its volatility would need to be assessed.
Strengths:
-
Superior Chromatographic Resolution: GC often provides sharper peaks and better separation of closely related volatile isomers compared to HPLC.
-
Rich Structural Information: Electron ionization (EI) in GC-MS generates reproducible fragmentation patterns that can be searched against spectral libraries for confident impurity identification.
Limitations:
-
Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally sensitive molecules, leading to an inaccurate purity assessment.
-
Volatility Requirement: Non-volatile impurities will not be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a fluorinated molecule like this compound, ¹⁹F NMR spectroscopy offers a unique and powerful approach to purity determination.[4]
Strengths:
-
Absolute Molar Purity: Quantitative ¹⁹F NMR (qNMR) can be used to determine the absolute purity of a compound without the need for a reference standard of the analyte itself, by using an internal standard of known purity.[6][7]
-
High Specificity: The large chemical shift range of ¹⁹F and the low natural abundance of other fluorine-containing compounds in typical samples result in a very clean spectrum with minimal background interference.[5]
-
Structural Information on Impurities: The chemical shift and coupling constants in a ¹⁹F NMR spectrum provide detailed information about the electronic environment of the fluorine atom, which can be invaluable for identifying fluorinated impurities.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than mass spectrometry, requiring a higher sample concentration.
-
Limited to Fluorinated Impurities: While excellent for detecting and quantifying fluorinated impurities, it will not provide information on non-fluorinated impurities.
Workflow and Decision-Making
The selection of the most appropriate analytical technique is a critical decision that should be guided by the specific goals of the analysis.
Caption: Decision workflow for selecting an analytical technique.
Postulated Synthesis and Potential Impurities of this compound
A plausible synthetic route for this compound is the Rap-Stoermer reaction, a classic method for benzofuran synthesis.[1] This reaction involves the condensation of a substituted phenol with an α-haloketone.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating Positional Isomers of Fluorinated Methylbenzofurans by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural characterization of molecules is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a core structure, often exhibit distinct biological activities and physicochemical properties. Fluorinated methylbenzofurans are a class of compounds with growing interest, yet their isomeric ambiguity presents a significant analytical challenge. This guide provides an in-depth exploration of mass spectrometry-based strategies to effectively differentiate these positional isomers, moving beyond simple detection to confident identification.
The Challenge of Isomeric Differentiation
Positional isomers of fluorinated methylbenzofurans possess the same exact mass, rendering them indistinguishable by low-resolution mass spectrometry alone. The subtle differences in the placement of the fluorine and methyl groups on the benzofuran scaffold necessitate a more sophisticated analytical approach. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose; however, even with chromatographic separation, the electron ionization (EI) mass spectra of closely related isomers can be remarkably similar, potentially leading to misidentification.[1] Tandem mass spectrometry (MS/MS) emerges as a critical technique, offering a deeper level of structural interrogation through controlled fragmentation of selected precursor ions.[2]
Foundational Principles: Electron Ionization and Fragmentation
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing valuable structural clues.[3] For benzofuran derivatives, fragmentation is influenced by the stability of the resulting ions and neutral losses.
The general fragmentation of the benzofuran ring can be influenced by the position and nature of its substituents.[4] For methylbenzofurans, characteristic fragmentation pathways include the loss of a hydrogen atom to form a stable benzofuranylmethyl cation or the cleavage of the furan ring.
The introduction of a fluorine atom adds another layer of complexity and diagnostic potential. Fluorinated aromatic compounds are known to undergo characteristic losses of a fluorine radical (F•) or hydrogen fluoride (HF).[5] The relative abundance of these fragmentation pathways will be dictated by the position of the fluorine atom and its electronic interplay with the methyl group and the benzofuran ring system.
Experimental Strategy: A Multi-Faceted Approach
A robust methodology for differentiating positional isomers of fluorinated methylbenzofurans combines chromatographic separation with detailed mass spectral analysis, including tandem mass spectrometry.
Figure 1: A generalized workflow for the differentiation of fluorinated methylbenzofuran isomers.
Gas Chromatography (GC) Parameters
The choice of the GC column is critical for achieving baseline separation of the isomers. A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms, is often a good starting point.
Table 1: Suggested GC-MS Method Parameters
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analytes. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for many capillary columns. |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) | A starting point for method development; may need optimization. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | A standard temperature for EI sources. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)
Following chromatographic separation, the isomers are introduced into the mass spectrometer. Full scan EI mass spectra should be acquired for each isomer. For isomers that co-elute or have very similar EI spectra, tandem mass spectrometry (MS/MS) is indispensable. By isolating the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer.
Predicted Fragmentation Patterns: A Comparative Analysis
Table 2: Predicted Key Fragment Ions for Hypothetical Fluorinated Methylbenzofuran Isomers
| m/z | Ion Structure/Neutral Loss | Predicted Relative Abundance (4-Fluoro-7-methyl) | Predicted Relative Abundance (7-Fluoro-4-methyl) | Rationale for Differentiation |
| M | [C₉H₇FO]⁺ | Moderate | Moderate | Molecular ion. |
| M-1 | [C₉H₆FO]⁺ | High | High | Loss of H•, likely from the methyl group. |
| M-19 | [C₉H₇O]⁺ | Low | Moderate | Loss of F•. The stability of the resulting cation will depend on the position of the methyl group. |
| M-20 | [C₉H₆O]⁺ | Moderate | Low | Loss of HF. The proximity of the fluorine and methyl groups could influence the ease of this rearrangement. |
| M-29 | [C₈H₄FO]⁺ | Moderate | Moderate | Loss of CHO• (formyl radical). |
| M-47 | [C₈H₄O]⁺ | Low | Low | Loss of F• and CO. |
The key to differentiation lies in the relative abundances of these fragment ions. The position of the fluorine and methyl groups will influence the stability of the resulting fragment ions and the kinetics of the fragmentation reactions. For instance, a "meta" relationship between the fluorine and methyl groups might lead to different fragmentation propensities compared to an "ortho" or "para" relationship, which can be exploited for identification.
Figure 2: Generalized fragmentation pathways for fluorinated methylbenzofurans.
The Power of Tandem Mass Spectrometry (MS/MS)
When EI mass spectra are too similar, MS/MS provides the necessary specificity. By selecting the molecular ion of a specific isomer as the precursor ion and subjecting it to CID, a product ion spectrum is generated. The relative intensities of the product ions will be highly dependent on the isomer's structure.
For example, the collision energy can be ramped to generate breakdown curves for each isomer. These curves plot the abundance of the precursor and product ions as a function of collision energy and can reveal subtle differences in the dissociation kinetics of the isomers.
Conclusion and Future Outlook
The differentiation of positional isomers of fluorinated methylbenzofurans is a challenging yet achievable analytical task. A combination of high-resolution gas chromatography and detailed mass spectrometric analysis, particularly employing tandem mass spectrometry, provides the necessary tools for confident identification. The principles outlined in this guide, focusing on the predictable yet distinct fragmentation patterns influenced by the positions of the fluoro and methyl substituents, offer a robust framework for researchers in drug discovery and materials science. As new analytical techniques, such as ion mobility-mass spectrometry, become more accessible, the ability to resolve and characterize complex isomeric mixtures will continue to advance, providing even greater insights into the structure-function relationships of these important molecules.
References
-
Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245–251. [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]
-
Kranenburg, R. F., Verduin, J., Janssen, H.-G., & Schoenmakers, P. J. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 302, 109900. [Link]
-
McLafferty, F. W. (1981). Tandem mass spectrometry. Science, 214(4518), 280–287. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzene, 1-fluoro-2-methyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzofuran, 2-methyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzofuran, 7-methyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Schymanski, E. L., Singer, H. P., Slobodnik, J., Ipolyi, I. M., Oswald, P., Krauss, M., ... & Hollender, J. (2014). Non-target screening with high-resolution mass spectrometry: critical review using a collaborative trial on water analysis. Analytical and bioanalytical chemistry, 406(32), 7735–7749. [Link]
-
Smith, R. M. (2003). Before the injection—modern methods of sample preparation for separation techniques. Journal of Chromatography A, 988(1), 1-24. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
-
The differentiation of positional isomers utilizing GC-IRD. (2018). JSB. [Link]
-
Weldegergis, B. T. (2021). A review on the analysis of fluorinated organic compounds. Chemosphere, 272, 129598. [Link]
-
Yan, B., Liu, Y., Zhang, Y., & Liu, H. (2019). Recent advances in mass spectrometry-based analysis of positional isomers. Analyst, 144(18), 5346-5360. [Link]
-
Zhang, K., Zimmerman, A. B., & Jones, A. D. (2016). After the injection: challenges and trends in the analysis of mass spectrometry-based non-targeted metabolomics data. Analyst, 141(10), 2896-2911. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-methylbenzofuran for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-3-methylbenzofuran, a halogenated organic compound. The procedures outlined here are synthesized from established safety protocols for structurally similar chemicals and are designed to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
This compound belongs to the class of halogenated organic compounds. Its structure suggests potential hazards that are common to this group of chemicals. Based on data from similar compounds, such as 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid and 5-Fluoro-1,3-dihydro-2-benzofuran, the primary hazards are likely to include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[1][2]
-
Toxicity: While acute toxicity data is not available for this specific compound, related benzofurans are noted for potential toxicity if ingested, inhaled, or absorbed through the skin.[3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, release into drains or waterways must be strictly avoided.[1][3]
-
Combustion Hazards: When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes, including carbon oxides and hydrogen fluoride.[1]
| Hazard Profile: this compound (Inferred) | |
| Chemical Class | Halogenated Organic Compound |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[1][2] |
| Potential Hazards | Toxic if swallowed, in contact with skin, or if inhaled[2][4] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects[3] |
| Incompatibilities | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride[1] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, a comprehensive approach to personal safety is crucial. The following PPE is mandatory to minimize exposure:
-
Gloves: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat will protect clothing and underlying skin.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
Always wash hands thoroughly after handling the compound, even if gloves were worn.[1] Contaminated clothing should be removed immediately and laundered before reuse.
Spill Management Protocol
In the event of a spill, a swift and organized response is necessary to contain the material and mitigate exposure.
For Small Spills (within a chemical fume hood):
-
Containment: Absorb the spill using an inert material like vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (consult your institution's safety officer for an appropriate choice), followed by soap and water.
For Large Spills:
-
Evacuation: Immediately evacuate the affected area.
-
Alerting Authorities: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Securing the Area: Prevent entry to the spill area.
-
Professional Cleanup: Allow only trained emergency response personnel to manage the cleanup.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste. The preferred method of disposal is high-temperature incineration at a licensed facility.
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: Halogenated Organic Compound" and list "this compound" as a primary constituent.
Step 2: Storage of Hazardous Waste
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be cool, dry, and well-ventilated.
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and transport of the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
Step 4: Documentation
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of chemical waste is a cornerstone of responsible scientific research. By adhering to these procedures for this compound, you are not only ensuring your own safety and that of your colleagues but also upholding our collective responsibility to protect the environment. Always prioritize safety, and when in doubt, consult with your institution's safety professionals.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-3-methylbenzofuran
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a dedicated MSDS for 5-Fluoro-3-methylbenzofuran, a thorough hazard assessment based on similar chemical structures is paramount. Structurally related fluorinated benzofuran derivatives exhibit a range of health hazards, and it is prudent to assume that this compound may present similar risks.
Potential Hazards Include:
-
Skin Irritation: Many benzofuran derivatives are known to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][2]
-
Unknown Toxicological Properties: For many novel or specialized chemicals, the full toxicological profile has not been exhaustively investigated.[3] Therefore, treating the compound with a high degree of caution is the most responsible course of action.
Due to these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is essential for any work involving this compound. The specific level of protection may be scaled based on the experimental procedure, as detailed in the subsequent sections.
Eye and Face Protection
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[4] Standard safety glasses do not offer sufficient protection from chemical splashes as they leave gaps around the face.[4]
-
Face Shield: When handling larger quantities (>10 g) or when there is a significant risk of splashing or spattering, a face shield should be worn in addition to chemical splash goggles to provide full-face protection.[5]
Hand Protection
-
Chemically Resistant Gloves: The selection of appropriate gloves is critical. For incidental contact, such as handling a sealed container, nitrile gloves are generally suitable.[6] For procedures with a higher risk of direct contact or for prolonged handling, more robust gloves are necessary.
| Glove Material | Recommended Use | Cautions |
| Nitrile | Incidental contact, handling of small quantities, and general laboratory use. | Not recommended for prolonged exposure or immersion. Can tear easily.[6] |
| Neoprene | Good for work with acids, bases, alcohols, and some solvents. Offers better dexterity than thicker gloves. | Not suitable for halogenated and aromatic hydrocarbons.[6] |
| Viton® | Excellent resistance to chlorinated and aromatic solvents.[4] | Can be less flexible and more expensive. |
| Silver Shield® | Provides the highest level of overall chemical resistance against a wide variety of toxic and hazardous chemicals.[4] | May be cumbersome for tasks requiring fine motor skills. |
Best Practice: Always double-glove when handling this compound. This involves wearing a lighter-weight nitrile glove as a base layer and a more robust glove over it. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times and kept fully fastened.
-
Chemical-Resistant Apron or Coveralls: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron or coveralls worn over the lab coat is recommended.[5]
Respiratory Protection
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for generating dust or aerosols, or if work must be performed outside of a fume hood (which should be strongly discouraged), respiratory protection is mandatory.
-
N95 Respirator: For handling fine powders where dust may be generated.
-
Air-Purifying Respirator (APR) with Organic Vapor Cartridges: For protection against vapors.
PPE Selection Protocol: A Risk-Based Approach
The level of PPE should be tailored to the specific task. The following table provides guidance on selecting appropriate PPE for common laboratory procedures involving this compound.
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in Fume Hood) |
| Weighing (mg to low g scale) | Chemical Splash Goggles | Double-gloved (Nitrile inner, Nitrile/Neoprene outer) | Lab Coat | Generally not required |
| Reaction Setup and Monitoring | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile inner, Neoprene/Viton outer) | Lab Coat & Chemical-Resistant Apron | Generally not required |
| Work-up and Extraction | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile inner, Neoprene/Viton outer) | Lab Coat & Chemical-Resistant Apron | Generally not required |
| Purification (e.g., Chromatography) | Chemical Splash Goggles | Double-gloved (Nitrile inner, Neoprene/Viton outer) | Lab Coat | Generally not required |
| Handling Large Quantities (>10 g) | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile inner, Silver Shield® outer) | Chemical-Resistant Coveralls | APR with Organic Vapor Cartridges may be advised |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile inner, Silver Shield® outer) | Chemical-Resistant Coveralls | APR with Organic Vapor Cartridges |
Procedural Guidance: Donning and Doffing of PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Inner Gloves: Don the first pair of gloves.
-
Respiratory Protection: If required, perform a fit check.
-
Eye and Face Protection: Put on goggles and a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, turning them inside out as you do so. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat/Coveralls: Unfasten and peel off, turning it inside out.
-
Inner Gloves: Remove the inner gloves, again turning them inside out.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan for Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, aprons, and other disposable items: Should be placed in a designated, sealed hazardous waste container.
-
Contaminated lab coats: Should be professionally laundered by a service familiar with handling contaminated laboratory clothing. Do not take contaminated lab coats home.
The chemical itself should be disposed of by a licensed professional waste disposal service, potentially through incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1][3] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
In all cases of exposure, it is important to show the safety data sheet of a similar compound to the attending physician.[3]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on quantity and procedure.
References
- MSDS of (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one. (n.d.).
-
(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. PubChem. (n.d.). Retrieved from [Link]
-
Section 6C: Protective Equipment. Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment. US EPA. (2025, September 12). Retrieved from [Link]
- 4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid Safety Data Sheet. AK Scientific, Inc. (n.d.).
-
Personal Protective Equipment (PPE). CHEMM. (n.d.). Retrieved from [Link]
-
Lab Safety Equipment & PPE. ChemTalk. (n.d.). Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025, July 2). Retrieved from [Link]
- 5-Fluoro-1,3-dihydro-2-benzofuran Safety Data Sheet. Apollo Scientific. (2023, September 8).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
